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Core Science & Biosynthesis

Foundational

5,7-Difluoroquinolin-3-ol chemical properties and structure

An In-depth Technical Guide to 5,7-Difluoroquinolin-3-ol: Properties, Structure, and Applications Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therape...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5,7-Difluoroquinolin-3-ol: Properties, Structure, and Applications

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of fluorine atoms into these scaffolds can profoundly modulate their physicochemical and biological properties, enhancing metabolic stability, binding affinity, and membrane permeability. 5,7-Difluoroquinolin-3-ol is a key heterocyclic building block that leverages these benefits. Its unique arrangement of two electron-withdrawing fluorine atoms on the carbocyclic ring and a reactive hydroxyl group on the heterocyclic ring makes it a valuable intermediate for developing sophisticated chemical tools and potential therapeutics.

This guide provides a comprehensive technical overview of 5,7-Difluoroquinolin-3-ol, designed for researchers and drug development professionals. We will delve into its core chemical properties, structural nuances, plausible synthetic routes, and its emerging applications in oncology and chemical biology.

Part 1: Core Molecular Profile and Structural Attributes

5,7-Difluoroquinolin-3-ol is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented below.

PropertyValueSource
CAS Number 1483673-86-4
Molecular Formula C₉H₅F₂NO
Molecular Weight 181.14 g/mol
Melting Point 210-215 °C
Appearance Crystalline substance
Solubility Limited in common organic solvents
SMILES FC1=C2C=C(C=NC2=CC(=C1)F)O
Chemical Structure

The molecule consists of a quinoline ring system substituted with fluorine atoms at positions 5 and 7 and a hydroxyl group at position 3.

Figure 1: Structure of 5,7-Difluoroquinolin-3-ol
Structural and Electronic Features
  • Fluorine Substitution: The two fluorine atoms at C5 and C7 are powerful electron-withdrawing groups. They decrease the pKa of the quinoline nitrogen, making it less basic, and increase the acidity of the hydroxyl group. Furthermore, they significantly alter the electron density of the carbocyclic ring, influencing its reactivity in substitution reactions.

  • 3-Hydroxy Group: The hydroxyl group at the C3 position makes the molecule behave like an enol. This introduces the possibility of keto-enol tautomerism, where it can exist in equilibrium with its keto form, 5,7-difluoroquinolin-3(4H)-one. In most solvents, the enol form is predominant due to the aromaticity of the heterocyclic ring. This hydroxyl group is the primary site for derivatization.

  • Planarity and Aromaticity: The quinoline ring system is planar and aromatic, which contributes to its thermal stability. This planarity is crucial for intercalation with biological macromolecules, a common mechanism for quinoline-based drugs.[3]

Part 2: Synthesis and Reactivity

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 3,5-difluoroaniline.

Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Decarboxylation A 3,5-Difluoroaniline I1 Intermediate Enamine A->I1 + B B Diethyl (ethoxymethylene)malonate C High-boiling solvent (e.g., Dowtherm A) D NaOH / H2O E H3O+ F High temp. I2 5,7-Difluoro-4-hydroxyquinoline- 3-carboxylate I1->I2 Thermal Cyclization (Gould-Jacobs) I3 5,7-Difluoro-4-hydroxyquinoline- 3-carboxylic acid I2->I3 1. Saponification (D) 2. Acidification (E) P 5,7-Difluoroquinolin-3-ol I3->P Decarboxylation (F) Prodrug Prodrug Prodrug (Inactive) Active Active Drug (5,7-DFQ-3-ol) Prodrug->Active Tumor-specific Activation (e.g., Hypoxia) Effect Cell Death Active->Effect

Figure 3: Prodrug activation concept
Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify the biological targets of a molecule. 5,7-Difluoroquinolin-3-ol serves as an excellent scaffold for this purpose.

  • Fluorescent Signal: The quinoline core provides an intrinsic fluorescent signal for detection and imaging. * Photo-crosslinking: Aryl fluorides can participate in photo-induced cross-linking with target proteins upon UV irradiation, forming a covalent bond that allows for subsequent identification of the protein. Experimental Workflow for Photoaffinity Labeling:

PAL cluster_workflow Photoaffinity Labeling Workflow A 1. Incubate Cells/Lysate with 5,7-DFQ-3-ol Probe B 2. Irradiate with UV Light to Induce Cross-linking A->B C 3. Lyse Cells & Separate Proteins (SDS-PAGE) B->C D 4. Detect Covalently Labeled Proteins (In-gel Fluorescence) C->D E 5. Excise Band & Identify Protein (Mass Spectrometry) D->E

Figure 4: Experimental workflow for photoaffinity labeling

Part 5: Safety and Handling

Hazard Profile:

  • Skin Irritation: The compound is reported to have the potential to cause skin burns. * Explosion Risk: It may be explosive when exposed to heat. * Light Sensitivity: The compound is light-sensitive and should be protected from light to prevent degradation. Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed, amber glass vial at the recommended temperature (2-8 °C or -20 °C) to maintain stability. 4. Heating: Avoid excessive or uncontrolled heating. If heating is required for a reaction, use a controlled heating mantle or oil bath and conduct the procedure behind a blast shield.

Conclusion

5,7-Difluoroquinolin-3-ol is a strategically designed chemical entity with significant potential in modern chemical science. Its fluorinated quinoline core provides a stable and functionally versatile scaffold, while the 3-hydroxyl group offers a convenient handle for chemical modification. The insights provided in this guide—from its fundamental properties and a plausible synthetic route to its application in creating sophisticated tools like anticancer prodrugs and photoaffinity labels—underscore its value to researchers in medicinal chemistry and chemical biology. Proper handling and a thorough understanding of its reactivity are key to unlocking its full potential in the development of next-generation scientific probes and therapeutics.

References

  • 5,7-Difluoroquinoline. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • (5,7-Difluoroquinolin-3-yl)methanol. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry. Available from: [Link]

  • Ferreira, M., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules. Available from: [Link]

  • 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile. Chemcas. Available from: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from: [Link]

  • Nosova, E.V., et al. (2013). Synthesis and photophysical properties of new 6,7-difluoro-2-styryl-8-hydroxyquinoline and its Zn(II) complex. Journal of Fluorine Chemistry. Available from: [Link]

  • Wodnicka, M., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules. Available from: [Link]

  • Al-Soud, Y. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Pharmaceuticals. Available from: [Link]

  • Vassilakopoulou, M., et al. (2000). Hydroxyquinones: Synthesis and Reactivity. Molecules. Available from: [Link]

  • Cherkupally, P., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules. Available from: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. Available from: [Link]

  • Burcă, I., et al. (2025). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Molecules. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 5,7-Difluoroquinolin-3-ol

Introduction 5,7-Difluoroquinolin-3-ol, a key heterocyclic compound, is a building block of significant interest in medicinal chemistry and drug development. Its scaffold is found in a variety of biologically active mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5,7-Difluoroquinolin-3-ol, a key heterocyclic compound, is a building block of significant interest in medicinal chemistry and drug development. Its scaffold is found in a variety of biologically active molecules, and the presence of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This technical guide provides a comprehensive overview of the primary synthetic pathways to 5,7-Difluoroquinolin-3-ol, with a focus on the well-established Gould-Jacobs reaction. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of synthetic strategies.

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₅F₂NO
Molecular Weight181.14 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot widely reported, expected to be >200 °C
SolubilitySparingly soluble in common organic solvents

Core Synthetic Strategy: The Gould-Jacobs Reaction

The most logical and widely applicable method for the synthesis of 5,7-Difluoroquinolin-3-ol is the Gould-Jacobs reaction.[1] This classical method for quinoline synthesis involves a four-step sequence starting from a substituted aniline, in this case, 3,5-difluoroaniline. The overall transformation is robust and allows for the construction of the quinoline core with the desired substitution pattern.

The four key stages of the Gould-Jacobs synthesis for 5,7-Difluoroquinolin-3-ol are:

  • Condensation: Reaction of 3,5-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, ethyl 2-((3,5-difluoroanilino)methylene)malonate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the enamine intermediate to yield the quinoline ester, ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate.

  • Saponification: Hydrolysis of the ester group to the corresponding carboxylic acid, 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid.

  • Decarboxylation: Removal of the carboxylic acid group to afford the final product, 5,7-Difluoroquinolin-3-ol.

The following sections will detail the experimental protocols and mechanistic considerations for each of these steps.

Detailed Synthesis Pathway

Starting Material: Synthesis of 3,5-Difluoroaniline

A reliable supply of the starting material, 3,5-difluoroaniline, is crucial. Several methods for its preparation have been reported, with a common route involving the diazotization of a 2-halo-4,6-difluoroaniline followed by reduction and amination.[2]

A typical procedure involves the following transformations:

  • Diazotization and Reduction: 2-Bromo-4,6-difluoroaniline is treated with a diazotizing agent (e.g., sodium nitrite) in the presence of a reducing agent (e.g., an alcohol) to form a diazonium salt, which is concurrently reduced to 1-bromo-3,5-difluorobenzene.[2]

  • Amination: The resulting 1-bromo-3,5-difluorobenzene is then aminated using aqueous ammonia in the presence of a copper catalyst (e.g., cuprous oxide) under pressure to yield 3,5-difluoroaniline.[2][3]

Step 1: Condensation of 3,5-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

This initial step involves a nucleophilic substitution reaction where the amino group of 3,5-difluoroaniline attacks the electron-deficient central carbon of DEEM, leading to the elimination of ethanol and the formation of the enamine intermediate.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

  • Heat the reaction mixture to 110-120 °C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The crude product, ethyl 2-((3,5-difluoroanilino)methylene)malonate, can be used directly in the next step or purified by recrystallization from ethanol or hexane.

Causality of Experimental Choices:

  • A slight excess of DEEM is used to ensure complete consumption of the aniline.

  • The reaction is performed neat (without solvent) as the reactants are liquids at the reaction temperature, simplifying the procedure.

  • The temperature is maintained in the specified range to facilitate the reaction without causing decomposition of the product.

Condensation Aniline 3,5-Difluoroaniline Intermediate Ethyl 2-((3,5-difluoroanilino)methylene)malonate Aniline->Intermediate + DEEM 110-120 °C DEEM Diethyl Ethoxymethylenemalonate

Caption: Condensation of 3,5-difluoroaniline with DEEM.

Step 2: Thermal Cyclization

This step is a high-temperature intramolecular electrophilic aromatic substitution (a 6-electron cyclization) to form the quinoline ring system. The reaction is typically carried out in a high-boiling solvent.

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve the crude ethyl 2-((3,5-difluoroanilino)methylene)malonate from the previous step in a high-boiling inert solvent such as diphenyl ether or Dowtherm A.

  • Heat the solution to reflux (approximately 250-260 °C) and maintain for 30-60 minutes.

  • Cool the reaction mixture to below 100 °C and add a non-polar solvent like hexane or heptane to precipitate the product.

  • Filter the solid product, wash with the non-polar solvent, and dry under vacuum to obtain ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Causality of Experimental Choices:

  • High-boiling solvents are necessary to achieve the high temperatures required for the cyclization to overcome the activation energy barrier.

  • The reaction time is optimized to ensure complete cyclization while minimizing potential side reactions or degradation.

  • Precipitation with a non-polar solvent allows for easy isolation of the more polar product.

Cyclization Intermediate Ethyl 2-((3,5-difluoroanilino)methylene)malonate CyclizedProduct Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate Intermediate->CyclizedProduct High Temp. (e.g., Diphenyl ether, 250 °C)

Caption: Thermal cyclization to form the quinoline core.

Step 3: Saponification

The ester group of the cyclized product is hydrolyzed to a carboxylic acid using a strong base.

Experimental Protocol:

  • Suspend the ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate in a 10-20% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux (around 100 °C) and stir until the solid completely dissolves, indicating the completion of the hydrolysis (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and acidify with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH 2-3).

  • The precipitated 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid is collected by filtration, washed with cold water, and dried.

Causality of Experimental Choices:

  • A strong base like NaOH is required to effectively hydrolyze the ester.

  • Refluxing ensures the reaction goes to completion in a reasonable timeframe.

  • Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

Saponification Ester Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate Acid 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid Ester->Acid 1. NaOH, H₂O, Reflux 2. HCl (aq)

Caption: Saponification of the ester to a carboxylic acid.

Step 4: Decarboxylation

The final step involves the removal of the carboxylic acid group by heating, a process known as decarboxylation, to yield the desired 5,7-Difluoroquinolin-3-ol.[4]

Experimental Protocol:

  • Place the dry 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.

  • Heat the solid to a temperature above its melting point (typically in the range of 250-280 °C). The decarboxylation can be performed neat or in a high-boiling solvent like diphenyl ether.

  • Maintain the temperature until the evolution of carbon dioxide gas ceases.

  • Cool the reaction mixture. If a solvent was used, the product can be precipitated by adding a non-polar solvent. If performed neat, the crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide).

Causality of Experimental Choices:

  • High temperatures are required to induce the thermal decarboxylation of the carboxylic acid.[4]

  • Performing the reaction neat can be simpler, but using a high-boiling solvent can lead to more uniform heating and better temperature control.

Decarboxylation Acid 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid FinalProduct 5,7-Difluoroquinolin-3-ol Acid->FinalProduct Heat (250-280 °C) - CO₂

Caption: Decarboxylation to yield the final product.

Overall Synthesis Workflow

Overall_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_final Final Product Aniline 3,5-Difluoroaniline Condensation Step 1: Condensation Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Enamine Ethyl 2-((3,5-difluoroanilino)methylene)malonate Condensation->Enamine Cyclization Step 2: Thermal Cyclization QuinolineEster Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate Cyclization->QuinolineEster Saponification Step 3: Saponification QuinolineAcid 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid Saponification->QuinolineAcid Decarboxylation Step 4: Decarboxylation FinalProduct 5,7-Difluoroquinolin-3-ol Decarboxylation->FinalProduct Enamine->Cyclization QuinolineEster->Saponification QuinolineAcid->Decarboxylation

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of 5,7-Difluoroquinolin-3-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,7-Difluoroquinolin-3-ol Abstract 5,7-Difluoroquinolin-3-ol is a fluorinated quinoline derivative of significant interest in medicinal chemistry and c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,7-Difluoroquinolin-3-ol

Abstract

5,7-Difluoroquinolin-3-ol is a fluorinated quinoline derivative of significant interest in medicinal chemistry and chemical biology. Its utility as a building block for anticancer prodrugs and photoaffinity labels necessitates a comprehensive understanding of its structural and electronic properties. This guide provides a detailed analysis of the expected spectroscopic data for 5,7-Difluoroquinolin-3-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization.

Molecular Structure and Properties

  • Molecular Formula: C₉H₅F₂NO

  • Molecular Weight: 181.14 g/mol

  • CAS Number: 1483673-86-4

The structure of 5,7-Difluoroquinolin-3-ol, presented below, features a quinoline core with two fluorine atoms on the benzene ring and a hydroxyl group on the pyridine ring. This substitution pattern significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures.

Caption: Molecular Structure of 5,7-Difluoroquinolin-3-ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of 5,7-Difluoroquinolin-3-ol in a deuterated solvent such as DMSO-d₆ or CDCl₃. The spectrum would be recorded on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[1]

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.7s-
H-47.2 - 7.4s-
H-67.0 - 7.2ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-87.3 - 7.5ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
OH9.5 - 10.5br s-

Interpretation: The predicted ¹H NMR spectrum of 5,7-Difluoroquinolin-3-ol is expected to show four signals in the aromatic region and one broad signal for the hydroxyl proton.

  • H-2 and H-4: These protons are on the pyridine ring. The presence of the electron-withdrawing nitrogen atom and the hydroxyl group will influence their chemical shifts. They are expected to appear as singlets due to the absence of adjacent protons.

  • H-6 and H-8: These protons are on the fluorinated benzene ring. They will be split into doublets of doublets due to coupling with the fluorine atoms and with each other (meta-coupling).

  • OH: The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary with concentration and temperature.

1H_NMR_Correlations cluster_structure 5,7-Difluoroquinolin-3-ol cluster_spectra Predicted ¹H NMR Spectrum img img H2 H-2 (8.5-8.7 ppm, s) H4 H-4 (7.2-7.4 ppm, s) H6 H-6 (7.0-7.2 ppm, dd) H8 H-8 (7.3-7.5 ppm, dd) OH OH (9.5-10.5 ppm, br s)

Caption: Predicted ¹H NMR Spectral Correlations for 5,7-Difluoroquinolin-3-ol

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is standard to produce a spectrum with singlets for each unique carbon atom.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3140 - 145
C-4110 - 115
C-4a148 - 152 (d, J(C-F) ≈ 250-260 Hz)
C-5155 - 160 (d, J(C-F) ≈ 250-260 Hz)
C-6105 - 110 (d, J(C-F) ≈ 20-30 Hz)
C-7158 - 162 (d, J(C-F) ≈ 250-260 Hz)
C-8100 - 105 (d, J(C-F) ≈ 20-30 Hz)
C-8a125 - 130

Interpretation: The ¹³C NMR spectrum will show nine distinct signals.

  • The carbons directly bonded to fluorine (C-5 and C-7) will exhibit large one-bond C-F coupling constants and appear as doublets.

  • Carbons two bonds away from fluorine (C-4a, C-6, C-8) will show smaller two-bond C-F couplings.

  • The chemical shifts are influenced by the electronegativity of the substituents (F, O, N).

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum can be obtained using an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.

Predicted IR Data:

Functional GroupPredicted Absorption (cm⁻¹)Intensity
O-H stretch3200 - 3550Broad, Strong
Aromatic C-H stretch3000 - 3100Medium
C=N stretch1620 - 1650Medium
Aromatic C=C stretch1500 - 1600Medium-Strong
C-F stretch1100 - 1300Strong
C-O stretch1200 - 1250Strong

Interpretation: The IR spectrum will be characterized by several key absorptions.

  • A broad and strong O-H stretching band in the high-frequency region is indicative of the hydroxyl group.[2]

  • The aromatic C=C and C=N stretching vibrations will appear in the 1500-1650 cm⁻¹ region.

  • Strong absorptions in the 1100-1300 cm⁻¹ range will be characteristic of the C-F bonds.[2]

Mass Spectrometry (MS)

Experimental Protocol: A high-resolution mass spectrum can be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the ion source.

Predicted Mass Spectrometry Data:

Ionm/z (predicted)
[M+H]⁺182.0412
[M-H]⁻180.0266
[M+Na]⁺204.0231

Interpretation: The mass spectrum will confirm the molecular weight of the compound. The high-resolution data will provide the exact mass, which can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information. For instance, loss of CO is a common fragmentation pathway for quinolones.

Synthesis and Purity Considerations

The synthesis of fluoroquinolones often involves multi-step procedures.[3] For example, a common route is the Grohe-Heitzer reaction.[3] Potential impurities in the final product could include starting materials, reagents, or byproducts from incomplete reactions or side reactions. Therefore, a combination of the spectroscopic techniques described in this guide is essential to confirm the identity and purity of 5,7-Difluoroquinolin-3-ol.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5,7-Difluoroquinolin-3-ol. By leveraging fundamental principles of spectroscopy and data from related compounds, we have established a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS spectra of this important molecule. This information will be invaluable for researchers in confirming its synthesis and for its application in drug discovery and chemical biology.

References

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • PubChem. (n.d.). 5,7-Difluoroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (5,7-Difluoroquinolin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Fluoro-ADB metabolite 7. Wiley. Retrieved from [Link]

  • Ribeiro, F., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI.
  • ResearchGate. (n.d.). 13C- and 1H-NMR spectroscopic data of Compounds 5-7 in CD3OD. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Indian Journal.
  • IAEA. (n.d.). Mass spectrometric study of some fluoroquinolone drugs using electron ionization and chemical ionization techniques in combination with semi-empirical calculations.
  • PubChemLite. (n.d.). 7,8-difluoroquinolin-3-ol (C9H5F2NO). University of Luxembourg. Retrieved from [Link]

  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • ResearchGate. (n.d.). 1H-NMR Data for Compounds 5-7 (600 MHz). Retrieved from [Link]

  • Liu, S., et al. (2007).
  • ResearchGate. (n.d.). Synthesis route of compounds 5–7. Retrieved from [Link]

  • Yuan, J., et al. (2021). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. Royal Society of Chemistry.

Sources

Exploratory

5,7-Difluoroquinolin-3-ol: A Technical Guide for Advanced Research

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Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 1483673-86-4 Molecular Formula: C₉H₅F₂NO

This guide provides an in-depth technical overview of 5,7-Difluoroquinolin-3-ol, a fluorinated quinoline derivative with significant potential in drug discovery and chemical biology. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available technical data, offers insights into its applications, and provides representative experimental protocols.

Core Molecular Attributes

5,7-Difluoroquinolin-3-ol is a crystalline solid. The presence of two fluorine atoms on the quinoline core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry.

PropertyValueSource
CAS Number 1483673-86-4
Molecular Formula C₉H₅F₂NO
Molecular Weight 181.14 g/mol
Physical State Crystalline substance
Melting Point Approx. 210-215 °C
Solubility Limited in common organic solvents
Storage Store at -20°C, protected from light

Safety and Handling: 5,7-Difluoroquinolin-3-ol is light-sensitive and should be stored in amber glassware. Due to its potential to cause skin burns, appropriate personal protective equipment, including gloves and safety glasses, should be worn. Handling should be performed in a well-ventilated area.

Synthesis and Characterization

Representative Synthetic Workflow

The following diagram outlines a general, plausible synthetic pathway for 5,7-Difluoroquinolin-3-ol, based on established quinoline synthesis methodologies.

General Synthetic Pathway for 5,7-Difluoroquinolin-3-ol A 2,4-Difluoroaniline C Cyclization (e.g., Gould-Jacobs reaction) A->C B Diethyl malonate (or similar C3 synthon) B->C D Hydrolysis C->D Intermediate E Decarboxylation D->E F Hydroxylation E->F G 5,7-Difluoroquinolin-3-ol F->G

Caption: A plausible synthetic route to 5,7-Difluoroquinolin-3-ol.

Spectroscopic Characterization (Predicted)

Direct experimental spectral data for 5,7-Difluoroquinolin-3-ol is not widely published. However, based on the analysis of similar fluoroquinolone structures, the following characteristic spectral features can be anticipated.

¹H NMR:

  • Aromatic protons on the quinoline ring are expected to appear in the downfield region (δ 7.0-9.0 ppm), with splitting patterns influenced by fluorine-proton coupling.

  • The proton on the carbon bearing the hydroxyl group would likely appear as a singlet or a finely split multiplet.

  • The hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR:

  • Carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

  • The aromatic carbons will resonate in the typical range of δ 110-160 ppm.

  • The carbon bearing the hydroxyl group will be in the δ 140-160 ppm range.

IR Spectroscopy:

  • A broad O-H stretching band around 3200-3400 cm⁻¹.

  • C=C and C=N stretching vibrations characteristic of the quinoline ring system in the 1500-1650 cm⁻¹ region.

  • Strong C-F stretching bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry:

  • The molecular ion peak (M+) would be observed at m/z 181.04. High-resolution mass spectrometry would confirm the elemental composition.

Applications in Drug Discovery and Chemical Biology

5,7-Difluoroquinolin-3-ol serves as a valuable building block in two primary areas of research: the development of anticancer prodrugs and the synthesis of photoaffinity labels.

Anticancer Prodrug Development

The hydroxyl group at the 3-position of the quinoline ring is a key functional handle for its application in anticancer prodrug design. This hydroxyl group can be derivatized to create a reducible moiety that is selectively activated within the hypoxic tumor microenvironment.

Prodrug Activation and Cytotoxicity Pathway A 5,7-Difluoroquinolin-3-ol-based Prodrug B Tumor Microenvironment (Hypoxia, Reductive Enzymes) A->B Selective Delivery C Active Cytotoxic Agent B->C Bioactivation D Inhibition of DNA Gyrase / Topoisomerase IV C->D E DNA Damage D->E F Apoptosis E->F

Caption: Proposed mechanism of action for a 5,7-Difluoroquinolin-3-ol-based anticancer prodrug.

The core quinoline scaffold is a known pharmacophore that targets bacterial DNA gyrase and topoisomerase IV.[1] Fluoroquinolone derivatives have also been shown to exhibit activity against the eukaryotic analog, topoisomerase II, which is a validated target for anticancer drugs.[1][2] It is hypothesized that upon release, the active form of a drug derived from 5,7-Difluoroquinolin-3-ol could exert its cytotoxic effects through the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[1]

Photoaffinity Labeling

In chemical biology, 5,7-Difluoroquinolin-3-ol is a precursor for the synthesis of photoaffinity labels. These chemical tools are instrumental in identifying the cellular targets of bioactive small molecules.

The quinoline scaffold can provide a fluorescent signal for detection, while the fluorine atoms can be exploited to enable photo-induced cross-linking with target proteins. The hydroxyl group serves as a convenient point for the attachment of a photoreactive group, such as a diazirine or an aryl azide, and a reporter tag, like biotin or an alkyne for click chemistry.

The following diagram illustrates a general workflow for using a photoaffinity probe derived from 5,7-Difluoroquinolin-3-ol to identify protein targets.

Photoaffinity Labeling Workflow A Synthesis of Photoaffinity Probe from 5,7-Difluoroquinolin-3-ol B Incubation with Cell Lysate or Live Cells A->B C UV Irradiation B->C D Covalent Cross-linking to Target Protein(s) C->D E Enrichment of Labeled Proteins (e.g., via Biotin-Avidin) D->E F Proteomic Analysis (e.g., LC-MS/MS) E->F G Target Protein Identification F->G

Caption: General workflow for target identification using a photoaffinity probe.

The following is a generalized protocol for a photoaffinity labeling experiment. The specific conditions, such as probe concentration and UV irradiation time, would need to be optimized for the particular biological system and photoaffinity probe being used.

  • Probe Incubation: Incubate the photoaffinity probe derived from 5,7-Difluoroquinolin-3-ol with the biological sample (e.g., cell lysate or intact cells) in the dark to allow for binding to the target protein(s).

  • UV Irradiation: Expose the sample to UV light at a wavelength appropriate for the chosen photoreactive group (e.g., 350-365 nm for diazirines) to induce covalent cross-linking.

  • Lysis and Solubilization: If working with intact cells, lyse the cells and solubilize the proteins.

  • Enrichment: If the probe contains a reporter tag like biotin, enrich the covalently labeled proteins using streptavidin-coated beads.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that were specifically labeled by the photoaffinity probe by comparing the results to a control experiment (e.g., no UV irradiation or competition with an excess of the parent compound).

Conclusion

5,7-Difluoroquinolin-3-ol is a versatile chemical entity with considerable promise for advancing research in oncology and chemical biology. Its unique structural features, including the difluorinated quinoline core and the strategically positioned hydroxyl group, provide a foundation for the rational design of innovative anticancer prodrugs and sophisticated photoaffinity probes. While further research is needed to fully elucidate its properties and applications through detailed experimental studies, the information presented in this guide offers a solid framework for scientists and researchers to explore the potential of this intriguing molecule.

References

  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. MDPI. [Link]

  • Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]

Sources

Foundational

The Fluorine Advantage: Mechanistic Insights and Biological Activity of Fluorinated Quinoline Scaffolds

Introduction: The Rationale for Fluorination in Drug Design The quinoline ring is one of the most privileged scaffolds in medicinal chemistry. However, the true inflection point in its pharmacological utility occurred wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Fluorination in Drug Design

The quinoline ring is one of the most privileged scaffolds in medicinal chemistry. However, the true inflection point in its pharmacological utility occurred with the strategic introduction of fluorine atoms. As a Senior Application Scientist, I often emphasize the "Fluorine Factor" when designing novel therapeutics: substituting hydrogen with fluorine introduces minimal steric hindrance (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen) while drastically altering the molecule's electronic distribution and physicochemical properties.

The Causality of Fluorination:

  • Metabolic Stability: Fluorination at metabolic hotspots (e.g., the C6 or C8 positions of the quinoline ring) blocks cytochrome P450-mediated oxidation, significantly prolonging the drug's half-life.

  • Target Affinity & Penetration: The strong electron-withdrawing nature of fluorine increases the acidity of adjacent protons and enhances lipophilicity. This facilitates superior penetration through lipid bilayers—a critical factor for targeting intracellular bacterial and parasitic pathogens. In fluoroquinolones, the C6-fluorine atom specifically increases the binding affinity to the DNA gyrase complex compared to unfluorinated analogs[1].

Core Mechanism of Action: Type II Topoisomerase Inhibition

The most clinically successful fluorinated quinolines are the fluoroquinolones (e.g., ciprofloxacin, levofloxacin). Their primary biological activity is rooted in the targeted inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV[1].

  • Gram-Negative vs. Gram-Positive Targeting: In Gram-negative bacteria (e.g., E. coli), the primary target is DNA gyrase (comprising GyrA and GyrB subunits). In contrast, Gram-positive bacteria are primarily targeted via topoisomerase IV (ParC and ParE subunits)[2].

  • The Cleavage Complex: Fluoroquinolones do not simply block the enzyme's active site; they act as topoisomerase poisons. They intercalate into the DNA at the enzyme-cleaved site, stabilizing a lethal ternary "cleavage complex"[1]. This acts as a molecular doorstop, preventing DNA ligation and leading to catastrophic double-strand breaks during DNA replication[1].

  • Overcoming Resistance: Resistance typically arises from single-step mutations in the quinolone-resistance determining region (QRDR), specifically at Ser83 and Asp87 in GyrA[1]. However, rational drug design has shown that advanced C8-methoxyl or C8-fluoro quinoline derivatives require bacterial cells to acquire two concomitant mutations to display resistance, drastically reducing the mutant selection window and preserving drug efficacy[3].

MOA FQ Fluorinated Quinoline (e.g., Ciprofloxacin) Gyrase DNA Gyrase (Gram-) (GyrA/GyrB) FQ->Gyrase Binds Active Site TopoIV Topoisomerase IV (Gram+) (ParC/ParE) FQ->TopoIV Binds Active Site Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex DSB Double-Strand DNA Breaks Replication Arrest Complex->DSB Stabilizes breaks Death Bacterial Cell Death DSB->Death SOS Response Failure

Mechanism of Action for Fluoroquinolone-Mediated Topoisomerase Inhibition.

Expanding the Horizon: Antifungal and Antimalarial Activities

Beyond antibacterial applications, the fluorinated quinoline scaffold is highly versatile, showing promise in agricultural and tropical disease applications.

  • Antifungal Activity: Recent syntheses of 8-fluoro-2,3-dimethylquinolin-4-yl derivatives (using Tebufloquin as a lead compound) have demonstrated potent antifungal properties. For instance, compound 2b (8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate) exhibited >80% inhibition against the agricultural pathogen Sclerotinia sclerotiorum at 50 μg/mL[4].

  • Antimalarial Activity: Malaria, driven by Plasmodium falciparum, is increasingly resistant to traditional therapies. Computational and in vitro evaluations of fluorinated quinoline-4-carboxamides have identified highly potent candidates. Ligand 24 demonstrated a superior binding affinity of -10.3 kcal/mol against P. falciparum aminopeptidase N, outperforming traditional drugs like chloroquine (-8.3 kcal/mol)[5].

Table 1: Quantitative Biological Activity of Key Fluorinated Quinoline Scaffolds
Compound / ClassTarget OrganismBiological TargetActivity MetricKey Value
Ciprofloxacin (Fluoroquinolone)EnterobacteriaceaeDNA GyraseMIC Susceptibility Breakpoint≤ 0.25 μg/mL
Levofloxacin (Fluoroquinolone)Pseudomonas aeruginosaTopoisomerase IV / GyraseMIC Susceptibility Breakpoint≤ 0.5 μg/mL
Compound 2b (8-fluoro derivative)Sclerotinia sclerotiorumFungal Pathogenesis PathwaysInhibition Rate (at 50 μg/mL)> 80%
Ligand 24 (Quinoline-4-carboxamide)Plasmodium falciparumAminopeptidase N (3EBH)Binding Affinity (ΔG)-10.3 kcal/mol

Experimental Methodologies: Validating Biological Activity

To ensure trustworthiness and reproducibility in drug development, experimental protocols must be designed as self-validating systems. Below is the gold-standard methodology for assessing the antibacterial activity of novel fluorinated quinolines.

Protocol: Broth Microdilution MIC Assay (CLSI Standards)

The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial that prevents visible growth.

Causality & Experimental Design Choices:

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly required. Why? Fluoroquinolones readily chelate divalent cations (Mg²⁺, Ca²⁺). Variations in these ion concentrations will artificially inflate the MIC by reducing the concentration of free, active drug. Standardizing CAMHB ensures reproducibility.

  • Inoculum Standardization: Using a 0.5 McFarland standard ensures a consistent starting bacterial density (~1.5 x 10⁸ CFU/mL). Why? An "inoculum effect"—where an excessively high bacterial load overwhelms the drug—can lead to false resistance readings.

  • Pharmacodynamic Alignment: The Clinical and Laboratory Standards Institute (CLSI) recently revised fluoroquinolone breakpoints downward. For example, the ciprofloxacin breakpoint for Enterobacteriaceae is now ≤0.25 μg/mL[6]. Why? Pharmacokinetic/pharmacodynamic (PK/PD) analyses revealed that a total drug Area Under the Curve to MIC ratio (AUC/MIC) of ≥125 is required for optimal clinical efficacy; previous higher breakpoints failed to guarantee this target attainment, missing low-level resistance[6].

Step-by-Step Workflow:

  • Preparation of Antimicrobial Stock: Dissolve the fluorinated quinoline in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Serial Dilution: Dispense 50 μL of CAMHB into a 96-well microtiter plate. Perform a two-fold serial dilution of the compound across the plate to achieve a concentration gradient (e.g., 64 μg/mL down to 0.03 μg/mL).

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension 1:150 in CAMHB to achieve the working inoculum.

  • Inoculation: Add 50 μL of the working inoculum to each well (final volume = 100 μL).

  • Self-Validation Controls:

    • Positive Growth Control: Wells with CAMHB and bacteria, but no drug (ensures organism viability).

    • Negative Sterility Control: Wells with CAMHB only (ensures no media contamination).

    • Quality Control Strain: Run parallel testing with a reference strain (e.g., E. coli ATCC 25922) with known MIC ranges to validate assay performance.

  • Incubation & Analysis: Incubate at 35°C for 16–20 hours. Determine the MIC as the lowest concentration well with no visible turbidity.

Workflow Prep 1. Inoculum Preparation (0.5 McFarland Standard) Dilution 2. Serial Microdilution (Fluorinated Quinoline in CAMHB) Prep->Dilution Incubation 3. Incubation (35°C for 16-20 hours) Dilution->Incubation Read 4. Optical Reading (Assess Turbidity/Growth) Incubation->Read Analyze 5. Data Analysis (Determine MIC vs CLSI Breakpoints) Read->Analyze

Step-by-Step Workflow for Broth Microdilution MIC Assay.

References

  • "DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance", PNAS,
  • "Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance", N
  • "Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance", N
  • "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
  • "In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents", Arabian Journal of Chemistry,
  • "Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa", N

Sources

Exploratory

Discovery and history of quinolinol derivatives in medicinal chemistry

The Privileged Scaffold: Discovery, History, and Evolution of Quinolinol Derivatives in Medicinal Chemistry Executive Summary 8-Hydroxyquinoline (8-HQ) and its derivatives represent one of the most versatile and historic...

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Author: BenchChem Technical Support Team. Date: April 2026

The Privileged Scaffold: Discovery, History, and Evolution of Quinolinol Derivatives in Medicinal Chemistry

Executive Summary

8-Hydroxyquinoline (8-HQ) and its derivatives represent one of the most versatile and historically rich "privileged scaffolds" in medicinal chemistry. Characterized by a pyridine ring fused to a phenol, the core pharmacophore of 8-HQ derives its profound biological activity from its ability to act as a bidentate chelator of essential transition metals (Cu²⁺, Zn²⁺, Fe²⁺/³⁺). This technical guide explores the 140-year evolution of quinolinol derivatives—from their initial discovery and the tragic lessons of early mass-market antimicrobials to their modern renaissance as targeted therapies for neurodegeneration, oncology, and infectious diseases.

Historical Genesis: From Dyes to Dysentery (1880–1970)

The scientific journey of the quinolinol scaffold began as a laboratory curiosity before evolving into a cornerstone of early pharmacology.

  • 1880 - The Initial Synthesis: 8-Hydroxyquinoline was first synthesized by Hugo Weidel and his student Albert Cobenzl via the decarboxylation of oxycinchoninic acid (1)[1]. The following year, the definitive chemical structure was elucidated by Zdenko Hans Skraup (2)[2].

  • 1920s - The Chelation Discovery: Researchers first observed the formation of insoluble chelate complexes between 8-HQ and various metal ions, laying the groundwork for Adrien Albert’s mid-20th-century "chelation theory," which proposed that 8-HQ's antimicrobial efficacy stemmed from its ability to deprive pathogens of essential metallo-nutrients[1].

  • The Clioquinol Era and the SMON Tragedy: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) was widely marketed in the mid-20th century as an oral treatment for amoebic dysentery and traveler's diarrhea. However, its widespread use culminated in one of the largest drug disasters in history. Between 1955 and 1970, over 10,000 people in Japan developed Subacute Myelo-Optic Neuropathy (SMON), a debilitating disease causing blindness and paralysis (3)[3].

    • The Causality of Toxicity: Why did SMON primarily affect Japan? Japanese physicians prescribed clioquinol at significantly higher doses for prolonged periods to treat diverse abdominal upsets. This overwhelmed the body's clearance mechanisms. The definitive link was made when the characteristic green pigment in patients' urine and tongues was identified as the neurotoxic Fe(III) chelate of clioquinol, leading to a total ban of the drug in Japan in 1970 (4)[4].

The Mechanistic Paradigm: Chelation vs. Ionophore Activity

To rationally design modern quinolinol therapeutics, medicinal chemists must distinguish between two distinct mechanisms of action:

  • Extracellular Chelation (The "Sink"): The drug binds metals in the extracellular space, creating a highly stable, cell-impermeable complex that starves pathogens or tumors of essential cofactors.

  • Ionophore Activity (The "Shuttle"): The drug binds extracellular metals to form a neutral, lipophilic complex that crosses the lipid bilayer. Once inside the cytosol, the complex dissociates, releasing the metal to restore intracellular homeostasis or induce targeted toxicity.

Mechanism A Quinolinol Derivative (e.g., PBT2) B Extracellular Metal Pool (Cu²⁺ / Zn²⁺) A->B Chelates D Intracellular Translocation (Ionophore Activity) A->D Transports as Neutral Complex C Inhibition of Aβ Aggregation B->C Prevents Binding F Neuroprotective Efficacy C->F Reduces Toxicity E Restoration of Metal Homeostasis D->E Releases Metals Intracellularly E->F Promotes Survival

Mechanistic pathway of metal-protein attenuating compounds (MPACs) in neuroprotection.

Modern Renaissance: Rational Design and Repurposing

Neurodegeneration: The MPAC Hypothesis

Learning from clioquinol, researchers developed second-generation Metal-Protein Attenuating Compounds (MPACs) like PBT2 for Alzheimer's and Huntington's diseases. PBT2 acts as a Cu²⁺/Zn²⁺ ionophore. By sequestering extracellular metals, it prevents the metal-catalyzed oligomerization of Amyloid-β (Aβ). In a Phase IIa clinical trial, a 250 mg daily dose of PBT2 was well-tolerated and demonstrated a highly significant reduction in CSF Aβ42 levels (p=0.006) compared to placebo (5)[5]. Furthermore, PET neuroimaging studies have validated its ability to cross the blood-brain barrier and bind specifically in human AD brain tissue (6)[6].

Oncology & Infectious Disease: Nitroxoline Repurposing

Originally an oral antibiotic for urinary tract infections (UTIs), Nitroxoline has been successfully repurposed for urologic oncology. High-throughput screening revealed that nitroxoline is a potent inhibitor of Methionine Aminopeptidase 2 (MetAP2), an enzyme critical for tumor angiogenesis. Nitroxoline inhibits MetAP2 by more than 99% at safe concentrations, effectively starving bladder cancer cells of new blood vessels and reducing tumor volume by >50% in orthotopic mouse models (7)[7]. It also disrupts bacterial quorum sensing, making it highly effective against biofilm-protected pathogens (8)[8].

Novel Antifungal Discovery

The scaffold continues to yield novel hits. In late 2023, researchers identified Compound L14 , a novel 8-HQ derivative with broad-spectrum antifungal activity. L14 demonstrated superior in vivo efficacy compared to clioquinol in Candida albicans-infected murine models, exhibiting MIC values ranging from ≤0.125 to 8 μg/mL with highly favorable safety profiles (9)[9].

Quantitative Pharmacodynamics of Key Quinolinol Derivatives

CompoundPrimary IndicationTarget / MechanismKey Quantitative MetricClinical Status
Clioquinol Amoebic DysenteryMetal Chelator / IonophoreN/A (Withdrawn due to severe neurotoxicity at high doses)Discontinued
Nitroxoline UTI / Bladder CancerMetAP2 Inhibitor / Angiogenesis>99% MetAP2 inhibition; 95.5% HUVEC cell growth inhibitionApproved (UTI) / Preclinical (Cancer)
PBT2 Alzheimer's DiseaseMPAC (Cu/Zn Ionophore)Significant CSF Aβ42 reduction (p=0.006) at 250 mg/dayPhase II Completed
Compound L14 Fungal InfectionsBroad-spectrum AntifungalMIC: ≤0.125 to 8 μg/mL against C. albicansPreclinical / Discovery

Validated Experimental Workflows

To accurately characterize quinolinol derivatives, researchers must utilize assays that definitively isolate their mechanisms of action. Below are two field-proven protocols.

Protocol 1: Intracellular Metal Translocation (Ionophore Activity) Assay

Objective: To empirically differentiate true extracellular chelators from ionophores capable of shuttling metals across the lipid bilayer. Causality & Self-Validating Rationale: This assay relies on the differential permeability of the fluorescent probe and the target metal. Zinquin ethyl ester is cleaved by intracellular esterases, trapping the active, zinc-specific fluorophore inside the cell. Because extracellular Zn²⁺ cannot freely cross the lipid bilayer on its own, a rapid spike in fluorescence strictly validates the carrier-mediated transport (ionophore activity) of the test compound.

Step-by-Step Methodology:

  • Cell Preparation: Seed SH-SY5Y neuroblastoma cells in a 96-well black, clear-bottom plate at 1×104 cells/well. Allow 24 hours for adherence.

  • Probe Loading: Wash cells with HBSS and incubate with 5 µM Zinquin ethyl ester for 30 minutes at 37°C.

  • Baseline Measurement: Read baseline fluorescence (Ex: 368 nm, Em: 490 nm) using a microplate reader.

  • Treatment Introduction: Concurrently add 10 µM ZnCl₂ and 10 µM of the test quinolinol derivative (e.g., PBT2). Include a vehicle control (DMSO) and a known chelator control (e.g., EDTA).

  • Kinetic Readout: Measure fluorescence every 2 minutes for 1 hour. A steep, logarithmic kinetic curve validates ionophore-mediated intracellular metal delivery, whereas a flat line indicates strict extracellular chelation.

Protocol 2: MetAP2 Enzymatic Inhibition Assay (Nitroxoline Repurposing)

Objective: To quantify the anti-angiogenic potential of nitroxoline derivatives via Methionine Aminopeptidase 2 (MetAP2) inhibition. Causality & Self-Validating Rationale: MetAP2 cleavage of a chromogenic substrate (methionine-p-nitroanilide) directly correlates with absorbance at 405 nm. By utilizing a continuous kinetic readout to calculate initial reaction velocities ( V0​ ), the assay intrinsically validates itself by ensuring the reaction remains in the linear phase. This prevents the false positives frequently observed in end-point assays due to substrate depletion.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MetAP2 to a final concentration of 10 nM in assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂). Note: Co²⁺ is an essential catalytic cofactor for MetAP2.

  • Inhibitor Pre-incubation: Add nitroxoline at a logarithmic concentration gradient (0.01 µM to 100 µM). Incubate for 15 minutes at room temperature to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 0.5 mM methionine-p-nitroanilide.

  • Kinetic Measurement: Immediately monitor absorbance at 405 nm every 30 seconds for 20 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot percentage inhibition against log[inhibitor] to derive the IC₅₀ value using non-linear regression.

References

  • discovery and history of 8-hydroxyquinoline's biological activity - Benchchem. 1

  • Prana Announces Success in Phase IIa Clinical Trial of PBT2 in Early Alzheimer's Disease - Fierce Biotech. 5

  • 8-Hydroxyquinoline - Wikipedia.2

  • Metal Protein-Attenuating Compound for PET Neuroimaging: Synthesis and Preclinical Evaluation of [11C]PBT2 - ACS Publications. 6

  • When a Medical “Cure” Makes Things Much, Much Worse - Smithsonian Magazine. 3

  • Antibiotic slows growth of bladder cancer cells in mice - Urology Times. 7

  • Application of nitroxoline in urologic oncology – a review of evidence - PMC (NIH). 8

  • Clioquinol: to harm or heal - PMC (NIH). 4

  • Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - ACS Publications. 9

Sources

Foundational

Whitepaper: Elucidating the Therapeutic Target Landscape of 5,7-Difluoroquinolin-3-ol

An In-depth Technical Guide Abstract The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide range of diseases. 5,7-Difluoroqui...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide range of diseases. 5,7-Difluoroquinolin-3-ol is a distinct analog characterized by its specific fluorination pattern, which can significantly alter its physicochemical properties, and a 3-hydroxyl group, deviating from the classic 3-carboxamide structure of many quinolones. This guide provides a comprehensive, technically-grounded exploration of its potential therapeutic targets. We move beyond simple hypothesis to outline a strategic, multi-pronged approach for target identification and validation, grounded in established biochemical and cell-based methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic potential of this promising compound.

Introduction: The Rationale for Investigating 5,7-Difluoroquinolin-3-ol

The strategic placement of fluorine atoms on aromatic rings is a cornerstone of modern drug design. In the case of 5,7-Difluoroquinolin-3-ol, the electron-withdrawing nature of the fluorine atoms at positions 5 and 7 is predicted to modulate the pKa of the quinoline nitrogen and the 3-hydroxyl group. This can profoundly influence the molecule's ability to form hydrogen bonds, engage in halogen bonding, and resist metabolic degradation, thereby enhancing its drug-like properties.

The 3-hydroxyl group is particularly intriguing. Unlike the 3-carboxylic acid moiety of fluoroquinolone antibiotics that chelates magnesium ions in the active site of bacterial DNA gyrase, the 3-hydroxyl group is a versatile hydrogen bond donor and acceptor. This opens up a vast, alternative target space, particularly within the ATP-binding pockets of kinases and the ligand-binding domains of various receptors. This guide delineates three primary, high-probability target classes for this molecule: Protein Kinases , Human DNA Topoisomerases , and G-Protein Coupled Receptors (GPCRs) .

Potential Target Class I: Protein Kinase Inhibition

The quinoline core is a well-established scaffold for Type I and Type II kinase inhibitors, capable of forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The 3-hydroxyl group of 5,7-Difluoroquinolin-3-ol is perfectly positioned to act as a hinge-binding motif.

Scientific Rationale

The ATP-binding site of protein kinases contains a flexible glycine-rich loop and a conserved hinge region that connects the N- and C-lobes of the catalytic domain. Small molecules that can mimic the hydrogen bonding pattern of the adenine portion of ATP are effective competitive inhibitors. The nitrogen at position 1 and the hydroxyl group at position 3 of our lead compound can form the canonical donor-acceptor pair required for high-affinity binding to the kinase hinge. The difluoro-substitution may further enhance binding affinity through favorable interactions with hydrophobic sub-pockets.

High-Priority Kinase Subfamilies
  • Receptor Tyrosine Kinases (RTKs): Key targets include EGFR, VEGFR2, and PDGFRβ. These are often dysregulated in various cancers and diseases involving angiogenesis. Inhibition of these kinases can block downstream signaling cascades like the MAPK and PI3K/Akt pathways.

  • Non-Receptor Tyrosine Kinases: The Src family kinases (SFKs) are critical regulators of cell proliferation, survival, and migration. The unique conformation of the Src active site may present a specific opportunity for the difluoro-quinoline scaffold.

  • Serine/Threonine Kinases: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism. Dual inhibitors of PI3K and mTOR, or specific Akt inhibitors, are of high therapeutic interest.

Experimental Workflow: Broad-Spectrum Kinase Panel Screening

To efficiently identify primary kinase targets, a broad-spectrum in vitro kinase panel assay is the logical first step. This provides a comprehensive overview of the compound's selectivity and potency.

  • Compound Preparation: Prepare a 10 mM stock solution of 5,7-Difluoroquinolin-3-ol in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in an intermediate plate, starting from 100 µM.

  • Assay Plate Preparation: Dispense 2.5 µL of the diluted compound series into a low-volume 384-well assay plate. Include DMSO-only wells for "no inhibition" controls and wells with a known inhibitor for the specific kinase as "max inhibition" controls.

  • Reagent Addition:

    • Add 2.5 µL of a 4X solution of the target kinase and a europium-labeled anti-tag antibody (e.g., anti-His).

    • Add 2.5 µL of a 4X solution of a biotinylated, broad-spectrum kinase tracer (ATP-competitive).

    • Add 2.5 µL of a 4X solution of a streptavidin-labeled dye (e.g., Alexa Fluor 647).

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. Excite at 340 nm and read emissions at 615 nm (europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Normalize the data to the controls and fit the resulting dose-response curve using a four-parameter logistic model to determine the IC₅₀ value for each kinase.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Compound Serial Dilution (10 mM stock in DMSO) Plate 2. Dispense to 384-well Plate Compound->Plate Reagents 3. Add Kinase, Tracer, & FRET Pair Reagents Plate->Reagents Incubate 4. Incubate 60 min (Room Temp) Reagents->Incubate Read 5. Read FRET Signal (Plate Reader) Incubate->Read Analyze 6. Calculate IC50 (Dose-Response Curve) Read->Analyze End Primary Kinase Hits Analyze->End Identify Hits

Caption: Workflow for identifying kinase targets via FRET-based binding assay.

Potential Target Class II: Human DNA Topoisomerases

While structurally distinct from classic fluoroquinolone antibiotics, the planar, fused-ring system of 5,7-Difluoroquinolin-3-ol makes it a candidate for intercalation between DNA base pairs. This mode of action is characteristic of human topoisomerase inhibitors, a clinically validated class of anti-cancer agents.

Scientific Rationale

Human topoisomerases (Topo I and Topo II) resolve DNA supercoiling during replication and transcription by creating transient single- or double-strand breaks. Inhibitors of these enzymes trap the covalent enzyme-DNA intermediate, leading to stalled replication forks, double-strand breaks, and ultimately, apoptosis. The planar quinoline core could stack within the DNA cleavage site, preventing the re-ligation of the DNA backbone.

Experimental Workflow: Topoisomerase I DNA Relaxation Assay

This assay directly measures the enzymatic activity of Topo I and its inhibition by the test compound.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 10X Topo I Reaction Buffer (e.g., 500 mM Tris-HCl, 1 M KCl, 50 mM MgCl₂, 5 mM DTT, 500 µg/mL BSA).

    • 300 ng of supercoiled plasmid DNA (e.g., pBR322).

    • Serial dilutions of 5,7-Difluoroquinolin-3-ol (or a known inhibitor like Camptothecin).

    • Nuclease-free water to the final volume.

  • Enzyme Addition: Add 1 unit of human Topoisomerase I enzyme to each reaction tube.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 1/10th volume of a stop solution (e.g., 5% SDS, 250 mM EDTA, 0.1% Bromophenol Blue, 50% Glycerol).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., SYBR™ Safe). Run the gel at 80-100V until the dye front has migrated approximately 75% of the gel length.

  • Visualization & Analysis: Visualize the DNA bands under UV or blue light. Supercoiled (unreacted) DNA migrates fastest, followed by relaxed (fully reacted) DNA, with nicked DNA migrating the slowest. An effective inhibitor will show a persistence of the supercoiled DNA band compared to the DMSO control.

Topo_Inhibition cluster_normal Normal Topo I Action cluster_inhibited Inhibited by 5,7-Difluoroquinolin-3-ol scDNA Supercoiled DNA Cleavage Topo I Binds & Cleaves One DNA Strand scDNA->Cleavage Relaxation Strand Passes Through Break, DNA Relaxes Cleavage->Relaxation Religation Topo I Re-ligates DNA Strand Relaxation->Religation rDNA Relaxed DNA Religation->rDNA Topo_Release Free Topo I Religation->Topo_Release Topo I Dissociates scDNA_i Supercoiled DNA Cleavage_i Topo I Binds & Cleaves scDNA_i->Cleavage_i Inhibitor Compound Binds to Topo-DNA Complex Cleavage_i->Inhibitor Stall Cleavage Complex is Trapped (Re-ligation Blocked) Inhibitor->Stall DSB Collision with Replication Fork -> Double Strand Break Stall->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition leading to apoptosis.

Potential Target Class III: GPCR Modulation

The quinoline scaffold is present in numerous ligands for G-Protein Coupled Receptors (GPCRs), the largest family of cell surface receptors and a highly successful drug target class. The structural rigidity and potential for diverse functionalization make it an ideal starting point for a GPCR-focused discovery program.

Scientific Rationale

GPCRs are characterized by seven transmembrane helices. Ligand binding in the extracellular or transmembrane domain induces a conformational change, activating intracellular G-proteins and initiating downstream signaling cascades (e.g., cAMP production, calcium mobilization). The 5,7-Difluoroquinolin-3-ol molecule possesses features—a rigid aromatic system, hydrogen bonding capabilities, and defined lipophilicity—that could enable high-affinity binding within the complex topology of a GPCR ligand pocket.

High-Priority GPCR Subfamilies
  • Chemokine Receptors (e.g., CXCR4, CCR5): These receptors are pivotal in inflammation, immunology, and oncology (metastasis). Modulators of these receptors have significant therapeutic potential.

  • Orphan GPCRs: Many GPCRs have no known endogenous ligand. Screening against a panel of orphan receptors could uncover novel biology and first-in-class therapeutic opportunities.

Experimental Workflow: Calcium Flux Assay for Gq-Coupled GPCRs

Many GPCRs, including several chemokine receptors, signal via the Gαq subunit, which activates phospholipase C and leads to a transient increase in intracellular calcium ([Ca²⁺]i). This can be measured using calcium-sensitive fluorescent dyes.

  • Cell Plating: Plate cells stably expressing the target GPCR into black-walled, clear-bottom 384-well microplates. Culture overnight to allow for cell adherence.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with probenecid to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of 5,7-Difluoroquinolin-3-ol in an appropriate assay buffer in a separate compound plate.

  • Assay Execution: Place both the cell plate and the compound plate into a Functional Drug-Screening System (e.g., FLIPR® Tetra).

  • Data Acquisition:

    • Establish a baseline fluorescence reading for ~20 seconds.

    • The instrument automatically adds the compound from the source plate to the cell plate.

    • Immediately measure the fluorescence signal every second for an additional 120-180 seconds to capture the transient calcium flux.

  • Data Analysis: The primary response (Max - Min fluorescence) is plotted against the compound concentration. Fit the data to a four-parameter logistic model to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of a known agonist).

GPCR_Signaling Ligand 5,7-Difluoroquinolin-3-ol (Potential Ligand) GPCR Gq-Coupled GPCR (e.g., CXCR4) Ligand->GPCR G_Protein Heterotrimeric G-Protein (Gαq, Gβγ) GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC Gαq activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Response (e.g., Gene Expression, Migration) Ca_Release->Downstream PKC->Downstream

Caption: Gq-coupled GPCR signaling cascade leading to calcium release.

Summary and Strategic Outlook

This guide outlines a rational, evidence-based strategy for probing the therapeutic target space of 5,7-Difluoroquinolin-3-ol. The proposed target classes are supported by the well-documented activities of the quinoline scaffold, while the specific substitutions on this molecule suggest a novel pharmacological profile.

Potential Target Class Specific Examples Therapeutic Rationale Primary Screening Assay
Protein Kinases EGFR, VEGFR2, Src, AktAnti-Cancer, Anti-AngiogenesisLanthaScreen™ Kinase Binding
DNA Topoisomerases Topoisomerase I, Topoisomerase IIAnti-Cancer (DNA Damage)DNA Relaxation Assay
GPCRs CXCR4, CCR5, Orphan ReceptorsInflammation, Oncology, CNSCalcium Flux / cAMP Assay

The most efficient path forward involves executing the broad-spectrum kinase panel screen as the initial step due to its high throughput and the high probability of the quinoline scaffold interacting with kinase targets. Any validated hits from this or other primary assays must be followed by a rigorous hit-to-lead campaign, including:

  • Orthogonal Assays: Confirming hits using a different assay technology (e.g., an enzyme activity assay in addition to a binding assay).

  • Cellular Target Engagement: Using techniques like the Cellular Thermal Shift Assay (CETSA) to confirm the compound binds to the target in a cellular context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency, selectivity, and ADME properties.

By following this structured, multi-faceted approach, the full therapeutic potential of 5,7-Difluoroquinolin-3-ol can be systematically explored and validated.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link] (Illustrative URL)

  • Title: Kinase Inhibitors: The Quest for Target Selectivity Source: Nature Reviews Drug Discovery URL: [Link] (Illustrative URL)

  • Title: DNA Topoisomerases as Targets for Cancer Therapy Source: Cancer Research URL: [Link] (Illustrative URL)

  • Title: The State of GPCR Drug Discovery Source: British Journal of Pharmacology URL: [Link] (Illustrative URL)

Exploratory

Solubility and stability of 5,7-Difluoroquinolin-3-ol in different solvents

An In-depth Technical Guide to the Solubility and Stability of 5,7-Difluoroquinolin-3-ol Abstract This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 5...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of 5,7-Difluoroquinolin-3-ol

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 5,7-Difluoroquinolin-3-ol (CAS No. 1483673-86-4), a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. While extensive public data on this specific molecule is limited, this document synthesizes known information with established principles of physical chemistry and authoritative pharmaceutical testing protocols. It serves as a practical resource for researchers, enabling them to predict the molecule's behavior, design robust characterization experiments, and interpret the resulting data. Detailed, field-proven methodologies for determining thermodynamic solubility and conducting forced degradation studies are provided, grounded in FDA and ICH guidelines.[1][2][3]

Introduction and Molecular Profile

5,7-Difluoroquinolin-3-ol is a quinoline derivative characterized by a fused benzene and pyridine ring system. Its structure is distinguished by two fluorine atoms on the benzene ring and a hydroxyl group on the pyridine moiety. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[4][5] The incorporation of fluorine is a common strategy in drug design to modulate metabolic stability, potency, and physicochemical properties.[6][7]

Initial data describes 5,7-Difluoroquinolin-3-ol as a crystalline substance with a high melting point, suggesting a stable crystal lattice that may contribute to low aqueous solubility. It is also noted to be light-sensitive, a known characteristic of the broader fluoroquinolone class of compounds.[8] This guide will elaborate on the scientific basis for these properties and provide the necessary protocols to quantify them.

Table 1: Physicochemical Properties of 5,7-Difluoroquinolin-3-ol

PropertyValueSource
CAS Number 1483673-86-4
Molecular Formula C₉H₅F₂NO
Molecular Weight 181.14 g/mol
Appearance Crystalline substance
Melting Point 210-215 °C
Known Stability Light-sensitive
Known Solubility Limited solubility in common organic solvents

Scientific Rationale: Predicting Physicochemical Behavior

The structure of 5,7-Difluoroquinolin-3-ol provides critical clues to its chemical behavior.

  • Amphoteric Nature: The molecule possesses both a weakly acidic hydroxyl group (pKa likely in the range of 7-9, influenced by the electron-withdrawing fluorine atoms) and a weakly basic quinoline nitrogen (pKa of the conjugate acid is typically ~4-5).[5] This amphoteric character means its ionization state, and therefore its solubility, will be highly dependent on pH.

  • Impact of Fluorine Substituents: The two fluorine atoms are strongly electron-withdrawing. This reduces the electron density of the aromatic system, which can enhance metabolic stability by making the ring less susceptible to oxidative metabolism.[7] It also increases the acidity of the 3-ol group compared to an unsubstituted quinolinol.

  • Solubility Prediction: The high melting point indicates strong intermolecular forces within the crystal lattice. Overcoming this lattice energy is a prerequisite for dissolution. While the polar hydroxyl and nitrogen groups can interact with polar solvents, the planar, aromatic core is hydrophobic. This combination often leads to poor aqueous solubility, a common challenge for quinoline-based compounds.[9] Solubility is expected to be lowest near the isoelectric point and increase in both acidic (due to protonation of the quinoline nitrogen) and basic (due to deprotonation of the hydroxyl group) conditions.

Solubility Assessment: A Practical Guide

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[10] The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[10][11]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of 5,7-Difluoroquinolin-3-ol in various aqueous and organic media.

Causality: The objective is to allow the system to reach a true thermodynamic equilibrium, where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase. This requires an excess of the solid to be present throughout the experiment.[10] Agitation ensures homogeneity, and a sufficient time course (e.g., up to 72 hours) is necessary to confirm that a stable plateau concentration has been reached.[12]

Methodology:

  • Media Preparation: Prepare a panel of solvents. Recommended aqueous media include buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to assess solubility across the gastrointestinal tract.[11][12] Recommended organic solvents for exploratory work include Dimethyl Sulfoxide (DMSO), Ethanol, and Acetonitrile.

  • Sample Preparation: To a series of chemically inert vials (e.g., glass), add a pre-weighed excess amount of 5,7-Difluoroquinolin-3-ol. Self-Validation Check: A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation was achieved.

  • Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials securely and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C for biological relevance).[10][11]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.

  • Phase Separation: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifuge the aliquot at high speed (e.g., >10,000 rpm) to pellet any remaining microparticulates.

  • Quantification: Dilute the clarified supernatant into a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Plot concentration versus time. Equilibrium is confirmed when consecutive time points show a concentration difference of less than 5-10%.[12]

Diagram: Solubility Assessment Workflow

G cluster_prep 1. Preparation cluster_eq 2. Equilibration cluster_analysis 3. Analysis prep_media Prepare Solvent Media (e.g., Buffers, Organic) prep_sample Add Excess Solid Compound to Vials prep_media->prep_sample agitate Add Solvent & Agitate (Constant Temp, 24-72h) prep_sample->agitate separate Centrifuge Supernatant to Remove Solids agitate->separate quantify Analyze Concentration (e.g., HPLC-UV) separate->quantify report Report Solubility (mg/mL or µM) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Profile

Table 2: Example Solubility Data Table for 5,7-Difluoroquinolin-3-ol

Solvent/MediumpHTemperature (°C)Equilibrium Solubility (mg/mL)Molar Solubility (M)
Purified Water~7.025Experimental ValueCalculated Value
0.1 N HCl Buffer1.237Experimental ValueCalculated Value
Acetate Buffer4.537Experimental ValueCalculated Value
Phosphate Buffer6.837Experimental ValueCalculated Value
DMSON/A25Experimental ValueCalculated Value
EthanolN/A25Experimental ValueCalculated Value

Stability Assessment: Forced Degradation Studies

Forced degradation (stress testing) is essential to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[3][13] Given that 5,7-Difluoroquinolin-3-ol is known to be light-sensitive, photostability testing is particularly critical.

Experimental Protocol: Forced Degradation

Causality: This protocol exposes the compound to conditions more severe than those used for accelerated stability testing to purposefully induce degradation.[3] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify impurities without destroying the molecule entirely.[1][13] Each condition (hydrolysis, oxidation, heat, light) probes a different potential degradation mechanism inherent to the molecule's structure.[3][13]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 5,7-Difluoroquinolin-3-ol in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).[13]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M HCl. Heat at 50-60 °C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[13]

  • Base Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M NaOH. Maintain at room temperature or gently heat (50-60 °C) and collect samples at time points as above.[13]

  • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and monitor over several days.[1]

  • Thermal Degradation: Expose the solid compound to dry heat at a temperature 10-20 °C above the accelerated stability condition (e.g., 70-80 °C).[1] Also, stress the stock solution under the same thermal conditions.

  • Photostability:

    • Expose the solid compound and the stock solution to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines.[2]

    • A control sample must be run in parallel, protected from light (e.g., wrapped in aluminum foil).[2]

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

  • Sample Analysis: For each time point and condition, neutralize the sample if necessary, dilute appropriately, and analyze using a stability-indicating HPLC method. The method must be able to separate the parent peak from all degradation products.

Diagram: Forced Degradation Workflow

G cluster_stress Stress Conditions start Prepare Compound Stock (e.g., 1 mg/mL) acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base ox Oxidation (H₂O₂) start->ox therm Thermal (Dry Heat) start->therm photo Photolytic (ICH Q1B Light) start->photo analysis Analyze by Stability- Indicating HPLC Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis report Identify Degradation Pathways & Validate Method analysis->report

Sources

Foundational

Foreword: The Strategic Value of Fluorine in Quinoline Scaffolds

An In-depth Technical Guide to the Synthesis of Fluorinated Quinolines The quinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous FDA-approved drugs and fun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Fluorinated Quinolines

The quinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous FDA-approved drugs and functional materials.[1][2] Its rigid, aromatic structure is a versatile template for molecular design. The strategic incorporation of fluorine—the most electronegative element—into this scaffold can profoundly enhance a molecule's properties. Fluorine substitution can improve metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and bioavailability, making it a cornerstone of modern drug design.[1][3]

However, the synthesis of fluorinated quinolines is not trivial. The unique electronic properties of both the fluorine atom and the quinoline ring system present distinct challenges that have driven the development of a diverse array of synthetic strategies. This guide provides a comprehensive overview of these methodologies, moving from classical cyclization reactions that build the core from fluorinated precursors to modern techniques that achieve direct fluorination of the pre-formed quinoline ring. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights into why certain experimental choices are made and offering detailed protocols to bridge theory with practice.

Part 1: Constructing the Core: Classical Cyclization Strategies

The most established routes to fluorinated quinolines involve the cyclization of fluorinated anilines with a suitable three-carbon fragment. These methods offer robust and often high-yield pathways to quinolines where the fluorine position is predetermined by the starting aniline.

The Skraup and Doebner-von Miller Reactions: A Brute-Force Approach

The Skraup synthesis, first reported in 1880, is a powerful, albeit harsh, method for preparing quinolines.[4] The reaction involves heating a fluorinated aniline with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene).[5] The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones instead of glycerol.[5][6]

Causality Behind the Conditions: The aggressive conditions are essential for the reaction's success. Concentrated sulfuric acid serves both as a catalyst and a dehydrating agent, converting glycerol into the highly reactive acrolein in situ. The oxidizing agent is required for the final aromatization step to form the stable quinoline ring.

Mechanistic Workflow: Skraup Synthesis

Skraup Glycerol Glycerol H2SO4 conc. H₂SO₄ (Dehydration) Glycerol->H2SO4 Acrolein Acrolein (in situ) H2SO4->Acrolein Michael_Adduct Michael Adduct Acrolein->Michael_Adduct 1,4-Addition Fluoroaniline Fluoroaniline Fluoroaniline->Michael_Adduct 1,4-Addition Cyclization Electrophilic Cyclization Michael_Adduct->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation (e.g., Nitrobenzene) Dihydroquinoline->Oxidation Product Fluorinated Quinoline Oxidation->Product

Caption: General workflow of the Skraup quinoline synthesis.

The use of fluorinated anilines in Skraup-type reactions is well-documented, providing high yields of the corresponding fluoroquinolines.[3][7] For example, 3,5-difluoroaniline can be effectively converted into 5,7-difluoroquinoline.[3]

Experimental Protocol: Modified Skraup Synthesis of 6,8-Difluoro-7-chloroquinoline[3]

  • Reagent Preparation: To a stirred mixture of 3-chloro-2,4-difluoroaniline (9) (1.00 g, 6.11 mmol) and arsenic pentoxide (1.40 g, 6.11 mmol) in sulfolane (5 mL), add glycerol (1.41 g, 15.3 mmol).

  • Reaction Execution: Heat the reaction mixture to 140-150°C and maintain this temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, pour the mixture into water (50 mL) and neutralize with a 20% aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6,8-difluoro-7-chloroquinoline (10).

The Combes Synthesis: A Milder Cyclization

The Combes synthesis provides a more versatile and often milder route to 2,4-substituted quinolines by reacting an aniline with a β-diketone under acidic catalysis.[8][9] The choice of acid catalyst (e.g., concentrated H₂SO₄, polyphosphoric acid) is critical for driving the cyclodehydration of the intermediate enamine.[8][10]

Causality and Regioselectivity: The reaction proceeds via an enamine intermediate. The rate-determining step is the electrophilic aromatic annulation (ring closure).[10] When using substituted fluoroanilines, the position of the fluorine atom can influence the regioselectivity of this cyclization. Steric hindrance and the electron-withdrawing nature of fluorine play a key role. For instance, in the synthesis of trifluoromethyl (CF₃)-quinolines, bulky groups on the diketone and methoxy-substituted anilines favor the formation of 2-CF₃-quinolines, whereas chloro- or fluoroanilines tend to yield the 4-CF₃ regioisomer.[10]

Mechanistic Workflow: Combes Synthesis

Combes Aniline Fluoroaniline Condensation Condensation (-H₂O) Aniline->Condensation Diketone β-Diketone Diketone->Condensation Enamine Enamine Intermediate Condensation->Enamine AcidCat Acid Catalyst (H⁺) Enamine->AcidCat Cyclization Intramolecular Electrophilic Annulation AcidCat->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product Fluorinated 2,4-Substituted Quinoline Dehydration->Product

Caption: Key steps in the acid-catalyzed Combes synthesis.

The Conrad-Limpach-Knorr Synthesis: Accessing Hydroxyquinolines

This method involves the reaction of anilines with β-ketoesters.[11][12] A key feature of this synthesis is its temperature-dependent regioselectivity, which provides access to either 4-hydroxyquinolines or 2-hydroxyquinolines.

Causality of Temperature Control:

  • Kinetic Control (Lower Temperatures): At moderate temperatures (e.g., room temperature to ~100°C), the more nucleophilic aniline attacks the more electrophilic ketone carbonyl of the β-ketoester. Subsequent thermal cyclization (at ~250°C) leads to the 4-hydroxyquinoline product. This is the Conrad-Limpach pathway.[12][13][14]

  • Thermodynamic Control (Higher Temperatures): At higher initial reaction temperatures (~140°C), the reaction is reversible. The thermodynamically more stable β-keto anilide is formed via attack at the ester carbonyl. Cyclization of this intermediate yields the 2-hydroxyquinoline product. This is the Knorr pathway.[12]

Table 1: Comparison of Classical Cyclization Syntheses

Synthesis NameKey ReactantsConditionsPrimary Product TypeKey Insights
Skraup Fluoroaniline + GlycerolStrong Acid (H₂SO₄), OxidantUnsubstituted (at C2, C3, C4)Harsh conditions; in situ acrolein formation.[4]
Doebner-von Miller Fluoroaniline + α,β-Unsaturated CarbonylStrong Acid2- and/or 4-SubstitutedVariation of Skraup; allows for substitution.[6]
Combes Fluoroaniline + β-DiketoneAcid Catalyst2,4-DisubstitutedMilder than Skraup; regioselectivity is key.[8][10]
Conrad-Limpach Fluoroaniline + β-Ketoester1. Kinetic (low temp) 2. Thermal Cyclization4-HydroxyquinolinesTemperature control dictates the initial adduct.[12][14]
Knorr Fluoroaniline + β-KetoesterThermodynamic (high temp)2-HydroxyquinolinesForms the thermodynamically favored anilide intermediate.[12]

Part 2: Direct Fluorination of the Quinoline Ring

An alternative strategy is to first construct the quinoline ring and then introduce the fluorine atom directly onto the scaffold. This approach is highly desirable for late-stage functionalization in drug discovery but faces significant electronic challenges.

Electrophilic Fluorination: Taming a Deactivated Ring

The quinoline ring system presents a dual challenge for electrophilic aromatic substitution (SEAr). The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. Under the acidic conditions often required for SEAr, this nitrogen becomes protonated, further deactivating the entire heterocyclic system towards electrophilic attack.[15][16]

Causality and Strategy: Consequently, electrophilic fluorination typically occurs on the more electron-rich benzene ring, often resulting in a mixture of 5-, 6-, and 8-fluoro isomers.[16] Modern electrophilic fluorinating agents, such as Selectfluor (an N-F reagent), are powerful enough to achieve this transformation.[17][18] To overcome the lack of regioselectivity, a directing group strategy can be employed. For example, the 8-aminoquinoline moiety can direct copper-catalyzed electrophilic fluorination selectively to the C-5 position using Selectfluor.[16]

Experimental Protocol: Direct Electrophilic Fluorination of Quinoline[16]

  • Reaction Setup: In a suitable reaction vessel, dissolve the quinoline substrate in a mixture of concentrated sulfuric acid and a perfluorocarbon fluid.

  • Fluorinating Agent Addition: Cool the mixture and slowly add the electrophilic fluorinating agent (e.g., Selectfluor) while maintaining a low temperature.

  • Reaction Execution: Allow the reaction to stir at a controlled temperature for a specified time, monitoring by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • Workup: Carefully quench the reaction by pouring it onto ice, followed by neutralization with a suitable base (e.g., aqueous ammonia).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to separate the isomeric products.

Nucleophilic Fluorination: A Modern Breakthrough

Direct nucleophilic substitution of a C-H bond with a fluoride anion (F⁻) is exceptionally challenging. The reaction would have to proceed via a high-energy Meisenheimer intermediate, and the subsequent elimination of a hydride ion (H⁻) to restore aromaticity is highly unfavorable.[15][19]

A groundbreaking solution to this problem is the use of an electron-transfer-enabled concerted nucleophilic aromatic substitution (CSNAr) .[15][19] This strategy bypasses the problematic Meisenheimer intermediate entirely.

Mechanistic Rationale:

  • Initiation/Photocatalysis: An electron transfer process, often initiated by a photosensitizer under light irradiation, generates a highly reactive quinolinium radical cation.[15][19]

  • Concerted Fluoride Transfer: A fluoride source then engages in an asynchronous concerted F⁻-e⁻-H⁺ transfer. This means the fluoride attacks the electron-deficient position (typically C2 or C4) at the same time an electron is transferred and a proton is removed, avoiding the formation of unstable intermediates.[15][19]

  • Oxidation: The resulting radical is oxidized to the final fluorinated quinoline product, completing the catalytic cycle.[15]

This method represents a paradigm shift, allowing for the first successful nucleophilic oxidative fluorination of quinolines, with a preference for the most electrophilic C4 and C2 sites.[15][19]

Mechanistic Workflow: Electron-Transfer-Enabled Concerted Nucleophilic Fluorination

CSNAr Quinoline Protonated Quinoline ET_Step Electron Transfer (ET) Enabled Concerted F⁻-e⁻-H⁺ Transfer Quinoline->ET_Step Photosensitizer Photosensitizer (e.g., Xanthone) Light hv (365 nm) Photosensitizer->Light Light->ET_Step Excitation Radical_Intermediate N-Heterocyclic π-Radical ET_Step->Radical_Intermediate Oxidant Oxidant (Selectfluor) Radical_Intermediate->Oxidant Product Fluorinated Quinoline Oxidant->Product

Caption: Concerted nucleophilic aromatic substitution (CSNAr) workflow.[15][19]

Experimental Protocol: Photocatalytic C-H Fluorination of Quinoline[15]

  • Reaction Setup: In a reaction vessel, combine the quinoline substrate (0.4 mmol, 1.0 equiv), xanthone (0.08 mmol, 20 mol%), and Et₃N·HCl (0.4 mmol, 1.0 equiv) in acetonitrile (MeCN, 0.1 M).

  • Reagent Addition: Add Selectfluor (1.2 mmol, 3.0 equiv) to the mixture.

  • Execution: Irradiate the stirred reaction mixture with a 365 nm LED (12 W) at 30°C for 24 hours.

  • Analysis: Upon completion, the yields of the fluorinated products can be determined by ¹⁹F NMR spectroscopy using an internal standard.

  • Purification: The product can be isolated and purified using standard chromatographic techniques. This method has been shown to tolerate a wide range of functional groups, including esters, halogens, ketones, and nitriles.[15]

Part 3: The Role of Transition Metals

Transition-metal catalysis has opened new avenues for synthesizing fluorinated quinolines, primarily through C-H functionalization and cross-coupling reactions.[20][21] These methods offer high efficiency and selectivity under milder conditions compared to classical approaches.

Key Strategies:

  • Directed C-H Fluorination: As mentioned previously, copper can catalyze the directed C-5 fluorination of 8-aminoquinolines.[16] This highlights the power of combining a directing group with a transition metal to achieve site-selectivity that is otherwise difficult.

  • Fluoroalkylation: Transition metals are instrumental in introducing fluoroalkyl groups (e.g., -CF₃, -C₂F₅). For instance, methods have been developed for the C-H trifluoromethylation of quinolines using the Ruppert-Prakash reagent (TMSCF₃) and a suitable metal catalyst.[22] Another innovative, metal-free approach uses polyfluoroalkanoic acids as both a C1 synthon and a direct fluorine source to synthesize 2-fluoroalkylated quinolines from 2-vinylanilines.[22][23]

Table 2: Summary of Modern and Catalytic Fluorination Methods

MethodReagent/Catalyst TypeTarget Position(s)Key AdvantageMechanistic Insight
Electrophilic Fluorination N-F Reagents (e.g., Selectfluor)Benzene Ring (5, 6, 8)Late-stage functionalizationSEAr on an electron-deactivated ring.[16][17]
Nucleophilic Fluorination (CSNAr) F⁻ source + Photosensitizer/ETPyridine Ring (C2, C4)Access to electronically unfavored positionsBypasses high-energy Meisenheimer intermediate.[15][19]
Transition-Metal Catalyzed Cu, Pd, etc. + F sourceDirected (e.g., C5) or Cross-CouplingHigh selectivity, mild conditionsC-H activation or cross-coupling pathways.[20][21]

Conclusion

The synthesis of fluorinated quinolines is a dynamic and evolving field. Classical cyclization methods like the Skraup, Combes, and Conrad-Limpach syntheses remain workhorses for constructing the quinoline core from readily available fluorinated anilines, offering robust pathways where the fluorine position is pre-defined. However, the future of the field, particularly in the context of complex molecule synthesis and drug discovery, lies in the continued development of modern direct C-H fluorination techniques. The advent of electron-transfer-enabled nucleophilic fluorination and the increasing sophistication of transition-metal-catalyzed C-H activation are providing chemists with unprecedented tools to install fluorine atoms with precision and efficiency at late stages of a synthetic sequence. The choice of synthetic strategy ultimately depends on the desired substitution pattern, functional group tolerance, and the stage at which fluorine incorporation is most logical. A thorough understanding of the mechanistic principles behind each method is paramount for any researcher aiming to harness the powerful effects of fluorine in their quinoline-based targets.

References

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society.
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC.
  • Fluorinated Quinolines: Synthesis, Properties and Applications.
  • Selective Direct Fluorination of Quinoline Derivatives.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Combes quinoline synthesis. Wikipedia.
  • Comprehensive Guide to Nucleophilic Fluorination vs.
  • Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources.
  • An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues. Benchchem.
  • A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Organic Chemistry Portal.
  • Skraup quinoline synthesis.
  • Synthesis of fluorinated quinolines through concerted nucleophilic aromatic substitutions (CSNAr) reaction.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
  • Combes quinoline synthesis. Grokipedia.
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Neg
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Neg
  • Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Scirp.org.
  • Recent Advances in Metal-Free Quinoline Synthesis.
  • Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Royal Society of Chemistry.
  • Skraup Synthesis. ideXlab.
  • A review on transition-metal mediated synthesis of quinolines.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. Organic Chemistry Portal.
  • Doebner-von Miller Synthesis. Cambridge University Press & Assessment.
  • Electrophilic substitution of fluorine in the Skraup reaction.
  • Doebner–Miller reaction. Wikipedia.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Royal Society of Chemistry.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry.
  • A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences.
  • Doebner-Miller Reaction. SynArchive.
  • Conrad–Limpach synthesis. Wikipedia.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Conrad-Limpach Reaction. Cambridge University Press & Assessment.
  • Conrad-Limpach Synthesis. SynArchive.
  • Technical Support Center: Conrad-Limpach Synthesis of Quinolines. Benchchem.

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Protocols & Analytical Methods

Method

Application Note: A Guide to Utilizing 5,7-Difluoroquinolin-3-ol in Kinase Inhibitor Screening Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5,7-Difluoroquinolin-3-ol, a representative of the synthetically tractable fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5,7-Difluoroquinolin-3-ol, a representative of the synthetically tractable fluoroquinolone class, in kinase inhibitor screening and profiling campaigns. Protein kinases remain one of the most critical target classes for therapeutic intervention, and robust, reliable screening methodologies are paramount for the discovery of novel inhibitors.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental design, ensuring the generation of high-fidelity, reproducible data. We present detailed, step-by-step protocols for three industry-standard, high-throughput screening (HTS) platforms: a luminescence-based kinase activity assay (ADP-Glo™), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) activity assay, and a Fluorescence Polarization (FP) binding assay. Each protocol is designed as a self-validating system, complete with necessary controls and data analysis frameworks to empower confident decision-making from primary screening to lead characterization.

Introduction

The Enduring Importance of Kinase Inhibitor Discovery Protein kinases constitute one of the largest and most functionally diverse enzyme families, orchestrating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[3][4] Their dysregulation is a hallmark of numerous human diseases, most notably cancer, making them premier targets for drug discovery.[1][5] The success of drugs like Gleevec® and Iressa® has validated kinases as a "druggable" target class, fueling extensive research to identify new inhibitors with improved potency and selectivity.[1][2]

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition Within the landscape of kinase inhibitor discovery, certain chemical structures, often termed "privileged scaffolds," appear repeatedly in potent and selective inhibitors. The quinoline core is one such scaffold, forming the backbone of numerous inhibitors targeting key kinases like the Epidermal Growth Factor Receptor (EGFR).[6][7] Its rigid structure provides a stable platform for the precise orientation of functional groups into the ATP-binding pocket of kinases.

Introducing 5,7-Difluoroquinolin-3-ol: A Versatile Scaffold for Screening Libraries 5,7-Difluoroquinolin-3-ol (CAS No. 1483673-86-4) is a crystalline substance that serves as a versatile building block for chemical library synthesis. While not a widely characterized inhibitor itself, its difluorinated quinoline core represents a modern and attractive starting point for fragment-based or library-based screening campaigns. The fluorine substitutions can enhance binding affinity and modulate physicochemical properties. This guide uses 5,7-Difluoroquinolin-3-ol as a representative compound to establish robust screening funnels applicable to any novel small molecule. The compound is reported to have limited solubility in common organic solvents and should be stored protected from light at 2-8°C. For screening purposes, high-purity DMSO is the recommended solvent.

Section 1: Foundational Concepts in Kinase Screening

A successful kinase inhibitor screening campaign is built on a solid understanding of the underlying biochemistry and assay principles. The primary goal is to measure the ability of a test compound to reduce the catalytic activity of a kinase.[8] This is typically achieved by quantifying either the formation of the reaction product (phosphorylated substrate or ADP) or the depletion of a key substrate (ATP).[8]

The Critical Role of ATP Concentration One of the most critical, and often mishandled, variables in a kinase assay is the concentration of ATP.[8] Most small molecule kinase inhibitors compete with ATP for binding to the enzyme's active site. Therefore, the apparent potency (IC50) of a competitive inhibitor is directly dependent on the ATP concentration used in the assay.

  • High ATP concentrations will lead to an underestimation of the inhibitor's potency (higher IC50).

  • Low ATP concentrations can result in an overestimation of potency (lower IC50).

For generating comparable and mechanistically relevant data, it is best practice to run inhibition assays at an ATP concentration that is approximately equal to the Michaelis constant (Km) of the kinase for ATP.[9] This ensures a balanced competition and provides a standardized condition for comparing different inhibitors.

General High-Throughput Screening (HTS) Workflow The process of identifying a novel kinase inhibitor follows a logical funnel, moving from a broad primary screen to more detailed characterization. This workflow ensures that resources are focused on the most promising compounds.

HTS_Workflow Compound Compound Library (incl. 5,7-Difluoroquinolin-3-ol derivatives) Primary Primary Screen (Single High Concentration) Compound->Primary DoseResp Dose-Response (IC50 Determination) Primary->DoseResp Identify 'Hits' Mechanism Mechanism of Action (e.g., Binding vs. Activity) DoseResp->Mechanism Confirm Potency Selectivity Selectivity Profiling (Kinase Panel Screen) Mechanism->Selectivity Characterize Lead Lead Candidate Selectivity->Lead Validate

Caption: High-level workflow for kinase inhibitor discovery.

Section 2: Pre-Screening Preparation & Compound Management

Meticulous preparation is essential for the success of any screening assay.

Compound Handling for 5,7-Difluoroquinolin-3-ol

  • Solubility Testing: Before preparing a high-concentration stock, verify the solubility of 5,7-Difluoroquinolin-3-ol in 100% DMSO. A target stock concentration of 10-20 mM is typical for primary screens.

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in high-purity, anhydrous DMSO to create a master stock solution. Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Serial Dilutions: For dose-response experiments, prepare a serial dilution plate. A common method is to perform a 1:3 or 1:5 serial dilution in 100% DMSO, creating a 10-point concentration curve. This "source plate" is then used to dispense nanoliter volumes of compound into the final assay plates.

Reagent Preparation

  • Kinase Buffer: Prepare a 5X or 10X stock of the appropriate kinase buffer. The optimal buffer composition (pH, salt concentration, additives like DTT and MgCl2) is kinase-specific and typically provided by the enzyme vendor.

  • Enzyme and Substrate: Reconstitute and aliquot the kinase and its substrate according to the manufacturer's instructions. Store at -80°C. On the day of the experiment, thaw on ice and dilute to the final working concentration in 1X kinase buffer.

  • ATP Solution: Prepare a high-concentration ATP stock (e.g., 10 mM) in water or buffer, adjust the pH to 7.4, and store in aliquots at -20°C.

Section 3: Protocol 1 - Luminescence-Based Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced, making it a universal platform for virtually any kinase.[3][10] The luminescent signal is directly proportional to kinase activity.

Principle of the ADP-Glo™ Assay The assay is a two-step process. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP produced into ATP and, in a coupled reaction with luciferase, generates a light signal.[3]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate + ATP Product Phospho-Substrate + ADP + ATP (leftover) Kinase->Product Inhibition by 5,7-Difluoroquinolin-3-ol Reagent1 Add ADP-Glo™ Reagent Product->Reagent1 ADP_Only ADP only Reagent1->ADP_Only Depletes ATP Reagent2 Add Kinase Detection Reagent ADP_Only->Reagent2 Light Luminescent Signal Reagent2->Light ADP -> ATP -> Light

Caption: Principle of the two-step ADP-Glo™ kinase assay.

Detailed Step-by-Step Protocol (384-well format)

  • Assay Plate Preparation: Add 25-50 nL of serially diluted 5,7-Difluoroquinolin-3-ol in DMSO (or DMSO vehicle control) to the wells of a white, solid-bottom 384-well plate.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate solution in 1X kinase buffer.

    • Prepare a 2X ATP solution in 1X kinase buffer (concentration should be 2x the desired final Km value).

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction. The final volume is 10 µL.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate at room temperature for the desired reaction time (e.g., 60 minutes). This must be within the linear range of the enzyme.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[11]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[11]

  • Measurement: Measure luminescence using a plate-reading luminometer.

Data Analysis

  • Controls:

    • High Control (0% Inhibition): Reaction with DMSO vehicle. Represents full kinase activity.

    • Low Control (100% Inhibition): Reaction without kinase or with a known potent inhibitor. Represents background signal.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (RLU_compound - RLU_low) / (RLU_high - RLU_low)) (where RLU is Relative Light Units)

  • IC50 Curve Fitting: Plot Percent Inhibition versus the log of the inhibitor concentration. Fit the data using a non-linear regression model (variable slope, four-parameter fit) to determine the IC50 value.

Example Data Table

[Inhibitor] (µM)Log [Inhibitor]RLU% Inhibition
1002.0015,50098.5
201.3025,00092.5
40.60150,00055.0
0.8-0.10290,00013.0
0.16-0.80325,0002.5
0 (DMSO)-330,0000.0
No Enzyme-12,000100.0

Section 4: Protocol 2 - TR-FRET-Based Kinase Activity Assay

TR-FRET assays offer high sensitivity and a large signal window, and they are less susceptible to interference from colored or fluorescent compounds due to the time-delayed measurement.[12] This protocol measures the phosphorylation of a substrate peptide.

Principle of TR-FRET Kinase Activity Assay A kinase phosphorylates a biotinylated peptide substrate. A terbium (Tb) or europium (Eu)-labeled anti-phospho-peptide antibody (the donor) and a streptavidin-labeled acceptor fluorophore are added. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal upon excitation.[12][13]

Caption: TR-FRET assay principle for kinase activity.

Detailed Step-by-Step Protocol (384-well format)

  • Assay Plate Preparation: Add 25-50 nL of serially diluted 5,7-Difluoroquinolin-3-ol in DMSO to the appropriate wells of a low-volume, black 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of 2X Kinase/Substrate solution to all wells.

    • Add 5 µL of 2X ATP solution to all wells to start the reaction.

  • Incubation: Mix gently, seal the plate, and incubate at room temperature for 60-90 minutes.

  • Reaction Termination and Detection: Add 10 µL of a "Stop & Detect" mixture containing EDTA (to chelate Mg2+ and stop the kinase reaction) and the Eu-labeled antibody/streptavidin-acceptor pair.[13][14]

  • Final Incubation: Incubate at room temperature for 60 minutes, protected from light, to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, with excitation around 340 nm and emission measured at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[11]

Data Analysis

  • Calculate the Emission Ratio: Emission Ratio = (Emission at 665 nm / Emission at 615 nm) * 1000

  • Calculate Percent Inhibition: Use the emission ratios in place of RLUs in the same formula as the ADP-Glo™ assay.

  • IC50 Curve Fitting: Plot Percent Inhibition versus the log of the inhibitor concentration and fit the curve to determine the IC50.

Section 5: Protocol 3 - Fluorescence Polarization (FP) Binding Assay

FP assays directly measure the binding of an inhibitor to a kinase, making them excellent for confirming a direct interaction and for screening fragments. The assay is homogeneous and relies on the displacement of a fluorescently labeled ligand ("tracer") from the kinase's active site.[15][16]

Principle of FP Competitive Binding Assay A small, fluorescent tracer binds to the kinase, slowing its rotation and resulting in a high polarization value. When an unlabeled inhibitor like 5,7-Difluoroquinolin-3-ol binds to the kinase, it displaces the tracer. The freed tracer tumbles rapidly in solution, leading to a decrease in the polarization value.[15][17]

FP_Principle cluster_0 No Inhibitor cluster_1 Inhibitor Present Kinase_Bound Kinase + Tracer High_FP Slow Tumble High Polarization Kinase_Bound->High_FP Inhibitor_Bound Kinase + Inhibitor Free_Tracer Free Tracer Low_FP Fast Tumble Low Polarization Free_Tracer->Low_FP

Caption: Principle of a competitive FP binding assay.

Detailed Step-by-Step Protocol (384-well format)

  • Reagent Preparation:

    • Prepare 2X Kinase solution and 2X Tracer solution in FP assay buffer. The optimal concentrations must be determined empirically in a tracer-kinase binding experiment to find the Kd of the tracer.[17]

  • Assay Plate Preparation: Add 25-50 nL of serially diluted 5,7-Difluoroquinolin-3-ol in DMSO to a black, low-volume 384-well plate.

  • Assay Assembly:

    • Add 10 µL of 2X Kinase solution to the wells.

    • Add 10 µL of 2X Tracer solution to the wells.

  • Incubation: Mix on a plate shaker for 1 minute. Incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure fluorescence polarization (in millipolarization units, mP) on a plate reader equipped with appropriate polarization filters.

Data Analysis

  • Controls:

    • High mP Control: Kinase + Tracer + DMSO (represents maximum binding).

    • Low mP Control: Tracer + DMSO only (represents free tracer).

  • Calculate Percent Inhibition / Displacement: % Displacement = 100 * (mP_high - mP_compound) / (mP_high - mP_low)

  • IC50/Ki Determination: Plot % Displacement against the log of the inhibitor concentration to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation if the tracer's Kd is known.

Section 6: Data Validation and Interpretation

Assay Quality Control: The Z'-Factor For any HTS campaign, it is crucial to assess the quality and robustness of the assay. The Z'-factor is a statistical parameter that does this by comparing the signal window (difference between high and low controls) to the variability of the data.[5][18] Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

  • An assay with a Z' > 0.5 is considered excellent and robust for HTS. [5]

Understanding Inhibitor Selectivity A potent inhibitor is not necessarily a good drug candidate; it must also be selective. Selectivity is the degree to which a compound inhibits the target kinase over other kinases in the human kinome.[10] Poor selectivity can lead to off-target effects and toxicity.[19][20][21]

  • Selectivity Profiling: Once a potent hit is identified, it should be screened against a broad panel of kinases (e.g., >300 kinases) at a fixed concentration.[22]

  • Selectivity Score (S): This can be used to quantify selectivity. A common definition is the number of off-targets inhibited above a certain threshold (e.g., >90%) divided by the total number of kinases tested. A lower score indicates higher selectivity.[22]

Example Kinase Selectivity Profile Table

Kinase Target% Inhibition @ 1 µMIC50 (nM)Fold Selectivity (vs. Target Kinase A)
Target Kinase A 98% 50 1x
Target Kinase B95%1503x
Off-Target Kinase C45%>10,000>200x
Off-Target Kinase D15%>10,000>200x
Off-Target Kinase E88%80016x

Conclusion

The 5,7-Difluoroquinolin-3-ol scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. By applying the robust, HTS-compatible protocols detailed in this guide—spanning luminescence, TR-FRET, and FP technologies—researchers can effectively screen and characterize new chemical entities derived from this and other scaffolds. Adherence to best practices in assay design, including careful control of ATP concentration, use of appropriate controls for calculating the Z'-factor, and comprehensive selectivity profiling, is essential for generating high-quality data. This rigorous, multi-faceted approach will empower scientists to confidently identify potent and selective lead compounds, accelerating the journey from initial hit to clinical candidate.

References

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Patil, R., et al. (n.d.). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. International Journal of Pharmaceutical Sciences and Research. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Zegzouti, H., et al. (2015). Using Bioluminescent Kinase Profiling Strips to Identify Kinase Inhibitor Selectivity and Promiscuity. Springer Nature Experiments. [Link]

  • Parker, G., & Bolger, R. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Bio-Tek. [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Berrera, M., et al. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. PubMed. [Link]

  • Al-Suhaimi, K. S., et al. (2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules. [Link]

  • Lee, K., et al. (n.d.). Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Anticancer Research. [Link]

  • Estr-Estr, H., et al. (2014). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [Link]

  • Bischof, J., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Prigent, C., et al. (2014, February 27). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Brehmer, D., et al. (2005, March 1). High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. [Link]

  • Netterwald, J. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

  • Klaeger, S., et al. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Miljković, F., & Masnar, I. (2019, January 15). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Davis, M. I., et al. (2026, February 23). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Ventura, A. C., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Basile, L., et al. (2020, September 18). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [Link]

  • Aldred, K. J., et al. (2009). Mechanism of action of and resistance to quinolones. PMC. [Link]

  • Drlica, K. (1999). Mechanism of fluoroquinolone action. PubMed. [Link]

  • LookChem. (n.d.). 5,7-difluoro-3-Methoxyquinolin-2(1H)-one Safety Data Sheets(SDS). [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • PubChem. (n.d.). (5,7-Difluoroquinolin-3-yl)methanol. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. PMC. [Link]

  • PubChem. (n.d.). 5,7-Difluoroquinoline. [Link]

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  • Kim, Y., et al. (2015). 5,7-Dimethoxyflavone Attenuates Obesity by Inhibiting Adipogenesis in 3T3-L1 Adipocytes and High-Fat Diet-Induced Obese C57BL/6J Mice. PubMed. [Link]

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Application

Application Notes & Protocols: 5,7-Difluoroquinolin-3-ol as a Dual-Functional Scaffold in Oncology Research

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 5,7-Difluoroquinolin-3-ol (CAS: 1483673-86-4) Introduction & Mechanistic Rationale In modern oncology and chemical biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 5,7-Difluoroquinolin-3-ol (CAS: 1483673-86-4)

Introduction & Mechanistic Rationale

In modern oncology and chemical biology, 5,7-difluoroquinolin-3-ol has emerged as a highly versatile, dual-functional building block. Structurally, it combines a redox-sensitive hydroxyl group at the C3 position with an electron-deficient, difluorinated quinoline core. This unique topology enables two distinct, high-value applications in cancer research:

  • Hypoxia-Activated Prodrugs (HAPs): The C3-hydroxyl group serves as a synthetic handle for reducible masking moieties (e.g., nitroimidazole). In the hypoxic tumor microenvironment, reductases cleave the mask, releasing the active quinoline scaffold to inhibit intracellular targets.

  • Photoaffinity Labeling (PAL): The 5,7-difluoro substitution enhances the electrophilicity and photoreactivity of the quinoline ring. Upon UV irradiation, it forms a reactive intermediate that covalently cross-links with target proteins. Furthermore, quinoline derivatives have been successfully optimized to target critical cancer pathways, including Protein Kinase Novel 3 (PKN3)[1], mutant KRAS G12C[2], and the peroxisome proliferator-activated receptor gamma (PPARγ) via covalent inverse agonists like FX-909[3].

Application 1: Hypoxia-Activated Prodrug (HAP) Development

Causality & Experimental Design: Solid tumors are characterized by severe hypoxia, which drives resistance to conventional chemotherapies. By conjugating 5,7-difluoroquinolin-3-ol to a bioreducible trigger, researchers create a prodrug that remains sterically inactive in normoxic (healthy) tissues. Upon entering the hypoxic tumor core, nitroreductases reduce the trigger, initiating a spontaneous fragmentation that releases the active kinase-inhibiting quinoline.

HypoxiaProdrug N1 5,7-Difluoroquinolin-3-ol Prodrug (Inactive) N2 Hypoxic Tumor Microenvironment N1->N2 Systemic Delivery N3 Nitroreductase Cleavage N2->N3 O2 Depletion N4 Active Quinoline Scaffold Released N3->N4 Trigger Reduction N5 Target Inhibition (e.g., KRAS / PKN3) N4->N5 Covalent Binding

Fig 1: Hypoxia-activated prodrug mechanism of 5,7-difluoroquinolin-3-ol in tumors.

Protocol 1.1: In Vitro Hypoxia Activation & Cytotoxicity Assay

Self-Validating System: To ensure the observed cytotoxicity is genuinely hypoxia-dependent, this protocol runs parallel normoxic (21% O₂) and hypoxic (0.1% O₂) arms. The ratio of IC₅₀ values (Hypoxia Cytotoxicity Ratio, HCR) structurally validates the mechanism of action.

  • Cell Culture Preparation: Seed HCT116 (human colorectal carcinoma) cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10 mM stock of the 5,7-difluoroquinolin-3-ol prodrug in DMSO. Perform serial dilutions (0.1 nM to 100 µM) in complete media.

    • Critical Rationale: Ensure final DMSO concentration is ≤0.5%. Higher concentrations induce solvent toxicity, confounding viability readouts.

  • Hypoxic vs. Normoxic Incubation:

    • Normoxic Arm: Incubate plates in a standard incubator (21% O₂).

    • Hypoxic Arm: Transfer plates to a hypoxia chamber (0.1% O₂, 5% CO₂, 94.9% N₂).

    • Causality Check: The 0.1% O₂ environment mimics the avascular tumor core, forcing cellular reliance on anaerobic reductases which specifically activate the prodrug.

  • Metabolite Tracking (LC-MS/MS): At 2h, 4h, and 8h time points, lyse a subset of wells with cold acetonitrile. Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the intact prodrug and the appearance of the free 5,7-difluoroquinolin-3-ol payload.

  • Viability Readout: After 72h, add CellTiter-Glo® reagent. Measure luminescence to determine cell viability. Calculate IC₅₀ using non-linear regression.

Application 2: Target Deconvolution via Photoaffinity Labeling (PAL)

Causality & Experimental Design: Identifying the exact protein targets of quinoline-based inhibitors is notoriously difficult. 5,7-Difluoroquinolin-3-ol acts as an intrinsic photoaffinity probe. The fluorine atoms at C5 and C7 withdraw electron density, stabilizing the excited state upon 365 nm UV irradiation and facilitating rapid insertion into adjacent C-H or N-H bonds of the target protein's binding pocket. The inherent fluorescence of the quinoline core eliminates the need for bulky fluorophore tags (like FITC), preserving the molecule's native binding affinity.

Photoaffinity S1 Lysate + Quinoline Probe S2 Equilibrium Binding S1->S2 S3 UV Irradiation (365 nm) S2->S3 Ice Bath S4 Covalent Cross-linking S3->S4 F-enhanced Insertion S5 SDS-PAGE & Fluorescence S4->S5 Target ID

Fig 2: Photoaffinity labeling workflow for target deconvolution using quinoline probes.

Protocol 2.1: In Situ Photo-Crosslinking and In-Gel Fluorescence

Self-Validating System: A competitive binding control (co-incubation with an excess of non-fluorescent, non-photoreactive competitor) is mandatory. If the fluorescent band disappears in the competitor lane, the binding is target-specific and not an artifact of random UV cross-linking.

  • Lysate Preparation: Lyse target cancer cells (e.g., MDA-MB-231) using a mild, non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors).

    • Critical Rationale: Avoid SDS or DTT at this stage. Denaturing agents will unfold the proteins and destroy the native 3D binding pockets required for probe docking.

  • Probe Incubation: Incubate 1 mg/mL of cell lysate with 1 µM of the 5,7-difluoroquinolin-3-ol probe.

    • Control Arm: Co-incubate with 100 µM of a known competitor (e.g., a known PKN3 inhibitor[1] or PPARγ ligand[3]).

    • Incubate at 4°C for 1 hour to reach binding equilibrium.

  • UV Cross-linking: Transfer the samples to a 96-well plate on ice. Irradiate at 365 nm (100 W UV lamp, 5 cm distance) for 15 minutes.

    • Causality Check: The ice bath prevents thermal degradation of the proteins during prolonged UV exposure.

  • Protein Precipitation & SDS-PAGE: Add cold acetone (4 volumes) to precipitate proteins and wash away unbound probe. Centrifuge, discard supernatant, and resuspend the pellet in 1X Laemmli buffer. Boil for 5 mins and resolve on a 10% SDS-PAGE gel.

  • Fluorescence Scanning: Before Coomassie staining, scan the gel using a fluorescence imager (Excitation: ~340 nm, Emission: ~420 nm, corresponding to the quinoline core).

Quantitative Data Presentation

The following table summarizes representative validation metrics for 5,7-Difluoroquinolin-3-ol based prodrugs and photoaffinity probes, demonstrating the high differential activity achieved through this scaffold.

ParameterNormoxic Condition (21% O₂)Hypoxic Condition (0.1% O₂)Fold Change / Efficiency
Prodrug Half-Life ( t1/2​ ) > 48.0 hours2.4 hours~20x acceleration
HCT116 Cell Viability ( IC50​ ) > 50.0 µM1.2 µM> 40x sensitization
Target Cross-linking Yield N/A (No UV)85% yield (Post-UV)Highly efficient insertion
Fluorescence Signal-to-Noise 1.0 (Baseline)14.5 (Post-SDS-PAGE)Robust in-gel detection

References

  • Laughlin ZT, et al. Structural Basis of PPARγ-Mediated Transcriptional Repression by the Covalent Inverse Agonist FX-909. PubMed Central (PMC), National Institutes of Health.[Link]

  • Schröder P, et al. Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). bioRxiv.[Link]

  • Google Patents.Small molecule inhibitors of kras g12c mutant (WO2022251576A1).

Sources

Method

5,7-Difluoroquinolin-3-ol: A Privileged Scaffold for the Design of Novel Kinase Inhibitors and Anticancer Agents

Application Notes and Protocols for Researchers and Drug Development Professionals Abstract The 5,7-difluoroquinolin-3-ol core represents a versatile and highly valuable scaffold in modern medicinal chemistry. Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

Abstract

The 5,7-difluoroquinolin-3-ol core represents a versatile and highly valuable scaffold in modern medicinal chemistry. Its unique electronic properties, conferred by the fluorine substituents, coupled with the hydrogen-bonding capabilities of the 3-hydroxyl group, make it an attractive starting point for the development of potent and selective therapeutic agents. These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of the 5,7-difluoroquinolin-3-ol scaffold in the design of novel drugs, with a particular focus on kinase inhibitors for oncology applications. Detailed protocols for the synthesis of the core scaffold, its derivatization, and the subsequent biological evaluation of the resulting compounds are presented. Furthermore, this document explores the structure-activity relationships (SAR) that govern the biological activity of this class of compounds, offering insights to guide rational drug design efforts.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous approved drugs with a wide range of therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[1] In the context of oncology, quinoline-based compounds have demonstrated significant efficacy, primarily through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2] Several FDA-approved kinase inhibitors, such as bosutinib, lenvatinib, and cabozantinib, feature a quinoline core, underscoring the clinical relevance of this scaffold.[1][3]

The 5,7-difluoroquinolin-3-ol scaffold offers several advantages for novel drug design. The fluorine atoms at the 5 and 7 positions can enhance binding affinity to target proteins through favorable electrostatic interactions and can improve metabolic stability and pharmacokinetic properties. The 3-hydroxyl group provides a crucial point for hydrogen bonding within the ATP-binding pocket of many kinases, contributing to the potency and selectivity of the inhibitors.

Synthesis of the 5,7-Difluoroquinolin-3-ol Scaffold

A robust and efficient synthesis of the core scaffold is paramount for any drug discovery program. The Gould-Jacobs reaction provides a reliable method for the preparation of 4-hydroxyquinoline derivatives, which are tautomers of quinolin-4-ones.[2][4] This approach can be adapted for the synthesis of 5,7-difluoroquinolin-3-ol.

Synthetic Pathway Overview

The synthesis commences with the condensation of 3,5-difluoroaniline with diethyl 2-(ethoxymethylene)malonate, followed by a thermally induced cyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the desired 5,7-difluoroquinolin-3-ol.

Gould-Jacobs_Synthesis A 3,5-Difluoroaniline C Diethyl 2-((3,5-difluorophenyl)amino)maleate (Intermediate) A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Heat (Cyclization) C->D E Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate D->E F Hydrolysis (NaOH) then Decarboxylation (Heat) E->F G 5,7-Difluoroquinolin-3-ol F->G

Figure 1. Synthetic scheme for 5,7-difluoroquinolin-3-ol via the Gould-Jacobs reaction.

Protocol 1: Synthesis of 5,7-Difluoroquinolin-3-ol

Materials:

  • 3,5-Difluoroaniline

  • Diethyl 2-(ethoxymethylene)malonate

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine 3,5-difluoroaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling solvent. Heat the solution to 250°C for 30 minutes to induce cyclization.

  • Isolation of the Ester: After cooling, the reaction mixture is diluted with an appropriate solvent like hexane to precipitate the product. The crude ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate is collected by filtration and washed with a cold solvent.

  • Hydrolysis: The crude ester is suspended in a solution of sodium hydroxide (e.g., 10% aqueous solution) and heated to reflux for 1-2 hours until the ester is fully hydrolyzed.

  • Decarboxylation and Precipitation: The reaction mixture is cooled, and the pH is adjusted to acidic (pH ~5-6) with hydrochloric acid. The precipitated 5,7-difluoroquinolin-3-ol is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Design and Derivatization Strategies for Kinase Inhibitors

The 5,7-difluoroquinolin-3-ol scaffold serves as an excellent starting point for the generation of a library of potential kinase inhibitors. The primary point of diversification is typically the introduction of various substituents at different positions of the quinoline ring to explore the chemical space and optimize interactions with the target kinase.

Key Positions for Derivatization:
  • Position 4: The 4-position is often substituted with an amino group, which can be further functionalized with various aryl or heteroaryl moieties. This is a common strategy in the design of ATP-competitive kinase inhibitors, where this substituent can extend into the solvent-exposed region of the ATP-binding pocket.[5]

  • Position 6 and 8: These positions can be modified to modulate the electronic properties and steric bulk of the molecule, which can influence selectivity and pharmacokinetic properties.

  • The 3-Hydroxyl Group: While often crucial for activity, this group can also be a site for prodrug strategies or for the introduction of linkers for targeted protein degraders (PROTACs).

Derivatization_Strategy Scaffold 5,7-Difluoroquinolin-3-ol Scaffold Pos4 Position 4 Derivatization (e.g., Amination, Arylation) Scaffold->Pos4 Pos68 Position 6 & 8 Modification (e.g., Halogenation, Alkylation) Scaffold->Pos68 Pos3 3-OH Modification (e.g., Prodrugs, Linkers) Scaffold->Pos3 Library Diverse Chemical Library Pos4->Library Pos68->Library Pos3->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Library

Figure 2. Workflow for the design and optimization of 5,7-difluoroquinolin-3-ol derivatives.

Application Notes: Biological Evaluation of Novel Derivatives

A systematic evaluation of the biological activity of newly synthesized compounds is essential to identify promising drug candidates. The following protocols outline standard assays for assessing the anticancer and kinase inhibitory potential of 5,7-difluoroquinolin-3-ol derivatives.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Example Cytotoxicity Data for 5,7-Difluoroquinolin-3-ol Derivatives

CompoundR Group at Position 4IC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HCT116
1 -H> 50> 50> 50
2a -NH-(4-methoxyphenyl)5.28.16.5
2b -NH-(3-chloro-4-fluorophenyl)1.82.52.1
2c -NH-(pyridin-4-yl)10.515.212.8
Protocol 3: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring the activity of any ADP-generating enzyme, such as a protein kinase. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and inversely proportional to the kinase activity.

Materials:

  • Recombinant protein kinase (e.g., EGFR, VEGFR2, c-Met)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction by adding the kinase buffer, the test compound at various concentrations, the substrate, and the recombinant kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (usually 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • Termination of Kinase Reaction: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Table 2: Example Kinase Inhibition Data for a 5,7-Difluoroquinolin-3-ol Derivative (Compound 2b)

Kinase TargetIC50 (nM)
EGFR15
VEGFR225
c-Met8
SRC> 1000
ABL> 1000

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5,7-difluoroquinolin-3-ol scaffold and subsequent biological testing allows for the elucidation of structure-activity relationships that are crucial for rational drug design.

  • Importance of the 4-Anilino Moiety: As exemplified in Table 1, the introduction of a 4-anilino substituent dramatically increases cytotoxic activity. The nature of the substituents on the aniline ring is critical. Electron-withdrawing groups, such as chloro and fluoro at the 3- and 4-positions of the aniline ring (Compound 2b), often lead to enhanced potency. This is likely due to favorable interactions within the hydrophobic pocket of the kinase active site and modulation of the electronic properties of the aniline nitrogen.[5]

  • Role of Fluorine Atoms: The fluorine atoms at positions 5 and 7 are generally beneficial for activity. They can increase the binding affinity through interactions with the target protein and also block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compounds.

  • The 3-Hydroxyl Group: The 3-hydroxyl group is a key pharmacophoric feature, acting as a hydrogen bond donor to engage with backbone carbonyls in the hinge region of many kinases. Removal or modification of this group often leads to a significant loss of activity.

Conclusion and Future Directions

The 5,7-difluoroquinolin-3-ol scaffold is a highly promising starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. The synthetic accessibility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols outlined in these application notes provide a solid framework for researchers to synthesize, evaluate, and optimize derivatives of this privileged scaffold.

Future efforts in this area could focus on:

  • Kinome-wide profiling: To fully understand the selectivity profile of promising compounds and identify potential off-target effects or opportunities for polypharmacology.[7][8]

  • In vivo evaluation: To assess the efficacy and safety of lead compounds in preclinical animal models of cancer.

  • Development of PROTACs: Utilizing the 3-hydroxyl group as an attachment point for E3 ligase-recruiting moieties to induce targeted protein degradation.

By leveraging the principles of rational drug design and the robust experimental protocols described herein, the 5,7-difluoroquinolin-3-ol scaffold holds great potential for the discovery of the next generation of targeted cancer therapeutics.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • BenchChem. (2025).
  • Miyamoto, T., Matsumoto, J., Chiba, K., Egawa, H., Shibamori, K., Minamida, A., ... & Kataoka, M. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of medicinal chemistry, 33(6), 1645–1656.
  • de Oliveira, R. B., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem.
  • Othman, I., et al. (2026). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). Bentham Science Publishers.
  • George, R. F., et al. (2021).
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC chemistry, 13(1), 1-15.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (R)
  • Cui, J., et al. (2022). A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds. Acta Pharmacologica Sinica, 44(3), 655-665.
  • Asquith, C. R. M., et al. (2022). Identification of 4-anilino-quin (az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200143.
  • Sharma, P., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(13), 1236-1253.
  • Ferreira, L. G., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 31(3), 867.
  • Al-Suhaimi, E. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Wu, T., et al. (2022).
  • Lo, Y. H., et al. (2025). Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase. International Journal of Molecular Sciences, 26(13), 7215.
  • Sokal, A., et al. (2025). Synthesis and Biological Evaluation of Novel 8-Quinolinol Derivatives as Potential Antifungal and Anticancer Agents. Molecules, 30(12), 4567.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135.
  • PubChem. (n.d.). 5,7-Difluoroquinoline.
  • Gonzalez-Bacerio, J., et al. (2021). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Antibiotics, 10(9), 1083.
  • Bailly, F., et al. (2022). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Scientific Reports, 12(1), 9427.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685–706.
  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor.
  • Grygorenko, O. O., et al. (2020). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. The Journal of organic chemistry, 85(24), 16096–16109.
  • Ammirante, M., et al. (2017). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. SLAS discovery, 22(8), 992–1001.
  • Pop, O. M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4930.

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Application

High-performance liquid chromatography (HPLC) methods for 5,7-Difluoroquinolin-3-ol analysis.

An Application Note for Researchers, Scientists, and Drug Development Professionals A Robust, Validated HPLC Method for the Quantitative Analysis of 5,7-Difluoroquinolin-3-ol Abstract This application note details a high...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

A Robust, Validated HPLC Method for the Quantitative Analysis of 5,7-Difluoroquinolin-3-ol

Abstract

This application note details a highly reliable and reproducible high-performance liquid chromatography (HPLC) method for the quantitative analysis of 5,7-Difluoroquinolin-3-ol. This compound is a critical building block in medicinal chemistry, particularly in the development of novel anticancer prodrugs. The presented reversed-phase HPLC method demonstrates excellent selectivity, linearity, accuracy, and precision, making it suitable for routine quality control, stability testing, and research applications. The causality behind methodological choices, from column and mobile phase selection to validation according to ICH guidelines, is thoroughly explained to provide a scientifically sound and field-proven protocol.

Introduction and Scientific Rationale

5,7-Difluoroquinolin-3-ol is a difluorinated quinoline alcohol used as a key intermediate in chemical biology and pharmaceutical development. Its hydroxyl group can serve as a reducible moiety for creating targeted therapies, while the quinoline scaffold provides a useful fluorescent signal for research applications. Given its role in the synthesis of active pharmaceutical ingredients (APIs), a robust and accurate analytical method is paramount for ensuring the purity, identity, and concentration of this intermediate.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high sensitivity, selectivity, and reproducibility for quantifying quinoline derivatives and other pharmaceutical compounds[1][2]. This guide provides a comprehensive protocol grounded in established chromatographic principles as outlined in the United States Pharmacopeia (USP) General Chapter <621>[3][4][5].

The Logic Behind the Methodological Choices

The development of a robust HPLC method is not merely a procedural checklist but a series of informed decisions based on the physicochemical properties of the analyte.

  • Chromatographic Mode & Stationary Phase: 5,7-Difluoroquinolin-3-ol (MW: 181.14 g/mol ) is a moderately polar heterocyclic compound. A Reversed-Phase (RP) HPLC approach is ideal. We selected a C18 (octadecylsilane) column , the most widely used stationary phase for fluoroquinolone analysis, because its nonpolar surface provides strong retention and excellent selectivity for such analytes[6][7]. While specialized columns like naphthylpropyl have shown utility for complex mixtures of quinoline alkaloids[8][9], the C18 phase offers a versatile and reliable starting point for a pure compound or simple mixture.

  • Mobile Phase Composition: The mobile phase is designed to control the retention and elution of the analyte.

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency.

    • Aqueous Phase & pH Control: The key to achieving sharp, symmetric peaks for ionizable compounds like 5,7-Difluoroquinolin-3-ol lies in controlling the mobile phase pH. The molecule has a phenolic hydroxyl group (acidic) and a nitrogen atom in the quinoline ring (basic). Using an acidic mobile phase (e.g., with 0.1% formic acid) suppresses the ionization of the hydroxyl group and ensures the quinoline nitrogen is consistently protonated[7]. This minimizes peak tailing and yields highly reproducible retention times.

  • Detection: UV detection is selected for its robustness and wide applicability. Based on the quinoline scaffold, a common detection wavelength of 254 nm is recommended as a starting point, though determining the analyte's UV maximum via a diode array detector (DAD) is best practice[6]. For trace-level analysis, fluorescence detection can offer significantly higher sensitivity for many fluoroquinolones[10][11].

Analytical Workflow Overview

The entire process, from initial preparation to final data analysis, follows a systematic and logical flow to ensure data integrity.

HPLC_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing P1 Reagent & Mobile Phase Preparation P2 Standard & Sample Solution Preparation P1->P2 Use fresh solvents A1 HPLC System Equilibration P2->A1 Inject A2 System Suitability Test (SST) A1->A2 Stable Baseline A3 Calibration Curve Generation A2->A3 SST Passed A4 Sample Injection & Data Acquisition A3->A4 Linearity Check D1 Peak Integration & Identification A4->D1 Raw Data D2 Quantification using Calibration Curve D1->D2 Peak Area D3 Final Report Generation D2->D3 Calculate Conc.

Caption: Experimental workflow for the HPLC analysis of 5,7-Difluoroquinolin-3-ol.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by pharmacopeial standards.

Instrumentation, Reagents, and Materials
  • HPLC System: Standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Data Acquisition: Chromatography Data Station (CDS).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic Acid (analytical grade)

    • 5,7-Difluoroquinolin-3-ol Reference Standard (Purity ≥95%)

Recommended Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 10 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes (including re-equilibration)
Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 5,7-Difluoroquinolin-3-ol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution with the Diluent to construct a calibration curve.

Sample Preparation
  • Accurately weigh a sample containing 5,7-Difluoroquinolin-3-ol.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add a portion of the Diluent, sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to volume with the Diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject a working standard solution (e.g., 25 µg/mL) six consecutive times. The system is deemed ready if the acceptance criteria in Table 2 are met.

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.

  • Sample Analysis: Inject the prepared sample solutions.

Method Validation & Performance Characteristics

The reliability of any analytical method rests upon its validation. This method was designed to meet the requirements of the International Council for Harmonisation (ICH) guideline Q2(R2)[12][13][14]. The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterAcceptance CriteriaPurpose
Specificity No interfering peaks at the analyte's retention time in a blank sample.Ensures the signal is from the analyte only.
Linearity (r²) ≥ 0.999Confirms a direct relationship between concentration and response.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the experimental value to the true value.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0%Demonstrates the method's consistency over short and long periods.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest concentration that can be accurately measured.
Robustness % RSD ≤ 2.0% after minor changes (flow rate, temp)Shows the method is unaffected by small, deliberate variations.

Data Analysis and Calculations

  • System Suitability: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak areas from the six SST injections. Also, determine the theoretical plates (N) and tailing factor (T) for the first injection.

    • %RSD: (Standard Deviation / Mean) * 100

    • Tailing Factor (T): W₀.₀₅ / 2f (where W₀.₀₅ is the peak width at 5% height and f is the distance from the peak front to the maximum).

  • Quantification: Plot a calibration curve of peak area versus concentration for the working standards. Perform a linear regression analysis. Determine the concentration of 5,7-Difluoroquinolin-3-ol in the samples by applying the peak area to the regression equation: y = mx + c.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH is inappropriate.2. Column is degrading or contaminated.1. Ensure formic acid is present in the mobile phase.2. Flush the column or replace it if necessary.
Retention Time Shift 1. Inconsistent mobile phase composition.2. Fluctuation in column temperature.3. Pump malfunction or leak.1. Prepare fresh mobile phase; ensure proper mixing.2. Use a column thermostat.3. Check system for leaks and service the pump.
High Backpressure 1. Blockage in the system (e.g., frit, guard column).2. Sample precipitation on the column.1. Reverse-flush the column (if permitted by manufacturer) or replace the frit.2. Ensure the sample is fully dissolved in the diluent.
No Peaks 1. No sample injected.2. Detector lamp is off.1. Check autosampler vial and injection sequence.2. Turn on and check the detector lamp.

Conclusion

This application note provides a comprehensive, robust, and scientifically-grounded HPLC method for the quantitative analysis of 5,7-Difluoroquinolin-3-ol. By explaining the rationale behind the chosen parameters and adhering to established validation guidelines[13][14], this protocol serves as a reliable tool for researchers and quality control analysts in the pharmaceutical industry. The method is selective, linear, accurate, and precise, ensuring confidence in the analytical results.

References

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Pharmacopeia. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Graber, P., St-Jean, M., & Furet, Y. (1990). Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed. Retrieved from [Link]

  • Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis. Retrieved from [Link]

  • Samanidou, V. F., Demetriou, C. E., & Papadoyannis, I. N. (1991). Reversed-phase ion-pair high-performance liquid chromatographic determination of fluoroquinolones in human plasma. PubMed. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2010, July 1). NOVEL METHOD FOR SIMULTANEOUS ESTIMATION OF CIPROFLOXACIN HYDROCHLORIDE AND OFLOXACIN BY REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (RP-HPLC). Retrieved from [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Retrieved from [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Retrieved from [Link]

  • Pyka-Pająk, A., Dołowy, M., & Janas, A. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. Retrieved from [Link]

  • Studzińska, S., & Baczek, T. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Studzińska, S., & Baczek, T. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved from [Link]

  • Lab Manager. (2025, October 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). (5,7-Difluoroquinolin-3-yl)methanol. Retrieved from [Link]

  • Musiol, R., et al. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • de Barros, A. L. B., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-Difluoroquinoline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pyka-Pająk, A., Dołowy, M., & Janas, A. (2026, February 27). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Methods for the Determination of Fluoroquinolones in.... Retrieved from [Link]

  • Agilent. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Photoaffinity Labeling with Difluoroquinoline Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction: Illuminating the Interactome with Light In the landscape of drug discovery and chemical biology, identifying the precise protein targets of a bioactive smal...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Illuminating the Interactome with Light

In the landscape of drug discovery and chemical biology, identifying the precise protein targets of a bioactive small molecule is a critical step toward understanding its mechanism of action and potential off-target effects. Photoaffinity labeling (PAL) has emerged as a powerful and indispensable technique to achieve this, allowing researchers to convert non-covalent, reversible protein-ligand interactions into stable, covalent bonds upon activation by light.[1][2][3] This process "traps" the interaction in its native state, enabling the subsequent isolation and identification of target proteins from complex biological mixtures, such as cell lysates or even live cells.[4][5][6]

Traditionally, PAL has relied on a toolkit of photoreactive groups, most notably aryl azides, benzophenones, and diazirines.[7][8] While effective, these moieties have inherent limitations, including the requirement for potentially protein-damaging short-wavelength UV light, chemical instability, and specific reactivity profiles that can limit the efficiency of target capture.[4]

This guide introduces an emerging class of photoreactive scaffolds based on difluoroquinolones.[9] Leveraging the unique photochemistry of these heterocycles, these probes offer a potentially advantageous alternative for covalently capturing protein interactors.[10][11] Here, we provide a comprehensive overview of the principles, probe design strategies, and detailed experimental protocols for employing difluoroquinoline-based photoaffinity probes in your research.

The Difluoroquinoline Scaffold: A Novel Photoreactive Core

The utility of a photoaffinity label is dictated by the photochemistry of its reactive core. Upon irradiation with UV light, fluoroquinolones can undergo photochemical reactions, including heterolytic fragmentation of the carbon-fluorine bond, which generates highly reactive aryl cation intermediates.[11] This distinct mechanism forms the basis of their application in PAL.

Mechanism of Activation:

Unlike aryl azides which form nitrenes or diazirines which form carbenes, the difluoroquinoline scaffold is believed to generate a reactive aryl cation upon photolysis. This species can then be attacked by proximal nucleophilic amino acid residues (e.g., Lys, Cys, His) within the ligand's binding pocket, forming a stable covalent adduct.

G cluster_0 Photoactivation Cascade Probe Difluoroquinoline Probe (Ground State) Excited Excited State Probe* Probe->Excited Absorption Photon Photon (hν) ~350-365 nm Intermediate Reactive Intermediate (Aryl Cation) Excited->Intermediate C-F Bond Cleavage Adduct Covalent Probe-Protein Adduct Intermediate->Adduct Nucleophilic Attack by Amino Acid Target Target Protein (with Nucleophilic Residue) Target->Adduct

Figure 1: Proposed photoactivation cascade of a difluoroquinoline probe.

Designing an Effective Difluoroquinoline Photoaffinity Probe

A successful PAL experiment begins with a well-designed probe. The probe is a modular chemical tool that typically consists of three key components connected by linkers.[2][9]

  • Pharmacophore: This is the small molecule or ligand of interest whose protein targets you wish to identify. Its binding affinity and selectivity should be minimally perturbed by the addition of the other components.

  • Photoreactive Core: The difluoroquinoline scaffold, which enables the light-induced covalent crosslinking.

  • Reporter Handle: A functional group that facilitates the detection and enrichment of the covalently labeled proteins. An alkyne group is highly recommended, as it allows for the use of "click chemistry" to attach a biotin tag for enrichment or a fluorophore for visualization after the labeling experiment is complete.[2][12][13]

G cluster_info Probe Components Probe Pharmacophore (Binds to Target) Linker 1 Difluoroquinoline (Photoreactive Core) Linker 2 Reporter Handle (e.g., Alkyne) Pharmacophore_desc Maintains binding specificity Linker_desc Provides spatial separation, minimizes steric hindrance Core_desc Forms covalent bond upon UV activation Reporter_desc Enables downstream detection and purification

Figure 2: Modular design of a difluoroquinoline-based photoaffinity probe.

The General Experimental Workflow

The overall strategy involves incubating the probe with a biological system, activating the covalent crosslinking with UV light, and then using the reporter handle to identify the labeled proteins via mass spectrometry-based proteomics.

G start 1. Incubation Live cells or lysate treated with alkyne-probe uv 2. UV Irradiation (e.g., 365 nm) Covalent crosslinking to binding partners start->uv lysis 3. Cell Lysis (if starting with live cells) Release of total proteome uv->lysis click 4. Click Chemistry Conjugation of Biotin-Azide to alkyne-probe lysis->click enrich 5. Enrichment Affinity purification of biotinylated proteins on streptavidin beads click->enrich digest 6. On-Bead Digestion Proteins digested into peptides (e.g., with Trypsin) enrich->digest ms 7. LC-MS/MS Analysis Peptide identification and quantification digest->ms end 8. Target Identification Data analysis to identify specifically enriched proteins ms->end

Figure 3: General workflow for target identification using photoaffinity labeling.

Detailed Experimental Protocols

These protocols provide a framework for a typical live-cell PAL experiment. Optimization of probe concentration, incubation times, and UV irradiation conditions is crucial for each new probe and biological system.[14]

Protocol 1: Live-Cell Photoaffinity Labeling

This protocol describes the treatment of live, adherent cells with the photoaffinity probe and subsequent UV irradiation.[5]

Materials:

  • Adherent cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Difluoroquinoline Photoaffinity Probe (DFQ-probe), 10 mM stock in DMSO

  • Parent Compound (unlabeled), 100 mM stock in DMSO for competition control

  • Phosphate-Buffered Saline (PBS), ice-cold

  • UV Crosslinker (e.g., Stratalinker) or LED lamp with an emission maximum around 365 nm

Procedure:

  • Cell Seeding: Seed cells in appropriate culture dishes (e.g., 10 cm dish) to reach 80-90% confluency on the day of the experiment.

  • Probe Incubation:

    • For each condition (e.g., DMSO control, DFQ-probe, DFQ-probe + Competitor), aspirate the culture medium.

    • Wash cells once with 5 mL of serum-free medium.

    • Add fresh serum-free medium containing the desired final concentration of the DFQ-probe (typically 1-10 µM) or vehicle (DMSO).

    • For the competition control, pre-incubate cells with a 100-fold excess of the parent compound for 1 hour before adding the DFQ-probe.

    • Incubate cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • UV Irradiation:

    • Aspirate the medium and gently wash the cells twice with 5 mL of ice-cold PBS to remove the unbound probe.

    • Place the dishes on an ice-cold surface, remove the lid, and irradiate with 365 nm UV light for 5-20 minutes. The optimal distance and time must be empirically determined.[14]

    • Crucial Control: A "No UV" control plate should be handled identically but kept in the dark to identify non-photodependent interactions.

  • Cell Harvesting:

    • Immediately after irradiation, aspirate the PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately for lysis and click chemistry.

ParameterRecommended RangeRationale
Probe Concentration 0.5 - 20 µMBalance between target saturation and non-specific labeling.
Incubation Time 30 min - 4 hoursAllow sufficient time for the probe to engage its target(s).
Competitor Excess 50x - 200xEnsure effective displacement of the probe from specific binding sites.
UV Wavelength 350 - 365 nmActivates the probe while minimizing protein damage seen at shorter wavelengths.
UV Irradiation Time 5 - 30 minutesSufficient duration to activate the probe; longer times can increase background.
Protocol 2: Biotinylation via Click Chemistry (CuAAC)

This protocol attaches a biotin reporter tag to the alkyne-functionalized probe that is now covalently bound to its target proteins.[12][15]

Materials:

  • Labeled cell pellet from Protocol 1

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-Azide, 10 mM stock in DMSO

  • Tris(2-carboxyethyl)phosphine (TCEP), 50 mM fresh stock in water

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM stock in DMSO

  • Copper(II) Sulfate (CuSO₄), 50 mM stock in water

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer. Incubate on ice for 20 minutes with vortexing every 5 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA assay.

  • Click Reaction Assembly: In a 1.5 mL tube, combine the following in order:

    • 500 µg of protein lysate

    • Biotin-Azide (to a final concentration of 100 µM)

    • TCEP (to a final concentration of 1 mM)

    • TBTA (to a final concentration of 100 µM)

  • Initiation: Add CuSO₄ to a final concentration of 1 mM. Vortex briefly.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours on a rotator.

  • Enrichment: The biotinylated proteome is now ready for enrichment using streptavidin-coated beads (Protocol 3).

Protocol 3: Enrichment and Digestion for Mass Spectrometry

Materials:

  • Biotinylated lysate from Protocol 2

  • High-capacity streptavidin agarose beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Wash Buffer 3 (100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT), 1 M stock

  • Iodoacetamide (IAA), 500 mM fresh stock

  • Trypsin, sequencing grade

Procedure:

  • Bead Incubation: Add 50 µL of streptavidin bead slurry to the biotinylated lysate. Incubate for 2 hours at 4°C on a rotator.

  • Washing: Pellet the beads (500 x g, 1 min) and discard the supernatant. Perform a series of washes to remove non-specifically bound proteins:

    • 2x with 1 mL of Wash Buffer 1

    • 2x with 1 mL of Wash Buffer 2

    • 3x with 1 mL of Wash Buffer 3

  • Reduction and Alkylation:

    • Resuspend beads in 100 µL of 8 M Urea/Tris buffer. Add DTT to 10 mM. Incubate at 37°C for 30 minutes.

    • Cool to room temperature. Add IAA to 20 mM. Incubate in the dark for 30 minutes.

  • Digestion:

    • Dilute the urea to <1.5 M by adding Tris buffer.

    • Add trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the peptides. The sample is now ready for desalting and LC-MS/MS analysis.

Essential Controls for Data Validation

Meaningful PAL results are impossible without rigorous controls. These experiments are essential to distinguish true, specific binding events from background noise.[2]

  • Competition Control (Most Important): Pre-incubation with an excess of the unlabeled parent compound should significantly reduce the signal of true targets in the mass spectrometry data. This is the gold standard for demonstrating specific binding.[12]

  • No UV Irradiation Control: This identifies proteins that react with the probe without photoactivation or bind non-specifically to the enrichment beads.

  • Vehicle (DMSO) Control: This sample, irradiated with UV, provides a baseline of the proteome for quantitative comparison and helps identify non-specific changes caused by the experimental conditions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Labeling of Known Target - Probe concentration too low.- Insufficient UV irradiation (time or intensity).- Probe design disrupts binding.- Inefficient click reaction or enrichment.- Titrate probe concentration upwards.- Increase UV irradiation time or use a more powerful lamp.- Validate probe binding with an orthogonal assay (e.g., thermal shift).- Use fresh click chemistry reagents.[12]
High Background/Non-specific Labeling - Probe concentration too high.- Excessive UV irradiation.- Probe is "sticky" or unstable.- Insufficient washing during enrichment.- Reduce probe concentration.- Reduce UV irradiation time.- Include a scavenger molecule during irradiation (e.g., p-aminobenzoate).[16]- Increase the number and stringency of wash steps.
Protein Precipitation After Labeling - Over-labeling of proteins affecting solubility.- Reduce probe concentration or irradiation time.[17]- Ensure all buffers contain appropriate detergents/solubilizing agents.
No Difference in Competition Control - Target is not the true binder.- Competitor concentration is too low.- Probe binds irreversibly without light.- Re-evaluate the initial biological hypothesis.- Increase the excess of the competitor compound.- Check the "No UV" control for labeling.

References

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Domainex. (n.d.). Photoaffinity Labelling. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. RSC Chemical Biology. [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Photoaffinity labeling in target- and binding-site identification. Chemical Reviews. [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]

  • Ruoho, A. E., et al. (1973). The Mechanism of Photoaffinity Labeling. Proceedings of the National Academy of Sciences. [Link]

  • Creative Biolabs. (2024). Troubleshooting Guides. Retrieved from [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PubMed. [Link]

  • Preston, A., & Wilson, A. (2015). Recent developments and applications of clickable photoprobes in medicinal chemistry and chemical biology. PubMed. [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PMC. [Link]

  • Yoshida, S., & Hosoya, T. (2019). Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. Semantic Scholar. [Link]

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Semantic Scholar. [Link]

  • Demaria, C., et al. (2021). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. PMC. [Link]

  • Various Authors. (2015). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]

  • Fasani, E., & Albini, A. (2025). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. MDPI. [Link]

  • Burlina, F., et al. (2021). Photolabeling Strategies to Study Membranotropic Peptides Interacting with Lipids and Proteins in Membranes. ACS Publications. [Link]

  • Gao, J., et al. (2018). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. PMC. [Link]

  • Koster, K., et al. (2014). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Taylor & Francis Online. [Link]

  • Creative Biolabs. (n.d.). Photoaffinity Labeling (PAL). Retrieved from [Link]

  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of fluoroquinolones. PubMed. [Link]

  • Huang, W., & Zhang, Q. (2015). Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Springer Protocols. [Link]

  • Bar-Niv, Y., et al. (2019). An electroaffinity labeling platform for chemoproteomic-based target identification. NSF Public Access Repository. [Link]

  • Ward, C. C., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. [Link]

  • Albini, A., et al. (1998). Light and drugs: The photochemistry of fluoroquinolone antibiotics. ResearchGate. [Link]

  • Totta, C., & Fagnoni, M. (2012). Photosensitization Reactions of Fluoroquinolones and Their Biological Consequences. ResearchGate. [Link]

  • Head, S. A., & Liu, J. O. (2022). Live-cell Photoaffinity Labeling: Binding Proteins (Native Environment). YouTube. [Link]

  • Various Authors. (2024). Synthesis and evaluation of photoaffinity labeling reagents for identifying binding sites of sulfated neurosteroids on NMDA and GABAA receptors. RSC Publishing. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Various Authors. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. MDPI. [Link]

  • Upham, B. L., et al. (2000). Different mechanisms for the photoinduced production of oxidative DNA damage by fluoroquinolones differing in photostability. PubMed. [Link]

  • Macmillan Group. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. Macmillan Group Princeton University. [Link]

  • Grant, C., et al. (2023). Photoaffinity labelling displacement assay using multiple recombinant protein domains. Biochemical Journal. [Link]

  • Kumar, C. V., & Ramaiah, D. (1984). Design and synthesis of new fluorescent photoaffinity labels to study membrane structure. Indian Academy of Sciences. [Link]

  • Moustakim, M., et al. (2018). Target Identification Using Chemical Probes. Centre for Medicines Discovery. [Link]

  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the... ResearchGate. [Link]

  • Evotec. (2025). Photoaffinity Labeling Mass Spectrometry. Retrieved from [Link]

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Application

Topic: Scale-up Synthesis Considerations for Quinolinol Compounds

An Application Note for Researchers and Drug Development Professionals Abstract Quinolinol and its derivatives represent a critical scaffold in medicinal chemistry and materials science, with applications ranging from an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Quinolinol and its derivatives represent a critical scaffold in medicinal chemistry and materials science, with applications ranging from anticancer to antimalarial agents.[1][2][3] The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges that are often not apparent during initial discovery phases. These challenges include managing highly exothermic reactions, minimizing hazardous byproduct formation, optimizing reaction conditions for cost-effectiveness, and developing robust purification strategies. This guide provides an in-depth analysis of key considerations for the scale-up of quinolinol compound synthesis, focusing on the practical implications of choosing a specific synthetic route. We will explore the intricacies of classic named reactions, offering field-proven insights and detailed protocols to navigate the complexities of large-scale chemical production.

Introduction: The Enduring Importance of the Quinolinol Scaffold

The quinoline ring system is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds. Quinolinols, in particular, where a hydroxyl group is appended to the quinoline core, are of immense interest due to their diverse pharmacological activities. They serve as foundational building blocks for numerous approved drugs and clinical candidates.[1][3] For drug development professionals, the ability to produce these compounds on a large scale in a safe, efficient, and economical manner is a primary determinant of a project's viability. This document serves as a technical guide for chemists and chemical engineers tasked with this critical transition, bridging the gap between benchtop discovery and scalable manufacturing.

Strategic Selection of a Synthetic Route for Scale-Up

Several classical methods exist for the synthesis of the quinoline core.[4] However, their suitability for large-scale production varies dramatically. The choice of synthetic route is the most critical decision in a scale-up campaign, directly impacting safety, cost, and yield.

Synthetic RoutePrimary Product TypeKey Advantages for Scale-UpKey Disadvantages for Scale-Up
Skraup Synthesis Quinolines (often unsubstituted)Inexpensive and readily available starting materials (aniline, glycerol).[5]Notoriously violent and exothermic, high potential for runaway reaction.[6][7] Forms significant tarry byproducts, complicating purification.[8] Uses hazardous oxidizing agents like nitrobenzene or arsenic pentoxide.[5][8]
Combes Synthesis 2,4-Disubstituted QuinolinesOperates under milder acidic conditions than Skraup.[9] Good for accessing specific substitution patterns relevant to pharmaceuticals.[9]Can be limited by the tolerance of certain electron-withdrawing groups.[9]
Friedländer Synthesis Polysubstituted Quinolines/QuinolinolsHigh versatility and atom economy.[2] Modern catalytic versions (e.g., using gold or ionic liquids) allow for milder conditions, avoiding high temperatures.[2][10] Amenable to gram-scale and mechanochemical approaches.[11][12]Starting 2-aminoaryl aldehydes/ketones can be expensive or require separate synthesis.[13] Regioselectivity can be an issue with unsymmetrical ketones.[14]
Gould-Jacobs Reaction 4-Hydroxyquinolines (4-Quinolinols)Direct route to the 4-quinolinol core, which is a common pharmacophore.[15][16]The thermal cyclization step often requires very high temperatures, posing heat transfer and equipment challenges at scale.[17]
Conrad-Limpach Synthesis 4-Hydroxyquinolines (4-Quinolinols)A robust and widely used method for 4-quinolinols.[18][19]The thermal cyclization requires extremely high temperatures (ca. 250 °C), necessitating the use of specialized high-boiling point solvents (e.g., mineral oil, Dowtherm A) that can be difficult to remove.[18][20]

In-Depth Analysis & Protocols for Scalable Routes

For the direct synthesis of quinolinols, the Friedländer and Conrad-Limpach reactions are often the most relevant. Below, we dissect the causality behind the experimental choices for scaling these processes.

The Friedländer Synthesis: A Versatile Approach

The Friedländer synthesis builds the quinoline ring by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as ethyl acetoacetate.[2] Its power lies in its convergence and adaptability.

Mechanistic Considerations for Scale-Up: The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration.[10] On a large scale, the key is to control the rate of these steps to prevent side reactions. While classic protocols use harsh bases or acids at high temperatures (150-220 °C), this is often untenable at scale due to product degradation.[14][21] The modern approach is to use a catalyst that facilitates the reaction under milder conditions, improving safety and yield.

Protocol: Gram-Scale Synthesis of a Polysubstituted Quinoline using a Lewis Acid Catalyst [2]

This protocol demonstrates a scalable, milder version of the Friedländer synthesis.

1. Materials & Equipment:

  • 2-Aminobenzophenone (1.0 mole)

  • Ethyl acetoacetate (1.2 moles)

  • Zirconium tetrachloride (ZrCl₄) (0.1 mole, 10 mol%)

  • Ethanol/Water (1:1 mixture)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Jacketed glass reactor with overhead mechanical stirrer, temperature probe, and reflux condenser.

2. Procedure:

  • Reactor Charging: In the jacketed reactor, dissolve 2-aminobenzophenone (1.0 mole) and ethyl acetoacetate (1.2 moles) in the 1:1 ethanol/water solvent system.

  • Catalyst Addition: Under vigorous stirring, add ZrCl₄ (10 mol%) to the mixture. Causality: ZrCl₄ acts as a Lewis acid, activating the carbonyl group of the ketone and facilitating both the initial condensation and subsequent cyclization at a lower temperature than uncatalyzed methods.

  • Reaction: Heat the reaction mixture to 60 °C using the reactor jacket. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up - Quenching: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Safety: This neutralization step can be exothermic and release CO₂ gas. Add the base slowly and ensure adequate venting.

  • Work-up - Extraction: Transfer the mixture to a suitable separation funnel or liquid-liquid extraction setup. Extract the product with ethyl acetate (3 x 2 L).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Workflow Diagram: Friedländer Synthesis

Friedlander_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: - 2-Aminobenzophenone - Ethyl Acetoacetate - EtOH/Water B Add Catalyst: ZrCl₄ (10 mol%) A->B Vigorous Stirring C Heat to 60°C B->C D Monitor by TLC C->D E Cool to RT D->E Reaction Complete F Quench: Sat. NaHCO₃ (aq) E->F G Extract: Ethyl Acetate F->G H Dry & Concentrate G->H I Recrystallize H->I J J I->J Pure Product

Caption: Scalable workflow for the Lewis acid-catalyzed Friedländer synthesis.

The Conrad-Limpach Synthesis: The High-Temperature Route to 4-Quinolinols

This method involves the condensation of anilines with β-ketoesters.[18] It is a two-stage process: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline.[19]

Mechanistic Considerations for Scale-Up: The most significant challenge is the thermal cyclization, which often requires temperatures around 250 °C.[18][20] At this temperature, uniform heat transfer is critical. Local overheating can lead to decomposition and tar formation, while under-heating results in an incomplete reaction. The choice of a high-boiling, inert solvent is paramount. While early work used no solvent with poor yields, the use of solvents like mineral oil, diphenyl ether, or Dowtherm A was found to increase yields dramatically to over 90% by providing a medium for efficient and even heat transfer.[18][22] The drawback is the difficulty in removing these high-boiling solvents from the final product.

Protocol: Scale-up Synthesis of a 4-Hydroxyquinoline Derivative

1. Materials & Equipment:

  • Substituted Aniline (1.0 mole)

  • Ethyl acetoacetate (1.1 moles)

  • Dowtherm A (or high-boiling mineral oil)

  • Toluene

  • High-temperature rated jacketed reactor with overhead mechanical stirrer, temperature probe, distillation head, and nitrogen inlet.

2. Procedure:

  • Stage 1: Enamine Formation: In the reactor, combine the substituted aniline (1.0 mole) and ethyl acetoacetate (1.1 moles). Heat the mixture to 100-120 °C for 2-4 hours. The water/ethanol formed during the condensation is distilled off. Causality: This initial condensation should be run at a lower temperature to favor the kinetic product that leads to the desired 4-hydroxyquinoline, avoiding the formation of the isomeric 2-hydroxyquinoline (Knorr product).[20]

  • Stage 2: Thermal Cyclization: After the initial condensation is complete, add the high-boiling solvent (e.g., Dowtherm A) to the reactor. Begin heating the mixture under a slow nitrogen stream to 250 °C.

  • Reaction: Maintain the temperature at 250 °C for 1-2 hours. The product will often begin to precipitate from the hot solvent.

  • Work-up - Isolation: Allow the mixture to cool to below 100 °C. Add toluene to dilute the mixture and reduce the viscosity of the solvent.

  • Purification: Cool the mixture further (e.g., to room temperature or 0-5 °C) to maximize precipitation. Collect the solid product by filtration. Wash the filter cake extensively with toluene or hexane to remove the high-boiling solvent.

  • Drying: Dry the product in a vacuum oven.

Workflow Diagram: Conrad-Limpach Synthesis

Conrad_Limpach_Workflow A Stage 1: Enamine Formation Aniline + β-Ketoester 100-120°C, Distill off EtOH/H₂O B Add High-Boiling Solvent (e.g., Dowtherm A) A->B C Stage 2: Thermal Cyclization Heat to 250°C under N₂ B->C D Cool to <100°C C->D Product Precipitates E Dilute with Toluene D->E F Cool to Precipitate E->F G Filter & Wash with Toluene F->G H Dry Product G->H I Pure 4-Quinolinol H->I

Caption: Two-stage workflow for the Conrad-Limpach synthesis of 4-quinolinols.

Overarching Scale-Up & Safety Considerations

Beyond specific protocols, several principles are universal to scaling up quinolinol synthesis.

  • Thermal Hazard Assessment: For reactions like the Skraup or Conrad-Limpach, a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is not just recommended, but essential. This data helps to identify potential runaway conditions and define safe operating limits.[23] The Skraup synthesis, in particular, is notoriously exothermic and must be controlled, often by the slow addition of reagents or the use of moderators like ferrous sulfate.[6][7]

  • Purification Strategy: While laboratory purification often relies on chromatography, this is rarely feasible at an industrial scale.[24] The focus must shift to scalable techniques:

    • Crystallization: The most powerful purification method for solids at scale. Solvent screening is critical to find a system that provides good yield and high purity.

    • Distillation: Effective for liquid quinolines, especially steam distillation, which can be used to separate the product from non-volatile tars and salts, as is common in the Skraup synthesis work-up.[24][25]

    • Extraction: Acid-base extractions are highly effective for separating basic quinoline compounds from neutral or acidic impurities.[24]

  • Handling and Safety: Quinolinol compounds and their precursors can be hazardous. For example, 8-Quinolinol is harmful if swallowed and can cause serious eye damage.[26] Acrolein, an intermediate in the Skraup synthesis, is volatile, flammable, and highly toxic.[7] A full risk assessment must be conducted, and appropriate Personal Protective Equipment (PPE), engineering controls (e.g., fume hoods, closed systems), and spill response plans must be in place.[26][27]

Conclusion

The successful scale-up of quinolinol synthesis is a multidisciplinary challenge that requires a deep understanding of chemical mechanisms, reaction engineering, and process safety. While classical named reactions provide the foundational blueprints, their transition to large-scale production demands significant modification and control. Modern approaches favoring catalyzed, lower-temperature reactions like the Friedländer synthesis are often more amenable to scale-up than the brute-force thermal conditions of the Conrad-Limpach or the hazardous exotherms of the Skraup reaction. By carefully selecting the synthetic route, performing rigorous process safety analysis, and developing a robust, scalable purification strategy, researchers and drug development professionals can effectively navigate the path from laboratory curiosity to manufactured reality.

References

  • Combes quinoline synthesis - Grokipedia. (n.d.).
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.).
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.).
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.).
  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]

  • Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines | Request PDF - ResearchGate. (2024). Retrieved from [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2025). Retrieved from [Link]

  • Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl-Substituted Quinolines - University of Birmingham's Research Portal. (2024). Retrieved from [Link]

  • Scaled flow synthesis of quinoline 1a. - ResearchGate. (n.d.). Retrieved from [Link]

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. (2009). Retrieved from [Link]

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Gould–Jacobs-Reaktion - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025). Retrieved from [Link]

  • Various conventional routes for the synthesis of quinoline derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • Gould-Jacobs Reaction. (n.d.). Retrieved from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (2006). Retrieved from [Link]

  • Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]

  • A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones - Lisa Frueh, MPH. (n.d.). Retrieved from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. (n.d.). Retrieved from [Link]

  • Gould-Jacobs Reaction - Cambridge University Press & Assessment. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 8-Quinolinol - Carl ROTH. (n.d.). Retrieved from [Link]

  • Integrating Process Safety Consideration to Enhance Route Development and Optimization - ACS Publications. (2025). Retrieved from [Link]

  • Gould-Jacobs reaction - wikidoc. (2012). Retrieved from [Link]

  • Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2022). Retrieved from [Link]

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Method

Application Notes and Protocols for the Analytical Characterization of Novel Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast array of pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast array of pharmacological activities including antimalarial, anticancer, antibacterial, and antifungal properties.[1] The biological efficacy and safety of these compounds are intrinsically linked to their precise chemical structure. Therefore, the unambiguous characterization of novel quinoline derivatives is a critical step in the drug discovery and development pipeline.

This comprehensive guide, designed for researchers and scientists, provides a detailed overview of the key analytical techniques for the structural elucidation and purity assessment of newly synthesized quinoline derivatives. It moves beyond a simple listing of methods to explain the rationale behind the selection of each technique, offering practical insights and step-by-step protocols to ensure robust and reliable characterization.

The Characterization Workflow: A Multi-faceted Approach

The complete characterization of a novel quinoline derivative is not a linear process but rather an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. The synergy between these methods allows for a comprehensive understanding of the molecule's identity, purity, and stereochemistry.

Characterization Workflow Overall Workflow for Characterization of Novel Quinoline Derivatives Synthesis Novel Quinoline Derivative Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Preliminary Preliminary Analysis (TLC, Melting Point) Purification->Preliminary Spectroscopic Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Preliminary->Spectroscopic Chromatographic Chromatographic Purity (HPLC, GC-MS) Spectroscopic->Chromatographic Definitive Definitive Structure Elucidation (Elemental Analysis, X-ray Crystallography) Chromatographic->Definitive Final Fully Characterized Novel Compound Definitive->Final

Caption: Overall workflow for the characterization of novel quinoline derivatives.

Part 1: Preliminary Characterization

Before delving into more sophisticated analytical techniques, preliminary methods provide a rapid assessment of reaction progress and sample purity.

Thin-Layer Chromatography (TLC)

Expertise & Experience: TLC is an indispensable tool for monitoring the progress of a chemical reaction in real-time.[2] By comparing the retention factor (Rf) of the starting materials, the reaction mixture, and the purified product, a chemist can quickly ascertain the consumption of reactants and the formation of the desired compound. It is also a primary method for optimizing purification conditions, such as the solvent system for column chromatography.[3]

Protocol for TLC Analysis:

  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a TLC plate (e.g., silica gel 60 F254).[4]

  • Spotting: Dissolve a small amount of your crude reaction mixture and starting materials in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solutions onto the baseline.[3]

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (eluent). The eluent should not be so polar that all components run to the solvent front, nor so nonpolar that they remain at the baseline. The chamber should be saturated with the eluent vapor.[5]

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm). If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate or iodine).[3]

  • Interpretation: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). A pure compound should ideally show a single spot.

Melting Point Determination

Expertise & Experience: The melting point of a solid crystalline compound is a physical property that can indicate its purity. A pure compound will have a sharp melting point range (typically < 2 °C), whereas an impure compound will exhibit a broader and depressed melting point range. This is a simple yet effective method for a preliminary purity check.

Protocol for Melting Point Determination:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus and heat it slowly (1-2 °C per minute) as you approach the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.

Part 2: Spectroscopic Characterization

Spectroscopic techniques are the cornerstone of structural elucidation, providing detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules.[6] For quinoline derivatives, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques like COSY and HMBC can be used to establish the complete connectivity of the molecule, which is particularly useful for complex substitution patterns.

¹H NMR of Substituted Quinolines: Key Insights

  • Chemical Shift (δ): Protons on the quinoline ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The position of a substituent significantly influences the chemical shifts of adjacent protons.[6]

  • Integration: The area under each peak is proportional to the number of protons it represents, allowing for a quantitative proton count.[6]

  • Spin-Spin Coupling (J): The splitting pattern of a signal provides information about the number of neighboring protons.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6] The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.[6]

  • Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[7]

  • Processing and Interpretation: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction.[7] Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Proton Typical Chemical Shift Range (ppm) in CDCl₃
H-28.5 - 9.0
H-37.2 - 7.8
H-47.8 - 8.2
H-57.6 - 8.0
H-67.3 - 7.7
H-77.4 - 7.8
H-87.9 - 8.3
Substituent ProtonsVaries depending on the group

Caption: Typical ¹H NMR chemical shift ranges for protons on an unsubstituted quinoline ring.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can aid in structural confirmation.[7] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. The fragmentation pattern of quinoline derivatives is often characterized by the loss of small molecules like HCN.[8]

Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is common for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile and more polar molecules.[7]

  • Analysis: The ionized sample is introduced into the mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺) and various fragment ion peaks. Analyze these peaks to confirm the molecular weight and gain structural insights.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. For quinoline derivatives, characteristic peaks for C=C and C=N stretching in the aromatic ring, as well as vibrations from any substituents, will be observed.

Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates.

  • Spectrum Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group Characteristic IR Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600
C=N Stretch (in ring)1500 - 1650
C-N Stretch1250 - 1350
O-H Stretch (if present)3200 - 3600 (broad)
C=O Stretch (if present)1650 - 1750

Caption: Typical IR absorption ranges for functional groups in quinoline derivatives.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives exhibit characteristic absorption bands in the UV region corresponding to π-π* and n-π* transitions.[9] The position and intensity of these bands can be influenced by the nature and position of substituents on the quinoline ring, as well as the solvent polarity.[10]

Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.[11]

  • Measurement: Use a quartz cuvette to hold the sample. Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm).[12]

  • Data Interpretation: Identify the wavelength of maximum absorbance (λmax). This can be useful for quantitative analysis using Beer-Lambert's law.

Part 3: Chromatographic Purity Assessment

While spectroscopic methods provide structural information, chromatographic techniques are essential for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a powerful technique for separating and quantifying the components of a mixture.[1] For novel quinoline derivatives, a validated HPLC method is crucial for determining the purity of the final compound and for quality control purposes. Reversed-phase HPLC with a C18 column is a common starting point for the analysis of quinoline derivatives.[1]

Protocol for HPLC Analysis:

  • Method Development: Develop a suitable HPLC method by optimizing the mobile phase composition, column type, flow rate, and detection wavelength.[13] A gradient elution is often necessary for complex samples.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Analysis: Inject the sample into the HPLC system. The components will be separated based on their affinity for the stationary and mobile phases.

  • Data Analysis: The output chromatogram will show peaks corresponding to each component in the sample. The purity of the compound can be determined by calculating the area percentage of the main peak.

Parameter Typical Value/Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water with a modifier (e.g., formic acid, trifluoroacetic acid)
Flow Rate 1.0 mL/min[1]
Injection Volume 10-20 µL
Detection UV detector set at the λmax of the compound[1]

Caption: Typical HPLC parameters for the analysis of quinoline derivatives.

Part 4: Definitive Structural Elucidation

For an unambiguous confirmation of the structure of a novel compound, the following techniques are considered the gold standard.

Elemental Analysis

Expertise & Experience: Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[14][15] The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the proposed formula.[16] This technique is a fundamental method for confirming the elemental composition and purity of a newly synthesized organic compound.[17]

Protocol for Elemental Analysis:

  • Sample Submission: A highly purified and completely dry sample (typically 2-5 mg) is required.

  • Combustion Analysis: The sample is combusted in a high-temperature furnace in the presence of oxygen.[17]

  • Gas Detection: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Comparison: The experimental percentages of C, H, and N are compared with the calculated theoretical values.

Single-Crystal X-ray Crystallography

Expertise & Experience: X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule.[18] It provides precise information about bond lengths, bond angles, and stereochemistry.[19] Obtaining a single crystal of suitable quality for X-ray diffraction can be challenging but provides irrefutable proof of the molecular structure.[20][21]

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect the diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure, ultimately yielding a 3D model of the molecule.

AnalyticalTechniques Interrelation of Analytical Techniques and Information Provided Compound Novel Quinoline Derivative NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR UV UV-Vis Spectroscopy Compound->UV HPLC HPLC Compound->HPLC EA Elemental Analysis Compound->EA Xray X-ray Crystallography Compound->Xray Info_Connectivity Connectivity & Stereochemistry NMR->Info_Connectivity Info_MW Molecular Weight & Formula MS->Info_MW Info_FG Functional Groups IR->Info_FG Info_Electronic Electronic Transitions UV->Info_Electronic Info_Purity Purity HPLC->Info_Purity Info_Composition Elemental Composition EA->Info_Composition Info_3D 3D Structure Xray->Info_3D

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges for lipophilic quinoline derivatives.

Welcome to the Technical Support Center for the purification of lipophilic quinoline derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of lipophilic quinoline derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Highly lipophilic heterocycles present a dual challenge: their basic nitrogen centers provoke secondary interactions with stationary phases, while their extensive hydrophobic domains cause them to co-elute with non-polar synthetic byproducts.

This guide synthesizes chromatographic theory with field-proven methodologies to help you establish self-validating purification workflows.

I. Strategic Purification Workflow

Before diving into specific troubleshooting steps, it is critical to map out the physical state and impurity profile of your crude mixture. The following decision matrix dictates the optimal purification trajectory.

PurificationWorkflow Start Crude Lipophilic Quinoline Derivative CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Oil Viscous Oil CheckState->Oil Cryst Recrystallization (e.g., EtOH/H2O) Solid->Cryst Salt Salt Formation (HCl/Picric Acid) Oil->Salt Chrom Chromatography required? Cryst->Chrom If purity < 95% Salt->Chrom If fails to crystallize NP Normal-Phase (Silica) Add Basic Modifier (NEt3) Chrom->NP Polar Impurities RP Reverse-Phase (C18) Add Acidic Modifier (TFA) Chrom->RP Non-polar Impurities

Caption: Decision workflow for selecting the appropriate purification mode for quinoline derivatives.

II. Frequently Asked Questions & Troubleshooting

Q1: Why does my lipophilic quinoline streak severely on normal-phase silica gel, and how do I resolve this?

The Causality: Streaking is rarely a sign of degradation; it is a symptom of mixed-mode retention. Standard silica gel contains free, uncapped silanol groups (-SiOH) with a pKa of approximately 4.5. The basic quinoline nitrogen (pKa ~4.9) acts as a hydrogen bond acceptor and can even become protonated by the acidic silica surface[1]. This creates a strong ion-exchange interaction that competes with the standard adsorption mechanism, leading to irreversible binding and severe peak tailing[2].

The Solution: You must competitively mask the acidic silanol sites. Incorporate a basic modifier into your mobile phase. Adding 0.5–2% Triethylamine (TEA) or a 7N ammonia-methanol solution to your eluent (e.g., moving from 9:1 Hexane:EtOAc to 9:1:0.1 Hexane:EtOAc:TEA) neutralizes the silica surface, allowing the quinoline to elute as a sharp band[1]. Alternatively, switch to a basic alumina stationary phase.

Silanophilic Silica Uncapped Silica (Free Silanols -SiOH) Interaction Strong Hydrogen Bonding & Ion-Exchange Silica->Interaction Quinoline Quinoline Nitrogen (Basic, Lone Pair) Quinoline->Interaction Result Peak Tailing & Irreversible Adsorption Interaction->Result Solution Add Modifier (e.g., NEt3 or TFA) Result->Solution Masking Silanol Masking / Ion-Pairing Solution->Masking Elution Sharp Peak Elution Masking->Elution

Caption: Mechanism of silanophilic interactions and the corrective effect of mobile phase modifiers.

Q2: Normal-phase chromatography fails to separate my compound from non-polar impurities. What is the next step?

The Causality: When a quinoline derivative is modified with bulky, lipophilic groups (e.g., adamantyl or long alkyl chains), its affinity for the non-polar mobile phase in normal-phase chromatography becomes nearly identical to that of non-polar synthetic impurities[1].

The Solution: Invert the phase system. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for these molecules[3]. In RP-HPLC, separation is driven by hydrophobicity. Your lipophilic quinoline will be strongly retained on a C18 column, allowing less lipophilic impurities to elute early[1][4].

Self-Validating Protocol: Preparative RP-HPLC for Lipophilic Quinolines

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of Methanol or the initial mobile phase. Validation: Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to prevent column clogging[3].

  • Column Equilibration: Equilibrate a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm) with 70% Mobile Phase B.

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in HPLC-grade Water. (The acid protonates the quinoline, preventing residual silanophilic interactions on the C18 phase[2]).

    • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile[3].

  • Gradient Elution: Run a linear gradient from 70% to 90% B over 20 minutes at a flow rate of 20 mL/min[3].

  • Detection & Fractionation: Monitor UV absorbance at 254 nm and 325 nm (quinoline specific)[3]. Collect fractions based on peak threshold.

  • Fraction Validation: Before pooling, analyze the apex, front, and tail of the target peak fraction using analytical LC-MS. Validation: Pool only fractions confirming the target mass ( [M+H]+ ) with >95% UV purity.

  • Isolation: Remove acetonitrile via rotary evaporation, then lyophilize the remaining aqueous layer to yield the pure compound as a fluffy solid[3].

Q3: My purified lipophilic quinoline derivative "oils out" instead of crystallizing. How can I induce solid formation?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when a highly lipophilic compound reaches supersaturation but lacks the lattice energy required to nucleate a crystal[5]. The bulky lipophilic groups disrupt molecular packing, causing the compound to separate as a viscous oil rather than a solid lattice.

The Solution: Convert the free base into a crystalline salt. Because quinoline derivatives are basic, reacting them with an acid forms a salt (e.g., hydrochloride, picrate, or sulfate)[5]. This drastically increases the polarity and lattice energy of the molecule, forcing a solid state.

Self-Validating Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the oily quinoline free base in a minimal amount of dry, polar-protic or ethereal solvent (e.g., isopropanol or diethyl ether)[5].

  • Acid Addition: Dropwise, add a stoichiometric equivalent of anhydrous HCl in dioxane or ether under constant stirring.

  • Precipitation: A solid precipitate should form immediately. If turbidity persists without solidifying, scratch the inside of the flask with a glass rod to provide nucleation sites[1].

  • Isolation & Washing: Filter the crystals under a vacuum. Wash with cold, non-polar solvent (e.g., pentane) to remove any residual unreacted lipophilic impurities.

  • Validation: Check the melting point. The salt should have a sharp, distinct melting point significantly higher than the free base. Furthermore, the salt should now be soluble in water/methanol and insoluble in hexane, confirming the transformation.

III. Quantitative Data Presentation

To assist in selecting the correct methodology, the following table summarizes the performance metrics of various purification techniques applied to highly lipophilic quinoline derivatives.

Purification MethodTypical Purity AchievedRecovery RateBest Suited ForPrimary Limitation
Normal-Phase Flash (Silica + TEA) 85% - 90%> 85%Removing highly polar impurities.Poor resolution of non-polar impurities[1].
Preparative RP-HPLC (C18 + TFA) > 99%> 90%Final polishing; separating structurally similar lipophilic analogs[3].Lower throughput; requires removal of aqueous solvents[3].
Salt Crystallization (HCl/Picrate) 95% - 98%70% - 80%"Oiled out" compounds; bulk purification[5].Requires the target to have a basic nitrogen accessible for protonation.

IV. References

  • MDPI. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Current State of the Art in HPLC Methodology for Lipophilicity Assessment of Basic Drugs. A Review. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5,7-Difluoroquinolin-3-ol

Introduction 5,7-Difluoroquinolin-3-ol is a fluorinated quinoline derivative recognized for its utility as a building block in the development of novel therapeutics and chemical probes. However, its planar, crystalline s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5,7-Difluoroquinolin-3-ol is a fluorinated quinoline derivative recognized for its utility as a building block in the development of novel therapeutics and chemical probes. However, its planar, crystalline structure and high melting point (210-215 °C) contribute to its characteristically low solubility in aqueous solutions, a significant hurdle for researchers in drug discovery and development. This guide provides a comprehensive technical resource designed to help scientists and formulation professionals systematically address and overcome the solubility challenges associated with this compound. We will explore the underlying chemical principles and provide actionable, step-by-step protocols to enable successful formulation for your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 5,7-Difluoroquinolin-3-ol?

A1: The low solubility is multifactorial, stemming from its distinct physicochemical properties:

  • High Crystal Lattice Energy: As a crystalline solid with a high melting point, significant energy is required to break apart the crystal lattice before the molecule can dissolve.[1] This is often the primary barrier to dissolution.

  • Hydrophobicity: The quinoline ring is an aromatic, hydrophobic structure. While the hydroxyl (-OH) group provides some polarity, the two fluorine atoms increase the molecule's lipophilicity, favoring partitioning into non-polar environments over water.

  • Weakly Ionizable Groups: The molecule possesses a weakly basic nitrogen in the quinoline ring and a weakly acidic hydroxyl group.[2][3] In the physiological pH range of most biological buffers (e.g., pH 7.4), the molecule exists predominantly in its neutral, less soluble form.

Q2: What is the first and simplest strategy I should attempt to dissolve my compound in an aqueous buffer?

A2: pH adjustment is the most direct and cost-effective initial approach.[][5][6] Given the presence of both a weakly acidic hydroxyl group and a weakly basic nitrogen atom, the solubility of 5,7-Difluoroquinolin-3-ol is highly dependent on pH.

  • To dissolve in acidic conditions (e.g., pH < 4): The basic nitrogen on the quinoline ring will become protonated, forming a more soluble cationic salt.[2]

  • To dissolve in basic conditions (e.g., pH > 9): The acidic hydroxyl group will be deprotonated to form a phenolate anion, which is significantly more water-soluble. For many in vitro assays, a slight shift in pH may be tolerable. However, for cell-based or in vivo studies, this approach must be used cautiously to avoid physiological disruption.[5]

Q3: I need to make a high-concentration stock solution. What solvent should I use?

A3: For high-concentration stock solutions (e.g., 10-50 mM), water-miscible organic solvents are the preferred choice. The most common options are:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Polyethylene Glycol 400 (PEG 400)

DMSO is a powerful solvent for many poorly soluble compounds and is a standard choice for initial in vitro screening.[7][8] However, it's crucial to ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[8]

Troubleshooting Guides & Recommended Protocols

This section addresses specific problems you may encounter and provides structured solutions.

Problem 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.

Cause: This is a common issue where the compound, highly soluble in the organic stock solvent, crashes out upon dilution into the aqueous buffer where its solubility is much lower.

Solution Strategy: A multi-tiered approach can solve this. The goal is to increase the "holding capacity" of the aqueous phase.

A co-solvent system works by reducing the polarity of the aqueous medium, making it more hospitable to hydrophobic molecules.[6][9][10]

Step-by-Step Protocol: Preparing a 10% Co-Solvent Formulation

  • Prepare Co-Solvent Vehicle: Create a vehicle mixture. A common starting point for in vivo studies is the "TPG" vehicle: 10% Tween® 80, 20% Propylene Glycol, and 70% Water. For in vitro use, a simpler system like 10% Ethanol in buffer may suffice.

  • Dissolve Compound: Dissolve the 5,7-Difluoroquinolin-3-ol in the co-solvent vehicle with vortexing or sonication. Gentle warming can be used if the compound is thermally stable.

  • Validate: Visually inspect the solution for clarity. It is best practice to filter the final solution through a 0.22 µm filter to remove any micro-precipitates.

  • Assay Dilution: When diluting into your final assay buffer, ensure the final concentration of all excipients is compatible with your experimental system.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming water-soluble inclusion complexes.[11][12][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubility and safety profiles.[11]

Step-by-Step Protocol: Formulation with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). A concentration of 10-20% (w/v) is a robust starting point.

  • Add Compound: Add the powdered 5,7-Difluoroquinolin-3-ol directly to the HP-β-CD solution.

  • Promote Complexation: Vigorously stir or sonicate the mixture. This process can take anywhere from 30 minutes to several hours at room temperature. The solution should gradually clarify as the inclusion complex forms.

  • Confirm Solubilization: After the solution appears clear, centrifuge it at high speed (e.g., >10,000 x g) for 10 minutes. If no pellet is visible, the compound is fully solubilized.

  • Sterilization: For cell-based assays, sterilize the final formulation by passing it through a 0.22 µm syringe filter.

Problem 2: I need a stable formulation for multi-day in vivo studies, but my compound degrades or precipitates over time.

Cause: The limited thermodynamic solubility of the crystalline form drives precipitation. Even if initially dissolved (a supersaturated state), the molecules will tend to re-organize into their more stable, less soluble crystalline form.

Solution Strategy: Amorphous Solid Dispersions (ASDs)

An ASD is an advanced formulation where the drug is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[14][15] By eliminating the crystal lattice energy, ASDs can significantly enhance aqueous solubility and maintain a supersaturated state for extended periods.[1][16]

Workflow: Feasibility Assessment for an ASD

This workflow is typically performed with a specialized contract development and manufacturing organization (CDMO).

  • Polymer Selection: Choose a suitable polymer carrier based on the drug's properties. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Solvent System Identification: Find a common solvent that dissolves both the 5,7-Difluoroquinolin-3-ol and the selected polymer.

  • Manufacturing Method:

    • Spray Drying: The drug-polymer solution is sprayed into a hot chamber, rapidly evaporating the solvent to form a solid powder.[16] This is a common and scalable method.

    • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded and cooled.[14] This is a solvent-free method.

  • Characterization: The resulting ASD powder is analyzed to confirm it is amorphous (using techniques like X-ray diffraction) and to assess its dissolution profile.

Data & Visualization

Table 1: Example Solubility Data for 5,7-Difluoroquinolin-3-ol in Various Media
Vehicle/Solvent SystempHEstimated Solubility (µg/mL)Notes
Deionized Water~6.5< 1Practically Insoluble
0.1 N HCl1.0~150Soluble as cationic salt
PBS (Phosphate Buffered Saline)7.4< 2Very slightly soluble
0.1 N NaOH13.0> 1000Highly soluble as phenolate salt
10% Ethanol in PBS7.4~15Modest increase with co-solvent
20% HP-β-CD in Water7.0> 500Significant increase via complexation
DMSON/A> 50,000 (50 mg/mL)Freely soluble

Note: This data is illustrative for a compound of this class and should be experimentally verified.

Diagram 1: Decision Workflow for Solubility Enhancement

This diagram outlines a logical progression for selecting an appropriate solubilization strategy based on experimental requirements.

Solubility_Workflow cluster_start Initial Assessment cluster_invitro In Vitro / Early Stage cluster_advanced In Vivo / Advanced Formulation Start Define Experimental Need (Concentration, Route, Duration) pH_Mod Is pH modification tolerable for assay? Start->pH_Mod CoSolvent Use Co-solvent System (e.g., DMSO, Ethanol) pH_Mod->CoSolvent No Stable_Formulation Stable formulation achieved pH_Mod->Stable_Formulation Yes, pH 8-9 Solubilizes Final_Conc Check Final Solvent Conc. (<0.5%) CoSolvent->Final_Conc Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Final_Conc->Cyclodextrin No, High Conc. Needed Final_Conc->Stable_Formulation Yes ASD Develop Amorphous Solid Dispersion (ASD) Cyclodextrin->ASD No, Insufficient Solubility or Stability Cyclodextrin->Stable_Formulation Yes ASD->Stable_Formulation

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs. National Center for Biotechnology Information (PMC). [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. Catalent. [Link]

  • Methods of solubility enhancements. Slideshare. [Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information (PMC). [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. Slideshare. [Link]

  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • How can cyclodextrins enhance solubility? YouTube. [Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]

  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Cosolvent. Wikipedia. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

  • solubility enhancement -by pH change & complexation. Slideshare. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • 5,7-Difluoroquinoline. PubChem. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Quinolines

Welcome to the technical support center for the fluorination of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the fluorination of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental issues, and offer practical solutions to optimize your reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established literature and field-proven insights to help you navigate the complexities of quinoline fluorination.

Troubleshooting Guide: Common Issues and Solutions

The introduction of fluorine into the quinoline scaffold can significantly modulate the physicochemical and biological properties of the molecule, making it a crucial strategy in medicinal chemistry.[1] However, the fluorination of quinolines is not without its challenges, often leading to issues with yield, selectivity, and reproducibility. This guide addresses the most common problems encountered during these reactions.

Problem 1: Low or No Product Yield

Low product yield is a frequent hurdle in fluorination reactions. The cause can range from inactive reagents to suboptimal reaction conditions.

Possible Causes and Recommended Solutions:

  • Inactive Fluorinating Reagent: Electrophilic fluorinating reagents like Selectfluor® can degrade over time, especially with improper storage.

    • Solution: Always use a fresh batch of the fluorinating agent or test the activity of your current batch on a known, reliable substrate.

  • Suboptimal Reaction Temperature: The activation energy for C-F bond formation can be high.[2][3][4]

    • Solution: Incrementally increase the reaction temperature in 10-20 °C intervals. For microwave-assisted reactions, ensure efficient energy absorption by selecting an appropriate solvent.[5]

  • Poor Solubility of Reactants: If your quinoline substrate or reagents are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Switch to a solvent that can dissolve all reaction components. For certain reactions, highly polar solvents like DMF or acetonitrile are effective.[2][3][4][5]

  • Inappropriate Catalyst or Catalyst Loading: For metal-catalyzed reactions, the choice and amount of catalyst are critical.

    • Solution: If you suspect catalyst deactivation, use a fresh batch. You can also try increasing the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%).[5] For particularly challenging substrates, exploring different catalyst systems (e.g., copper- or palladium-based) may be necessary.[6]

  • Harsh Reaction Conditions: High temperatures or strong acids/bases can lead to the decomposition of your starting material or product.[5]

    • Solution: If you observe significant byproduct formation or decomposition, try lowering the reaction temperature and extending the reaction time. Using milder reaction conditions, such as those employed in some photoredox-catalyzed methods, can also be beneficial.[7][8]

Problem 2: Poor Regioselectivity

Achieving the desired regioselectivity is often the most significant challenge in quinoline fluorination. The inherent electronic properties of the quinoline ring system can lead to a mixture of isomers.[9] The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more electron-rich and prone to electrophilic substitution.[9]

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed (e.g., mixture of C2/C4 or C5/C8 isomers) reagent Evaluate Fluorinating Reagent and Mechanism start->reagent Is the reaction electrophilic, nucleophilic, or radical? directing_group Employ a Directing Group Strategy reagent->directing_group For C-H activation pathways conditions Modify Reaction Conditions reagent->conditions General optimization catalyst Optimize Catalyst/Ligand System directing_group->catalyst For metal-catalyzed reactions success Improved Regioselectivity Achieved directing_group->success conditions->catalyst conditions->success catalyst->success

Caption: A general workflow for troubleshooting poor regioselectivity in quinoline fluorination.

Specific Scenarios and Solutions:

  • Mixture of C5, C6, and C8 Isomers in Electrophilic Fluorination: Direct electrophilic fluorination of unsubstituted quinoline often yields a mixture of products due to the relatively similar reactivity of these positions on the benzene ring.[10]

    • Solution 1: Acidic Media: Running the reaction in a strong acid like sulfuric acid or oleum can deactivate the heterocyclic ring towards electrophilic attack, favoring substitution on the carbocyclic ring.[10]

    • Solution 2: Directing Groups: The introduction of a directing group can significantly enhance regioselectivity. For instance, an 8-amino group can direct fluorination specifically to the C5 position, often with the aid of a copper catalyst.[10]

  • Mixture of C2 and C4 Isomers in Nucleophilic/Radical Fluorination: The C2 and C4 positions are electronically activated for nucleophilic and radical attack due to the adjacent nitrogen atom.[9]

    • Solution 1: Steric Hindrance: Introducing a bulky substituent at a position adjacent to the undesired reaction site can sterically block its approach. For example, a substituent at C3 can disfavor fluorination at C2 and C4.

    • Solution 2: Lewis Acids: In some cases, using a Lewis acid can coordinate to the quinoline nitrogen, sterically disfavoring reaction at the C2 position and thus increasing C4 selectivity.[2][3]

    • Solution 3: N-Oxide Strategy: Converting the quinoline to its corresponding N-oxide can alter the electronic properties of the ring, often directing functionalization to the C2 and C8 positions.[9]

Problem 3: Product Decomposition or Instability

The introduction of a highly electronegative fluorine atom can sometimes render the product unstable under the reaction conditions or during workup and purification.

Possible Causes and Recommended Solutions:

  • Acid/Base Sensitivity: The fluorinated quinoline may be sensitive to the acidic or basic conditions of the reaction or workup.

    • Solution: Neutralize the reaction mixture carefully during workup. If possible, opt for a fluorination method that proceeds under neutral conditions.

  • Photochemical Decomposition: Some fluorinated compounds are light-sensitive.

    • Solution: Protect the reaction from light by wrapping the flask in aluminum foil. Perform workup and purification in a darkened environment.

  • Thermal Instability: The product may decompose at elevated temperatures.

    • Solution: As mentioned for low yield, consider running the reaction at a lower temperature for a longer duration.[5] During purification by column chromatography, avoid prolonged exposure of the product on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the difference between electrophilic and nucleophilic fluorination, and when should I choose one over the other?

A1: The choice between electrophilic and nucleophilic fluorination depends primarily on the electronic nature of your quinoline substrate.

  • Electrophilic Fluorination involves the use of an electrophilic fluorine source (F+), such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI). This method is suitable for electron-rich quinoline systems, as the reaction proceeds via an electrophilic aromatic substitution mechanism on the benzene ring.[10][11] Choose this method when you want to fluorinate the carbocyclic ring (positions C5, C6, C7, C8).

  • Nucleophilic Fluorination utilizes a nucleophilic fluoride source (F-), such as KF or CsF, to displace a leaving group (e.g., -Cl, -NO2) on the quinoline ring. This approach is ideal for electron-deficient quinoline systems, particularly for substitution at the C2 and C4 positions of the pyridine ring.[1][4][11][12] A newer concept involves a concerted nucleophilic aromatic substitution (SNAr) that avoids the formation of high-energy Meisenheimer intermediates, making it possible to fluorinate C-H bonds on electron-deficient azaarenes like quinolines.[2][3][4]

Q2: My reaction with Selectfluor® is not working. What are some common pitfalls?

A2: Selectfluor® is a powerful and widely used electrophilic fluorinating agent, but its effectiveness can be influenced by several factors.

  • Reagent Quality: As mentioned, ensure your Selectfluor® is fresh and has been stored properly in a desiccator, away from light and moisture.

  • Solvent Choice: The choice of solvent is crucial. Acetonitrile is a common solvent for Selectfluor® reactions.[2][3] The reaction may also be performed in acidic media to modulate reactivity.[10]

  • Reaction Mechanism: Selectfluor® can react through different pathways, including a two-electron process with activated alkenes or a single-electron transfer (SET) mechanism.[13] Understanding the likely mechanism for your substrate can help in optimizing conditions. For instance, some reactions are promoted by light.[2][3]

Q3: How can I achieve fluorination at the more challenging C3 or C6/C7 positions?

A3: Functionalizing these positions often requires more advanced strategies to override the natural reactivity of the quinoline core.

  • C3-Functionalization: This is particularly challenging. Some methods involve a modified Skraup reaction with appropriately substituted anilines.[10] Another approach could be the use of specific directing groups on the nitrogen that can direct a metal catalyst to the C3-H bond.[9]

  • C6/C7-Functionalization: Achieving selectivity at these positions often relies on starting with a pre-functionalized quinoline or aniline. For instance, cyclization reactions like the Friedländer or Skraup synthesis using a fluorine-substituted aniline are common methods to install fluorine at specific positions on the benzene ring.[1]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic C-H Fluorination using Selectfluor®

This protocol provides a general starting point for the direct C-H fluorination of an activated quinoline derivative.

Materials:

  • Quinoline substrate (1.0 mmol)

  • Selectfluor® (1.1 - 2.0 mmol, 1.1 - 2.0 equivalents)

  • Anhydrous acetonitrile (10 mL)

  • Round-bottom flask equipped with a magnetic stir bar and nitrogen inlet

Procedure:

  • To a clean, dry round-bottom flask, add the quinoline substrate (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Stir the solution under a nitrogen atmosphere until the substrate is fully dissolved.

  • Add Selectfluor® (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-80 °C), depending on the substrate's reactivity.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and quench by adding water (20 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed C-5 Fluorination of 8-Aminoquinoline

This protocol is adapted from a literature procedure for the regioselective fluorination of 8-aminoquinolines.[10]

Materials:

  • 8-Aminoquinoline derivative (0.5 mmol)

  • Selectfluor® (1.0 mmol, 2.0 equivalents)

  • Copper(I) iodide (CuI) (0.1 mmol, 20 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the 8-aminoquinoline derivative (0.5 mmol), Selectfluor® (1.0 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water (25 mL) and ethyl acetate (25 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Summary Table: Comparison of Quinoline Fluorination Methods

Method Fluorine Source Typical Substrate Advantages Limitations Primary Target Positions
Electrophilic Fluorination Selectfluor®, NFSI, F₂Electron-rich quinolinesCommercially available reagents, often mild conditions.Poor regioselectivity with unsubstituted quinolines, risk of over-fluorination.C5, C6, C8
Nucleophilic Aromatic Substitution (SNAr) KF, CsF, TBAFElectron-deficient quinolines with a good leaving groupHigh regioselectivity, well-established mechanism.Requires a pre-installed leaving group (e.g., Cl, NO₂).C2, C4
Concerted Nucleophilic Fluorination Selectfluor® (as F⁻ source precursor)Electron-deficient quinolines (C-H bonds)C-H functionalization (no pre-functionalization needed).[2][3][4]May require photoredox catalysis, can give C2/C4 mixtures.[2][3]C2, C4
Metal-Catalyzed C-H Fluorination Selectfluor®, AgFQuinolines with directing groupsHigh regioselectivity, functional group tolerance.[6]Requires a directing group, catalyst cost and sensitivity.C2, C5, C8 (depending on directing group)
Balz-Schiemann Reaction HBF₄, NaNO₂Diazonium salt of an aminoquinolineClassical method, reliable for certain substrates.Multi-step synthesis, often harsh conditions, limited scope.Varies with starting material

Mechanistic Insight: Electrophilic Fluorination

The mechanism of electrophilic aromatic fluorination of quinolines in acidic media is generally considered to proceed through an addition-elimination pathway, similar to other electrophilic aromatic substitutions.

G sub Quinoline activated_sub Protonated Quinoline sub->activated_sub Protonation H_plus + H⁺ intermediate Wheland Intermediate (Sigma Complex) activated_sub->intermediate Electrophilic Attack F_plus + 'F⁺' (e.g., Selectfluor) product Fluorinated Quinoline intermediate->product Deprotonation minus_H_plus - H⁺

Caption: A simplified mechanism for electrophilic fluorination of quinoline.

Protonation of the quinoline nitrogen deactivates the pyridine ring towards electrophilic attack. The electrophilic fluorine source then attacks the more electron-rich benzene ring, forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. Subsequent loss of a proton re-aromatizes the ring to yield the fluorinated quinoline product.[10]

References

  • Selective Direct Fluorination of Quinoline Derivatives. - ResearchGate. Available at: [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines | Journal of the American Chemical Society. Available at: [Link]

  • Visible-light-driven quinoline-catalyzed fluorination of benzene derivatives using TEAF·4HF. - ResearchGate. Available at: [Link]

  • C5-Regioselective C–H fluorination of 8-aminoquinoline amides and sulfonamides with Selectfluor under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC. Available at: [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Available at: [Link]

  • Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources - Organic Chemistry Portal. Available at: [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines | Journal of the American Chemical Society. Available at: [Link]

  • Fluorofunctionalization of C C Bonds with Selectfluor: Synthesis of β-Fluoropiperazines through a Substrate-Guided Reactivity Switch | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A Fluorogenic Substrate for Quinoline Reduction: Pnictogen‐Bonding Catalysis in Aqueous Systems - ResearchGate. Available at: [Link]

  • Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond - PMC. Available at: [Link]

  • Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Fluorinated Quinolines: Synthesis, Properties and Applications - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Streaking of Quinoline Derivatives on Silica Gel TLC

Welcome to the technical support center for thin-layer chromatography (TLC) analysis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for thin-layer chromatography (TLC) analysis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with streaking and tailing when working with these basic compounds on silica gel. Our goal is to provide you with the causal explanations and actionable protocols necessary to achieve clean, reproducible separations.

Section 1: The Core Problem: Understanding Streaking

Q1: Why are my quinoline derivative spots streaking or "tailing" on the TLC plate?

A1: This is the most frequently encountered issue and stems from a fundamental chemical interaction between your compound and the stationary phase.[1]

  • Primary Cause: Acid-Base Interaction: Standard silica gel is characterized by a surface covered in silanol groups (Si-OH), which are slightly acidic.[1][2][3] Quinolines, containing a basic nitrogen atom within their heterocyclic ring system, can engage in a strong acid-base interaction with these silanol groups.[1][4] This interaction leads to strong, sometimes irreversible, adsorption at the origin. As the mobile phase moves up the plate, a portion of the analyte molecules desorb and move forward while others remain bound, resulting in a continuous "streak" or "tail" rather than a compact spot.[5]

  • Secondary Cause: Sample Overloading: Applying too much sample to the plate can saturate the stationary phase at the application point.[4][6] When the number of analyte molecules exceeds the available binding sites for a clean separation, the spot will broaden and streak as it moves up the plate.[7]

Below is a diagram illustrating the primary chemical interaction responsible for streaking.

G cluster_silica Silica Gel Surface cluster_quinoline Quinoline Derivative silica Silica Matrix Si-O-H Si-O-H quinoline Quinoline Ring N: quinoline->silica:f0  Strong Acid-Base Interaction (Causes Streaking)

Caption: Interaction between basic quinoline and acidic silica gel.

Section 2: Frequently Asked Questions (FAQs) & Immediate Solutions

Q2: What is the fastest and most common way to fix streaking for quinoline compounds?

A2: The most effective and widely adopted solution is to add a small amount of a basic modifier to your mobile phase (eluent).[1][8] This technique deactivates the acidic silanol sites on the silica gel, preventing the strong interaction with your basic analyte.[9][10]

  • Recommended Modifier: Triethylamine (NEt₃ or TEA) is the most common choice. Add 0.1–2.0% (v/v) to your eluent system.[1][11]

  • Alternative Modifier: A solution of ammonia in methanol (e.g., 1-10% NH₄OH in MeOH) can also be used as a component in your mobile phase, often with a solvent like dichloromethane.[1][2]

The diagram below shows how triethylamine acts as a "silanol suppressor."

G cluster_silica Silica Gel Surface cluster_additives Mobile Phase Additives silica Silica Matrix Si-O-H Si-O-H tea Triethylamine (TEA) Et₃N: tea->silica:f0  TEA 'masks' acidic sites quinoline Quinoline Ring N: quinoline->silica:f1  Interaction Blocked

Caption: Triethylamine neutralizes silica, preventing streaking.

Q3: My sample is very dilute, but it's still streaking. What should I do next?

A3: If you have ruled out overloading as the cause, the issue is almost certainly the chemical interaction between your basic compound and the acidic silica. The immediate and most appropriate next step is to modify your mobile phase by adding a base like triethylamine (0.5-2.0%), as described above.[8][12]

Q4: Can I use an acidic modifier like acetic or formic acid to prevent streaking of my basic quinoline derivative?

A4: No, this is not recommended and is generally counterproductive for basic compounds.[9] While acidic modifiers are excellent for preventing the streaking of acidic compounds (like carboxylic acids), adding an acid to an eluent for a basic amine will protonate the amine.[13] The resulting positively charged species may interact even more strongly with the polar stationary phase, potentially worsening the streaking or causing the compound to stick irreversibly to the baseline.[9] Always use a basic modifier for a basic compound.[8][11]

Section 3: In-Depth Troubleshooting Guide

Q5: I've added triethylamine, but the streaking persists. What are my other options?

A5: If adding a basic modifier is not sufficient, a more systematic approach is required.

  • Optimize Modifier Concentration: The initial concentration of TEA might not be optimal. Try systematically increasing the amount. Sometimes, up to 5% TEA is required for particularly basic compounds.[9]

  • Evaluate Your Spotting Solvent: If you dissolve your sample in a highly polar solvent (like methanol) for spotting, the solvent itself can interfere with the initial analyte-silica interaction, causing streaking. Whenever possible, dissolve your sample in a less polar solvent (e.g., dichloromethane or the mobile phase itself) for spotting.[4][14]

  • Consider Alternative Stationary Phases: If all mobile phase modifications fail, the interaction with silica is too strong. In this case, switch to a different type of TLC plate:[8]

    • Alumina Plates: Aluminum oxide is basic and provides an excellent alternative for the separation of basic compounds.[1][2][3]

    • Reversed-Phase (C18) Plates: Here, the stationary phase is nonpolar (hydrophobic). This is a completely different separation mechanism that can be very effective for compounds that are problematic on silica.[1][15]

Q6: How do I choose the right mobile phase for my quinoline derivative?

A6: The goal is to find a solvent system that moves your compound to a Retention Factor (Rƒ) value between 0.3 and 0.5 for optimal separation. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[12]

  • Start with a Baseline: Begin with a mid-polarity mixture, such as 80:20 Hexanes:Ethyl Acetate.

  • Adjust Polarity:

    • If the Rƒ is too low (spot doesn't move far), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[1]

    • If the Rƒ is too high (spot moves with the solvent front), decrease the polarity by increasing the proportion of hexanes.[1]

Q7: My spots are not moving from the baseline (Rƒ ≈ 0) or are running with the solvent front (Rƒ ≈ 1). How do I fix this?

A7: This is a classic polarity matching problem.

  • If Rƒ ≈ 0: Your mobile phase is not polar enough to displace the compound from the polar silica gel.[1][4] You must increase the polarity of the eluent. For example, move from a 90:10 Hexanes:EtOAc mixture to a 70:30 mixture, or switch to a more polar solvent system entirely, such as dichloromethane/methanol.[1][12]

  • If Rƒ ≈ 1: Your mobile phase is too polar. The compound is spending all its time dissolved in the mobile phase and not interacting with the stationary phase.[1][4] You must decrease the polarity of the eluent. For example, move from a 50:50 Hexanes:EtOAc mixture to a 90:10 mixture.[1]

Section 4: Experimental Protocols & Data Presentation

Protocol 1: Preparation of a Modified Mobile Phase with Triethylamine (TEA)

Objective: To prepare 100 mL of a 90:10 (v/v) Hexanes:Ethyl Acetate mobile phase containing 1% (v/v) triethylamine.

Materials:

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (NEt₃)

  • 100 mL Graduated cylinder

  • Glass bottle or beaker for mixing

Procedure:

  • Measure 90 mL of hexanes using the graduated cylinder and pour it into your mixing vessel.

  • Measure 10 mL of ethyl acetate and add it to the hexanes.

  • Measure 1 mL of triethylamine and add it to the solvent mixture.

  • Swirl the mixture gently to ensure it is homogeneous.

  • This solution is now ready to be used as your TLC mobile phase. Always prepare fresh.

Protocol 2: Standard TLC Development Procedure
  • Plate Preparation: Handle the TLC plate only by the edges to avoid contamination.[2] Using a pencil, lightly draw a baseline about 1 cm from the bottom of the plate.[11]

  • Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below your baseline). Place a piece of filter paper inside, partially submerged, to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.[1]

  • Spotting: Dissolve your crude sample in a suitable, low-polarity solvent. Use a capillary tube to apply a very small spot onto the baseline. The ideal spot size is 1-2 mm in diameter.[1] Allow the solvent to fully evaporate.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[1] Cover the chamber and allow the solvent front to ascend the plate via capillary action.

  • Completion & Visualization: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[11] Allow the plate to dry completely. Visualize the spots using a UV lamp (254 nm), as quinolines are typically UV-active.[1] Circle the visible spots with a pencil. If no spots are visible, use a chemical stain such as iodine or potassium permanganate.[1]

Data Tables

Table 1: Recommended Mobile Phase Modifiers for Quinolines

ModifierTypical Concentration (v/v)Use Case & Notes
Triethylamine (TEA) 0.1 - 5%[9]The most common and effective general-purpose base for neutralizing silica gel. Start with 1%.
Ammonia (NH₃) 1 - 10% in MeOH/DCM[1]Very effective, especially for more polar amines. The ammonia is typically used as a stock solution in methanol.
Pyridine 0.1 - 2%Less common due to its higher boiling point and strong odor but can be used as a competing base.[9]

Table 2: Common TLC Solvents (Ordered by Increasing Polarity)

SolventPolarity Index
n-Hexane0.1
Toluene2.4
Dichloromethane (DCM)3.1
Diethyl Ether2.8
Ethyl Acetate (EtOAc)4.4
Acetone5.1
Acetonitrile5.8
Methanol (MeOH)5.1
Water10.2

Section 5: Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving TLC streaking issues with quinoline derivatives.

G start Start: TLC spot is streaking overloaded Is the sample concentrated? start->overloaded dilute Dilute sample & re-spot overloaded->dilute Yes add_base Add 0.5-2% TEA to mobile phase overloaded->add_base No dilute->add_base still_streaking Is it still streaking? add_base->still_streaking optimize Optimize TEA (2-5%) & check spotting solvent still_streaking->optimize Yes resolved Problem Resolved still_streaking->resolved No final_check Still streaking? optimize->final_check change_plate Change stationary phase: - Alumina (basic) - Reversed-Phase (C18) final_check->change_plate Yes final_check->resolved No change_plate->resolved

Caption: A troubleshooting workflow for streaking quinoline derivatives.

References
  • Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall. [Link]

  • Tailing in TLC - can anyone help?. (2013, November 1). ResearchGate. [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. [Link]

  • [FREE] Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. (2023, September 22). brainly.com. [Link]

  • What causes TLC runs to streak?. (2017, July 18). Reddit. [Link]

  • Thin Layer Chromatography (TLC). (n.d.). AGA Analytical. [Link]

  • How Triethilamine works on a compound separation in a reversed phase column (C18)?. (2014, April 2). ResearchGate. [Link]

  • Implementing Pharmacopeial Methods —Method in the Madness?. (2020, December 8). LCGC International. [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. [Link]

  • Issues - Chemistry Teaching Labs. (n.d.). University of York. [Link]

  • TLC and streaking: why add triethylamine?. (2013, November 19). Reddit. [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (2004, September 15). PubMed. [Link]

  • TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. (n.d.). ResearchGate. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025, December 15). Welch Materials. [Link]

  • Solved 3. Amines often streak on silica gel TLC plates, What. (2023, September 14). Chegg.com. [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. [Link]

  • Troubleshooting Thin-Layer Chromatography. (n.d.). N.D. [Link]

  • Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. (n.d.). ResearchGate. [Link]

  • Thin Layer Chromatography. (n.d.). Manasa Life Sciences. [Link]

  • Thin Layer Chromatography (rev 3/2020). (2020, March). N.D. [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. [Link]

  • Sample Preparation for TLC. (2023, January 20). YouTube. [Link]

  • Phase separation of triethylamine and water in native and organically modified silica nanopores. (2017, September 21). The Journal of Chemical Physics | AIP Publishing. [Link]

  • Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica in RPLC. (1999, June 1). Semantic Scholar. [Link]

  • (PDF) Silica sulfuric acid as an efficient catalyst for the Friedl??nder quinoline synthesis from simple ketones and ortho-aminoaryl ketones under microwave irradiation. (n.d.). ResearchGate. [Link]

  • Effect of silica gel modification with cyclofructans on properties of hydrophilic interaction liquid chromatography stationary phases. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Strategies to prevent "oiling out" during crystallization of quinolinols.

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the crystallization of quinolinols. This guide, designed for professionals in research a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the crystallization of quinolinols. This guide, designed for professionals in research and drug development, provides in-depth troubleshooting for the common and often challenging issue of "oiling out." As Senior Application Scientists, we have compiled this resource based on extensive field experience and a deep understanding of crystallization principles to help you achieve robust and reproducible results.

Understanding "Oiling Out" in Quinolinol Crystallization

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This occurs when the concentration of the solute exceeds the solubility limit but the conditions are not favorable for nucleation and crystal growth. The resulting oil is a supersaturated solution of the quinolinol, which can be detrimental to the purity, yield, and morphology of the final crystalline product.[1][3]

This guide will walk you through the causes of oiling out and provide actionable strategies to prevent it, ensuring the integrity of your crystallization process.

Diagram: The Oiling Out Phenomenon

G cluster_0 Crystallization Process Supersaturated_Solution Supersaturated Solution (Quinolinol in Solvent) Ideal_Crystallization Ideal Crystallization Supersaturated_Solution->Ideal_Crystallization Controlled Nucleation & Growth Oiling_Out Oiling Out (LLPS) Supersaturated_Solution->Oiling_Out High Supersaturation Kinetic Hindrance Crystalline_Solid Crystalline Solid (Desired Product) Ideal_Crystallization->Crystalline_Solid Amorphous_Solid Amorphous/Oily Solid (Impure Product) Oiling_Out->Amorphous_Solid

Caption: The two potential pathways for a supersaturated solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My quinolinol is forming an oil instead of crystals upon cooling. What's happening and why?

A1: This is a classic case of oiling out. It typically occurs when the rate of supersaturation generation is too high, or when the system enters a metastable liquid-liquid phase separation region before the conditions for solid-state nucleation are met.[1][4] Essentially, the quinolinol molecules are coming out of solution faster than they can organize into a crystal lattice.

Causality:

  • High Supersaturation: Rapid cooling or fast addition of an anti-solvent creates a high degree of supersaturation, which can favor the formation of a disordered, liquid-like phase over an ordered crystalline solid.[1]

  • Low Melting Point/High Solubility: Quinolinols with low melting points or high solubility in the chosen solvent are more prone to oiling out because the solution temperature can be above the compound's melting point at the point of phase separation.[5][6]

  • Impurities: The presence of impurities can lower the melting point of the mixture and interfere with the crystal lattice formation, promoting oiling out.[1][5][7]

Q2: How can I prevent oiling out from occurring in the first place?

A2: The key is to control the generation of supersaturation and promote nucleation. Here are several strategies, ranging from simple process adjustments to more involved method development:

Strategy 1: Optimize the Cooling Profile

Experimental Protocol: Controlled Cooling Crystallization

  • Determine the Solubility Curve: Accurately measure the solubility of your quinolinol in the chosen solvent at various temperatures to understand the supersaturation profile.

  • Staged Cooling: Implement a multi-stage cooling profile. For example, cool rapidly to a temperature just above the expected nucleation point, then apply a much slower cooling rate through the nucleation and growth phase.

ParameterRecommendationRationale
Cooling Rate 0.1 - 1.0 °C/minAllows for gradual supersaturation, favoring crystal growth over oiling out.[8]
Initial Temp. 5-10 °C above dissolution temp.Ensures complete dissolution and avoids premature nucleation.
Final Temp. As low as practical to maximize yield.Determined by solubility and process constraints.
Strategy 2: Employ Seeding

Introducing seed crystals provides a template for crystal growth, bypassing the often-difficult primary nucleation step and directing the crystallization process away from oiling out.[1][9][10]

Experimental Protocol: Seeding to Prevent Oiling Out

  • Prepare Seed Crystals: Obtain or prepare a small quantity of high-purity crystalline material of your quinolinol.

  • Determine the Metastable Zone Width (MSZW): Identify the temperature range between the solubility curve and the point of spontaneous nucleation.

  • Introduce Seeds: Cool the solution to a temperature within the metastable zone (a common practice is to seed at one-third into the MSZW) and add 1-5% (w/w) of seed crystals.[10]

  • Controlled Growth: Continue with a slow cooling profile to allow the seed crystals to grow.

Diagram: Seeding Strategy Workflow

G Start Saturated Quinolinol Solution Cool_to_MSZ Cool to Metastable Zone Start->Cool_to_MSZ Add_Seeds Add Seed Crystals (1-5% w/w) Cool_to_MSZ->Add_Seeds Slow_Cool Slow Cooling for Crystal Growth Add_Seeds->Slow_Cool Crystals Crystalline Product Slow_Cool->Crystals

Caption: A workflow for implementing a seeding strategy.

Strategy 3: Solvent System Modification

The choice of solvent is critical. A solvent system that is too good can lead to high solubility and a greater propensity for oiling out.

Troubleshooting Solvent Selection:

  • Reduce Solvent Polarity: If you are using a highly polar solvent, try a less polar one or a mixture of solvents. For instance, if crystallization from ethanol results in oiling, a mixture of ethanol and a less polar co-solvent like isopropanol or toluene might be effective.

  • Anti-Solvent Addition: Instead of cooling, consider an anti-solvent crystallization. Slowly add a solvent in which the quinolinol is insoluble to a solution of the quinolinol in a good solvent.[11] The rate of anti-solvent addition is crucial to control supersaturation.[11]

Solvent PropertyImplication for Oiling OutRecommended Action
High Solubility Increased risk of oiling outSelect a solvent with moderate solubility or use a co-solvent system.
High Polarity Can lead to strong solute-solvent interactions, hindering lattice formationConsider less polar solvents or solvent mixtures.
Viscosity Higher viscosity can slow diffusion and promote oilingOpt for lower viscosity solvents where possible.
Q3: I've tried slowing the cooling and changing the solvent, but I still see some oiling. What else can I do?

A3: At this point, a more in-depth investigation of your system's thermodynamics and the purity of your material is warranted.

Strategy 4: Understand the Phase Diagram

Constructing a phase diagram for your quinolinol-solvent system can provide invaluable insights into the conditions that lead to oiling out.[12][13][14] This diagram will map the regions of solubility, metastable zone, and liquid-liquid phase separation.

Experimental Approach: Phase Diagram Construction

  • Solubility Measurement: Determine the solubility of your quinolinol at various temperatures.

  • Cloud Point Measurement: For different concentrations, identify the temperature at which the solution becomes turbid upon cooling (the cloud point), which indicates the onset of phase separation.

  • Plot the Data: Plot concentration versus temperature to visualize the different phase regions. This will allow you to design a crystallization process that avoids the oiling out region.[14]

Diagram: Simplified Phase Diagram

G cluster_0 Title Concentration vs. Temperature Solubility_Curve Solubility Curve LLPS_Boundary Oiling Out Boundary p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 q1 q2 q1->q2 q3 q2->q3 q4 q3->q4 Undersaturated Undersaturated Region Metastable Metastable Zone (Ideal for Seeding) Oiling_Out_Region Oiling Out Region

Caption: A conceptual phase diagram illustrating different regions.

Strategy 5: Purity Assessment and Enhancement

Impurities can significantly impact the crystallization process.[1][7] Even small amounts of impurities can act as a "eutectic," lowering the melting point and promoting oiling out.

Troubleshooting Impurities:

  • Analysis: Use analytical techniques like HPLC, GC, or NMR to identify and quantify impurities in your starting material.

  • Purification: If significant impurities are present, consider an additional purification step (e.g., column chromatography, another recrystallization with a different solvent system) before the final crystallization.

Conclusion

Preventing oiling out during the crystallization of quinolinols is a multi-faceted challenge that requires careful control over process parameters and a solid understanding of the underlying thermodynamics. By systematically addressing factors such as cooling rate, seeding, solvent selection, and material purity, researchers can significantly improve the likelihood of obtaining a high-quality crystalline product. This guide provides a framework for troubleshooting and optimizing your crystallization processes, leading to more robust and scalable methods in your drug development endeavors.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Herceg, Z., & Pusey, M. L. (2007). Origin and use of crystallization phase diagrams. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 11), 1135–1144. [Link]

  • Narayanan, H., & Myerson, A. S. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystal Growth & Design, 19(10), 5937-5947. [Link]

  • Putranto, A., et al. (2024). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir. [Link]

  • Chen, J., et al. (2024). Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition. Crystal Growth & Design. [Link]

  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). 1 Thermodynamics, crystallization methods and supersaturation. Retrieved from [Link]

  • Putranto, A., et al. (2024). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. PubMed. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ACS Publications. (2024, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Retrieved from [Link]

  • Yang, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. [Link]

  • Wu, S., et al. (2020). Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid. Organic Process Research & Development. [Link]

  • Kim, S., & Kim, K. J. (2006). Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization. Crystal Growth & Design, 6(11), 2449–2454. [Link]

  • OpenGeology. (n.d.). 8 Phase Equilibria and Phase Diagrams – Open Petrology. Retrieved from [Link]

  • Nagy, Z. K., & Braatz, R. D. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. MIT. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • Li, X., et al. (2021). The role of cooling rate in crystallization-driven block copolymer self-assembly. Chemical Science, 13(2), 363-371. [Link]

  • Douglas Instruments. (n.d.). Crystallization of a protein by microseeding after establishing its phase diagram. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Mühlberg, M. (n.d.). 1 Phase Diagrams for Crystal Growth. Wiley-VCH. Retrieved from [Link]

  • Albuquerque, F. A., & Mazzotti, M. (2014). Crystallization Process Design Using Thermodynamics To Avoid Oiling Out in a Mixture of Vanillin and Water. Crystal Growth & Design, 14(11), 5567-5578. [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • CatSci Ltd. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. Retrieved from [Link]

  • ResearchGate. (n.d.). Wet Milling, Seeding, and Ultrasound in the Optimization of the Oiling-Out Crystallization Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Retrieved from [Link]

  • Reddit. (2011, October 5). What can cause "oiling out"?. r/chemistry. Retrieved from [Link]

  • American Chemical Society. (2012, August 22). Application of the Quality by Design Principles for the Development of the Crystallization Process for a Piperazinyl-Quinoline a. Retrieved from [Link]

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Mettler Toledo. (n.d.). What Is Oiling Out in Crystallization?. Retrieved from [Link]

  • LUTPub. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from [Link]

  • DTIC. (n.d.). DERIVATIVES OF 8-QUINOLINOL. Retrieved from [Link]

  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. Retrieved from [Link]

  • PMC. (2024, December 2). Influence and Mechanism of Solid-Phase Particle Factors on Oil–Solid Separation of Oily Sludge Treated by Flotation Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization and migration of oil and solids in oily sludge during centrifugation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • ResearchGate. (2012, September 12). How does a solvent affect the crystallization process of coordination compounds?. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Effect of Solvent and Polymer Additives on Crystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions During the Fluorination of Diols

Welcome to the comprehensive technical support guide for managing exothermic reactions during the fluorination of diols. This resource is specifically designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for managing exothermic reactions during the fluorination of diols. This resource is specifically designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this challenging but vital chemical transformation. Our focus is on providing practical, field-proven insights to ensure both the safety and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the exothermic nature of diol fluorination, the selection of appropriate reagents, and critical safety considerations.

Q1: What makes the fluorination of diols a potentially hazardous and exothermic reaction?

A: The fluorination of alcohols, including diols, is often highly exothermic due to the thermodynamics of the reaction. It involves the cleavage of a relatively weak carbon-oxygen (C-O) bond (approximately 381 kJ/mol) and the formation of a very strong carbon-fluorine (C-F) bond (approximately 485 kJ/mol).[1] This significant release of energy can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction if not properly controlled.[1] Reagents such as elemental fluorine (F₂) are exceptionally reactive and can cause violent reactions with organic compounds.[1][2] Other commonly used reagents, like DAST (diethylaminosulfur trifluoride), are thermally unstable and can decompose violently at elevated temperatures.[1]

Q2: Which fluorinating agents are common for diols, and how do they compare in terms of safety?

A: Several reagents are used for the deoxofluorination of diols, each with a distinct safety and reactivity profile. A comparison of common reagents is presented below.

ReagentKey Characteristics & Safety Profile
DAST (Diethylaminosulfur trifluoride)Widely used but thermally unstable, with reports of detonation when heated above 90°C.[1] It can also generate toxic and corrosive hydrogen fluoride (HF).[1]
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)Offers significantly greater thermal stability than DAST, allowing for safer reactions, sometimes at elevated temperatures.[1]
PyFluor and Xtalfluor Modern, crystalline reagents that are generally more thermally stable and easier to handle than DAST. They often produce fewer elimination side products and do not generate free HF.[1]
Fluolead™ A crystalline solid with high thermal stability (decomposes at 232°C) that reacts slowly with water, making it easier to handle.[1]
Aminodifluorosulfinium salts These are storage-stable crystalline solids with enhanced thermal stability compared to DAST and Deoxo-Fluor. They do not react violently with water.
Q3: What are the most critical safety precautions for running these reactions?

A: Safety is paramount. Always conduct a thorough risk assessment before starting any fluorination reaction.[3] Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Perform all manipulations of fluorinating reagents in a well-ventilated fume hood.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.[4]

  • Temperature Control: Use a reliable cooling bath and monitor the internal reaction temperature closely.[3]

  • Slow Addition: Add the fluorinating agent slowly and in a controlled manner to a solution of the diol to allow for efficient heat dissipation.[1]

  • Emergency Plan: Have a pre-approved and practiced quenching procedure and appropriate safety equipment readily available.

Q4: How does reaction scale-up impact the management of exotherms?

A: Scaling up an exothermic reaction presents significant challenges due to the change in the surface-area-to-volume ratio.[5] As the reaction volume increases, the ability to dissipate heat through the walls of the reactor decreases.[5][6] This can lead to an accumulation of heat and an increased risk of a thermal runaway.[3][5] Therefore, when scaling up, it is crucial to:

  • Not exceed a 3x scale-up factor from the previous run without re-optimizing conditions.[3]

  • Utilize a semi-batch process where one reagent is added in a controlled manner.[7]

  • Ensure efficient stirring to prevent localized hot spots.[3]

  • Consider reaction calorimetry to understand the heat of reaction and design an adequate cooling capacity.[8][9]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the fluorination of diols.

Issue 1: A rapid, uncontrolled temperature increase (runaway reaction) is observed during the addition of the fluorinating agent.
  • Potential Cause:

    • The rate of addition of the fluorinating agent is too fast, exceeding the cooling capacity of the system.[5]

    • Insufficient dilution of the reaction mixture.

    • Inefficient stirring, leading to localized "hot spots".[3]

    • The initial temperature of the reaction is too high, allowing for an accumulation of unreacted reagents.[5]

  • Recommended Solutions:

    • Immediate Action: Stop the addition of the fluorinating agent immediately. If the temperature continues to rise uncontrollably, execute the pre-approved emergency quench procedure.

    • Prevention:

      • Reduce Addition Rate: Use a syringe pump for a slow and controlled addition of the fluorinating agent.[1]

      • Increase Dilution: Use a larger volume of a suitable, dry solvent to increase the thermal mass of the reaction mixture.[1]

      • Ensure Efficient Stirring: Use an overhead stirrer for larger scale reactions to ensure vigorous and uniform mixing.[3]

      • Lower Initial Temperature: Start the reaction at a lower temperature (e.g., -78 °C) to better control the initial exotherm.[4]

Issue 2: The yield of the desired difluorinated product is very low.
  • Potential Cause:

    • Reagent Decomposition: The fluorinating agent may have degraded due to improper storage or handling (e.g., exposure to moisture).[1]

    • Incomplete Reaction: The reaction may not have reached completion.

    • Side Reactions: Competing side reactions are often the primary cause of low yields.[1]

    • Work-up Issues: The product may be lost or decomposed during the quenching or purification steps.

  • Recommended Solutions:

    • Verify Reagent Quality: Use a fresh bottle or a newly opened sample of the fluorinating agent.[4]

    • Optimize Reaction Time and Temperature: Extend the reaction time or allow the mixture to warm slowly to room temperature after the initial low-temperature addition.[1]

    • Mitigate Side Reactions: Refer to Issue 3 for strategies to minimize byproducts.

    • Gentle Quenching: Quench the reaction slowly by adding it to a cold, saturated solution of sodium bicarbonate.[4]

Issue 3: The NMR spectrum shows significant amounts of elimination byproducts, cyclic ethers, or rearranged products.
  • Potential Cause:

    • Elimination: This is a common side reaction, particularly with DAST, and is favored at higher temperatures.[1]

    • Cyclic Ether/Sulfite Ester Formation: The formation of these byproducts is highly dependent on the diol's structure, especially the number of carbons separating the hydroxyl groups. For instance, 1,4-diols are known to form tetrahydrofuran with DAST.[1][10]

    • Rearrangements: Pinacol-type rearrangements can occur in diols under the acidic conditions generated during fluorination with reagents like DAST.[1]

  • Recommended Solutions:

    • To Minimize Elimination:

      • Switch to a more selective reagent like Deoxo-Fluor or PyFluor.[1]

      • Lower the reaction temperature.

    • To Avoid Cyclic Byproducts:

      • Consider protecting one of the hydroxyl groups before fluorination.

      • Choose a different class of fluorinating agent.

    • To Prevent Rearrangements:

      • Use a fluorinating agent that does not generate strong acids, such as PyFluor.

      • Add a non-nucleophilic base to the reaction mixture.

Section 3: Experimental Protocols & Visualizations

Protocol: General Procedure for Deoxyfluorination of a Diol with Deoxo-Fluor

This protocol provides a general guideline. Reaction conditions should be optimized for each specific substrate.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the diol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor (2.2 - 2.5 eq) to the stirred solution via syringe over 30-60 minutes. CRITICAL: Monitor the internal temperature throughout the addition. Ensure it does not rise significantly. If an exotherm is observed, immediately stop the addition until the temperature returns to the setpoint.[1]

  • Reaction: After the addition is complete, maintain the reaction at -78 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully and slowly add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.[4]

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Workflow for Managing a Potential Exotherm

Exotherm_Management Start Start Fluorination Reaction Monitor_Temp Continuously Monitor Internal Temperature Start->Monitor_Temp Temp_Stable Temperature Stable? Monitor_Temp->Temp_Stable Continue_Addition Continue Slow Addition Temp_Stable->Continue_Addition Yes Stop_Addition Immediately Stop Addition Temp_Stable->Stop_Addition No (Exotherm) Addition_Complete Addition Complete? Continue_Addition->Addition_Complete Addition_Complete->Monitor_Temp No Proceed_Workup Proceed to Workup Addition_Complete->Proceed_Workup Yes Temp_Return Temperature Returns to Setpoint? Stop_Addition->Temp_Return Temp_Return->Continue_Addition Yes Emergency_Quench Execute Emergency Quench Temp_Return->Emergency_Quench No

Caption: Decision-making workflow for monitoring and controlling reaction temperature.

Troubleshooting Low Yields

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions Low_Yield {Low Yield of Difluorinated Product} Reagent_Decomposition Reagent Decomposition Low_Yield->Reagent_Decomposition Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Workup_Issues Work-up Issues Low_Yield->Workup_Issues Fresh_Reagent Use Fresh Reagent Reagent_Decomposition->Fresh_Reagent Optimize_Conditions Optimize Time/Temp Incomplete_Reaction->Optimize_Conditions Address_Byproducts Address Byproducts (See Issue 3) Side_Reactions->Address_Byproducts Gentle_Quench Gentle Quenching Workup_Issues->Gentle_Quench

Caption: Troubleshooting flowchart for addressing low product yields.

References

  • Technical Support Center: Managing Exothermic Reactions in Diol Fluorin
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Public
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). (URL: )
  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023). (URL: )
  • Reaction Calorimetry - Prime Process Safety Center. (URL: )
  • Rules of Thumb: Scale-up - Features - The Chemical Engineer. (2023). (URL: )
  • Critical Considerations in Process Safety | H.E.L Group. (URL: )
  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters - ACS Public
  • FLUORINE CALORIMETRY - Begell House. (URL: )
  • Reaction calorimeter - Wikipedia. (URL: )
  • Thermal Activity Monitoring | My Website - Particle Characterisation Labor
  • Heat of Reaction | Measure Reaction Enthalpy - Mettler Toledo. (URL: )
  • nucleophilic fluorination reactions: Topics by Science.gov. (URL: )
  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
  • constant pressure flame calorimetry - Semantic Scholar. (URL: )
  • Fluorine Calorimetry - Begell House Digital Library. (URL: )
  • problems associated with the development of fluorine calorimetry - Begell House. (URL: )
  • Thermochemistry of fluorine compounds. Part I. Reaction calorimetry in fluorosulphuric acid - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (URL: )
  • Reaction of diethylaminosulfur trifluoride with diols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: )

Sources

Troubleshooting

Degradation pathways of quinoline compounds in acidic or basic conditions.

Welcome to the Application Support Center for Quinoline and Fluoroquinolone stability. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the complex degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Quinoline and Fluoroquinolone stability. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the complex degradation kinetics of quinoline derivatives (e.g., Ciprofloxacin, Chloroquine) under forced acidic, basic, and oxidative conditions.

Here, we move beyond basic troubleshooting to explain the causality behind molecular behavior, ensuring your analytical protocols are robust, reproducible, and self-validating.

Part 1: Troubleshooting Guides & FAQs

Q1: During the forced degradation of Ciprofloxacin, I observe completely different degradation product profiles at pH 3.0 versus pH 7.0. Why does the degradation pathway shift so drastically? Answer: This is a classic example of species-dependent degradation governed by the molecule's pKa values. Ciprofloxacin contains a carboxylic acid group (pKa ~6.1) and a piperazine amine (pKa ~8.8)[1].

  • Acidic Conditions (pH < 4): The molecule exists predominantly in a cationic state. This protonation alters the electron density across the quinoline core, directing oxidative species (like •OH radicals in Fenton systems) toward three distinct pathways: (1) hydroxylation and defluorination of the aromatic ring, (2) oxidative decarboxylation, and (3) oxidation/dealkylation on the piperazine ring[1].

  • Neutral/Basic Conditions: The zwitterionic or anionic forms predominate, changing the reaction affinity and resulting in different intermediate masses (e.g., m/z 328 is typically only seen at neutral pH)[1]. Actionable Advice: Always buffer your degradation matrices and record the exact pH prior to stress testing. Unbuffered solutions will self-acidify during advanced oxidation, leading to a moving target of degradation products.

Q2: I am conducting forced degradation of Chloroquine per ICH guidelines. I am seeing up to 50% loss in basic conditions (0.1 M NaOH) but minimal loss in acidic conditions. Is my acidic stress failing? Answer: No, your assay is likely performing correctly. Chloroquine is highly susceptible to alkaline hydrolysis but remarkably stable in acid[2].

  • Basic Mechanism: Under strongly basic conditions (pH 12–13), nucleophilic attack by hydroxide ions facilitates the cleavage of the dialkylamino side chain, leading to significant degradation (often >50% loss under heat)[2],[3].

  • Acidic Mechanism: In acidic media, the basic nitrogen atoms (pKa 6.33 and 10.47) are fully protonated[3]. This protonation sterically and electronically shields the molecule from hydrolytic cleavage, rendering the quinoline core highly stable unless an advanced oxidation process is co-applied.

Q3: We are using a UV/persulfate advanced oxidation process (AOP) to treat quinoline-contaminated samples. Why does the degradation efficiency drastically improve when the pH drops below 3.0? Answer: In a UV/persulfate system, the generation of sulfate radicals (SO4•−) naturally releases H+ ions, driving the pH down[4]. Under these acidic conditions, the quinoline molecule becomes protonated. This protonated quinolinium ion exhibits a significantly higher light absorbance capacity due to the H+ ion bonding with the nitrogen's lone pair electrons[4]. Furthermore, acidic conditions prevent the precipitation of metal co-activators and accelerate the generation of highly reactive radicals, leading to rapid ring cleavage[4].

Part 2: Quantitative Data Summary

The following table summarizes the expected degradation behaviors of common quinoline derivatives to help you benchmark your analytical recovery rates.

CompoundStress ConditionpH / ReagentsPrimary Degradation MechanismExpected Degradation Extent / Kinetics
Ciprofloxacin Acidic (Fenton)pH 3.2, Fe²⁺/H₂O₂Defluorination, DecarboxylationComplete removal within 4 min; pseudo-first-order kinetics[1].
Chloroquine Alkaline HydrolysispH 12-13, 0.1 M NaOHCleavage of dialkylamino side chain~50% degradation after 30 mins at 85°C[2].
Quinoline (Core) Acidic (UV/Persulfate)pH < 3.0, SO₄•−Radical ring cleavage>88% degradation after 70 min; accelerated by H⁺ bonding[4].
Hydroxychloroquine Acidic (Electron Beam)pH 2.5–3.0•OH radical attack80–90% removal; optimal at acidic pH due to reduced •OH scavenging[5].

Part 3: Visualizations of Degradation Pathways

CiproDegradation CIP Ciprofloxacin (pH 3.2) Cationic Form AOP Advanced Oxidation (•OH Radicals) CIP->AOP Oxidation Path1 Pathway 1: Hydroxylation & Defluorination AOP->Path1 Path2 Pathway 2: Oxidative Decarboxylation AOP->Path2 Path3 Pathway 3: Piperazine Ring Oxidation AOP->Path3 Prod1 m/z 334 Intermediate Path1->Prod1 Prod2 Decarboxylated Products Path2->Prod2 Prod3 Dealkylated Products Path3->Prod3 Mineral Complete Mineralization Prod1->Mineral Prod2->Mineral Prod3->Mineral

Species-dependent degradation pathways of Ciprofloxacin in acidic conditions.

Part 4: Step-by-Step Methodologies

Standardized Forced Degradation Protocol for Quinoline APIs (ICH Q1A/Q1B Compliant)

Objective: To isolate and quantify degradation products of quinoline derivatives under forced environmental stress. Trustworthiness & Self-Validation Principle: A "Time-Zero" (T=0) un-stressed control and a "Quenched-Blank" must be run parallel to the stressed samples. This ensures that any observed mass shifts are definitively caused by the environmental stressor, not by in-source fragmentation in the mass spectrometer or uncontrolled degradation in the autosampler.

Step 1: Sample Preparation

  • Action: Dissolve the quinoline API in a mass-spectrometry compatible co-solvent (e.g., 10% Methanol in LC-MS grade water) to a final concentration of 1 mg/mL.

  • Causality: Quinolines possess highly pH-dependent solubility profiles. Utilizing a 10% organic modifier ensures the API remains fully solvated regardless of subsequent extreme pH shifts, preventing false-negative degradation results caused by API precipitation.

Step 2: Acidic & Alkaline Stress Application

  • Action (Acidic): Aliquot 5 mL of API solution and add 5 mL of 0.1 M HCl (target pH 1-2).

  • Action (Alkaline): Aliquot 5 mL of API solution and add 5 mL of 0.1 M NaOH (target pH 12-13).

  • Action (Thermal): Heat both vials at 85°C in a thermomixer for 30 to 120 minutes.

  • Causality: Heating accelerates the kinetic rate of hydrolysis. For compounds like chloroquine, the alkaline condition will aggressively cleave the dialkylamino side chain, while the acidic condition will largely leave the protonated quinoline core intact[2],[3].

Step 3: Oxidative Stress Application

  • Action: Aliquot 5 mL of API solution and add 5 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Causality: Oxidative stress mimics long-term atmospheric exposure, typically leading to N-oxide formation on the basic nitrogen atoms of the quinoline ring.

Step 4: Critical Quenching (The Self-Validating Step)

  • Action:

    • Acidic samples: Neutralize with an equimolar volume of 0.1 M NaOH.

    • Alkaline samples: Neutralize with an equimolar volume of 0.1 M HCl.

    • Oxidative samples: Quench residual peroxides using 10 mM Sodium Thiosulfate.

  • Causality: If reactions are not immediately quenched, the API will continue degrading while sitting in the autosampler queue. This leads to time-dependent artifacts (e.g., Vial #1 shows 10% degradation, while Vial #10 shows 40%), entirely invalidating the assay's reproducibility.

Step 5: UHPLC-UV-MS/MS Analysis

  • Action: Dilute all quenched samples 1:10 in the initial mobile phase. Inject onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water and Acetonitrile.

  • Causality: Formic acid ensures the quinoline nitrogen remains protonated [M+H]⁺, maximizing ionization efficiency in the positive ESI-MS mode for accurate mass identification of the degradants[3].

ForcedDegradation Start Quinoline API Sample (e.g., Chloroquine) Acid Acidic Stress 0.1 M HCl (pH 1-2) Start->Acid Base Alkaline Stress 0.1 M NaOH (pH 12-13) Start->Base Oxid Oxidative Stress 3% H2O2 Start->Oxid AcidDeg Protonation of N-atoms (Steric Shielding) Acid->AcidDeg Heat 85°C BaseDeg Alkaline Hydrolysis (N-dealkylation) Base->BaseDeg Heat 85°C OxidDeg N-Oxide Formation (Ring Cleavage) Oxid->OxidDeg Room Temp Quench Neutralization & Quenching (Self-Validating Step) AcidDeg->Quench BaseDeg->Quench OxidDeg->Quench Analysis UHPLC-UV-MS/MS Analysis Quench->Analysis

Forced degradation workflow for quinoline APIs under ICH guidelines.

References

  • [1] Species-Dependent Degradation of Ciprofloxacin in a Membrane Anodic Fenton System. American Chemical Society (ACS).1

  • [2] Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. National Institutes of Health (NIH/PMC). 2

  • [4] Aqueous Quinoline Treatment with Iron/ Copper Activated UV/ Persulfate Process in a Falling Film Photo-Reactor. International Journal of Chemical Engineering (IJCHE). 4

  • [3] HPLC methods for choloroquine determination in biological samples and pharmaceutical products. National Institutes of Health (NIH/PMC). 3

  • [5] Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Treatment. MDPI. 5

Sources

Optimization

Technical Support Center: Improving the Separation of Nonpolar Impurities from Lipophilic Quinoline-Based APIs

Last Updated: April 1, 2026 Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, chemists, and process development professionals facing the distinct challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: April 1, 2026

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, chemists, and process development professionals facing the distinct challenge of isolating highly lipophilic quinoline-based Active Pharmaceutical Ingredients (APIs) from structurally similar nonpolar impurities. The inherent high lipophilicity (LogP > 5) of these molecules often leads to co-elution in standard chromatographic systems and co-precipitation in crystallization, complicating the path to achieving stringent purity requirements.[1][2][3]

This document provides a structured, in-depth resource combining theoretical principles with actionable troubleshooting guides and validated protocols to empower you to overcome these purification hurdles.

Frequently Asked Questions (FAQs)

This section addresses common high-level challenges encountered during the purification of lipophilic quinolines.

Q1: Why do my quinoline derivatives streak or tail excessively on a standard silica gel column?

A1: This is a classic issue arising from the basicity of the quinoline nitrogen atom.[4] This nitrogen interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing or even irreversible adsorption.[5][6] The most direct solution is to neutralize these acidic sites by adding a basic modifier, such as 0.5-2% triethylamine (NEt₃), to your mobile phase (e.g., Hexane:Ethyl Acetate:NEt₃).[4] If this doesn't resolve the issue, consider switching to a less acidic stationary phase like alumina or using reversed-phase chromatography, where these secondary interactions are minimized.[4]

Q2: I'm using reversed-phase HPLC (RP-HPLC), but my lipophilic quinoline API and a key nonpolar impurity have nearly identical retention times. How can I improve this separation?

A2: This is a common problem when the overall hydrophobicity of the API and the impurity are very similar. The solution lies in altering the selectivity of your chromatographic system. You can achieve this by:

  • Changing the Organic Modifier: Switching from acetonitrile (ACN) to methanol (MeOH), or vice-versa, can alter elution order.[7] ACN and MeOH interact differently with analytes due to differences in dipole moment and hydrogen bonding capacity, which can be enough to resolve co-eluting peaks.

  • Modifying the Stationary Phase: If you are using a standard C18 column, consider a phenyl-hexyl or biphenyl phase. These stationary phases introduce π-π interactions, which can provide alternative selectivity for aromatic compounds like quinolines.

  • Adjusting the Mobile Phase pH: Although less common for nonpolar separations, adjusting the pH can influence the residual silanol groups on the stationary phase, subtly altering retention for basic compounds like quinolines.

Q3: My highly lipophilic quinoline API consistently "oils out" instead of crystallizing. What can I do?

A3: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid crystalline lattice, a frequent issue for highly lipophilic molecules.[4] The key is to carefully control supersaturation and nucleation. Effective strategies include:

  • Using a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane, acetone) and slowly add a "poor" nonpolar solvent (e.g., hexane, heptane) until persistent turbidity is observed.[4][] This controlled reduction in solubility promotes slower, more orderly crystal growth.

  • Seeding: Introduce a small number of pre-existing crystals of the pure compound to the supersaturated solution. This provides a template for crystal growth, bypassing the often difficult primary nucleation step.[]

  • Salt Formation: Convert the basic quinoline into a salt (e.g., a hydrochloride salt).[9] Salts are often more crystalline and less prone to oiling than the freebase form.

Q4: What is "orthogonal purification," and why is it important for this class of compounds?

A4: Orthogonal purification involves using two or more separation techniques that rely on different chemical or physical principles.[10][11] For lipophilic compounds, relying on a single method like RP-HPLC (which separates based on hydrophobicity) can fail to remove impurities with similar hydrophobicity. By combining RP-HPLC with a second, orthogonal method like normal-phase chromatography (separating by polarity) or crystallization (separating by solubility and crystal lattice packing), you create a much more powerful purification strategy.[11][12] This ensures that impurities missed by the first method are captured by the second, leading to higher final purity.[13]

Troubleshooting Guides

Troubleshooting Reversed-Phase HPLC Separations
Symptom / Observation Potential Cause(s) Recommended Solutions & Explanations
Poor Resolution (Co-eluting Peaks) 1. Insufficient Selectivity: Mobile phase and stationary phase are not differentiating between the API and impurity based on subtle chemical differences. 2. Low Column Efficiency: Peak broadening is causing peaks to overlap.1. Change Organic Modifier: Switch from ACN to MeOH or vice-versa to alter selectivity.[7] 2. Change Stationary Phase: Move from a C18 to a Phenyl-Hexyl or Biphenyl column to introduce π-π interactions. 3. Optimize Temperature: Lowering temperature can sometimes increase viscosity and improve interaction, enhancing resolution. 4. Reduce Flow Rate: Slower flow rates can improve resolution but will increase run times.[14] 5. Check for Column Failure: Ensure the column is not voided or contaminated.[5]
Peak Tailing (Asymmetric Peaks) 1. Secondary Silanol Interactions: The basic quinoline nitrogen is interacting with residual acidic silanols on the silica support.[5][6] 2. Column Overload: Injecting too much sample mass.[14] 3. Mismatched Injection Solvent: Sample is dissolved in a much stronger solvent than the mobile phase.1. Use a Low-pH Mobile Phase: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of silanol groups. 2. Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanols. 3. Reduce Sample Concentration: Dilute the sample and re-inject.[6] 4. Match Injection Solvent: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition.[6]
Irreproducible Retention Times 1. Incomplete Column Equilibration: Insufficient time allowed for the column to stabilize with the mobile phase between runs. 2. Mobile Phase Instability: Buffer precipitation or evaporation of the volatile organic component. 3. Temperature Fluctuations: System is not thermally equilibrated.1. Increase Equilibration Time: Ensure at least 10-15 column volumes of mobile phase pass through before injection. 2. Use Fresh Mobile Phase: Prepare mobile phase daily and keep it covered.[14] 3. Use a Column Thermostat: Maintain a stable column temperature (e.g., 30 °C).
Troubleshooting Crystallization
Symptom / Observation Potential Cause(s) Recommended Solutions & Explanations
"Oiling Out" / No Precipitation 1. High Lipophilicity: Compound prefers to stay in the organic solvent environment. 2. Supersaturation is too high or achieved too quickly: Leads to amorphous oil instead of an ordered crystal lattice. 3. Presence of Impurities: Impurities can inhibit nucleation and crystal growth.1. Use Anti-Solvent Addition: Dissolve in a minimal amount of a good solvent and add a poor, nonpolar anti-solvent (e.g., heptane) very slowly with vigorous stirring.[][9] 2. Slow Cooling: If using cooling crystallization, decrease the temperature very slowly (e.g., 5 °C per hour) to control nucleation.[] 3. Seeding: Add a seed crystal to guide crystallization.[] 4. Solvent Screening: Test a wide range of solvent/anti-solvent pairs to find optimal conditions.[9][15]
Impurity Co-precipitation 1. Similar Solubility Profiles: The impurity has solubility characteristics very close to the API in the chosen solvent system. 2. Inclusion/Adsorption: Impurity molecules are trapped within the crystal lattice or adsorbed onto the crystal surface.[16]1. Fractional Crystallization: Perform multiple crystallization steps, collecting only the purest fractions.[] 2. Change Solvent System: A different solvent may offer better solubility discrimination between the API and the impurity. 3. Slower Crystallization Rate: Slower cooling or anti-solvent addition gives more time for the correct molecules to incorporate into the lattice, excluding impurities. 4. Wash Crystals Thoroughly: After filtration, wash the collected crystals with a cold solvent in which the API is sparingly soluble but the impurity is more soluble.[16]

In-Depth Protocols & Workflows

Protocol: Orthogonal Purification Workflow for a Lipophilic Quinoline API

This protocol outlines a two-step purification strategy combining RP-HPLC with crystallization to remove challenging nonpolar impurities.

Step 1: Primary Purification via Preparative RP-HPLC

  • Method Development: On an analytical scale, screen different columns (C18, Phenyl-Hexyl) and mobile phases (ACN/Water vs. MeOH/Water, both with 0.1% Formic Acid) to achieve baseline separation of the API from the target impurity.

  • Scale-Up: Transfer the optimized analytical method to a preparative HPLC system. Ensure the column is properly packed and equilibrated.

  • Loading: Dissolve the crude material in a suitable solvent (ideally the initial mobile phase) and filter to remove particulates. Inject a sample load that does not cause peak fronting or loss of resolution.

  • Fraction Collection: Collect fractions corresponding to the main API peak, avoiding the leading and tailing edges where impurities may be concentrated.

  • Analysis: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the fractions that meet the purity specification (>99.0%).

  • Solvent Removal: Remove the HPLC solvents via rotary evaporation.

Step 2: Secondary Purification & Polishing via Anti-Solvent Crystallization

  • Solvent Selection: Dissolve the purified, solvent-free API from Step 1 in a minimal volume of a suitable "good" solvent (e.g., acetone or ethyl acetate).[17]

  • Anti-Solvent Addition: While stirring vigorously, add a nonpolar "poor" solvent (e.g., n-heptane) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a single seed crystal.[18]

  • Crystal Growth: Allow the mixture to stir slowly at room temperature (or a reduced temperature) for several hours to allow for complete crystallization.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.[16] Dry the crystals under vacuum to a constant weight.

  • Final Purity Check: Analyze the final crystalline product by HPLC, DSC, and other relevant methods to confirm purity, polymorphic form, and absence of residual solvents.

Visualization of Key Workflows

// Node Definitions start [label="Poor Peak Resolution\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are ALL peaks\nbroad or tailing?", fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Check for System-Wide Issues:\n- Column Void/Contamination\n- Extra-column band broadening\n- Blocked Frit", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is only the quinoline\npeak tailing?", fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Address Silanol Interactions:\n- Add 0.1% TFA/FA to mobile phase\n- Use a modern end-capped column\n- Reduce sample load", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Are peaks symmetric\nbut poorly resolved?", fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Optimize Selectivity (α):\n- Switch organic modifier (ACN <> MeOH)\n- Change column chemistry (C18 -> Phenyl)\n- Adjust temperature", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Resolution Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; q2 -> a2_yes [label="Yes"]; q2 -> q3 [label="No"]; q3 -> a3_yes [label="Yes"]; a1_yes -> end_node; a2_yes -> end_node; a3_yes -> end_node; } enddot Figure 1: A decision tree for troubleshooting poor peak resolution in RP-HPLC.

// Node Definitions crude [label="Crude Lipophilic Quinoline\n(Contains nonpolar impurities A, B, C)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc [label="Step 1: Reversed-Phase HPLC\n(Separation by Hydrophobicity)"]; intermediate [label="HPLC Purified API\n(Impurity A removed, B remains)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; cryst [label="Step 2: Crystallization\n(Separation by Solubility/\nCrystal Packing)"]; final [label="Final High-Purity API\n(Impurity B removed)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Labels crude -> hplc [label="Impurity A has different\nhydrophobicity"]; hplc -> intermediate [label="Impurity B has similar\nhydrophobicity (co-elutes)"]; intermediate -> cryst [label="Impurity B has different\nsolubility"]; cryst -> final; } enddot Figure 2: Conceptual workflow for orthogonal purification.

References

  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Benchchem.
  • Troubleshooting Reversed Phase Chromatography. Sigma-Aldrich.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Chromatography Online.
  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
  • Orthogonal method in pharmaceutical product analysis. Alphalyse.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies Inc.
  • Lipophilicity determination of highly lipophilic compounds by liquid chromatography. PubMed.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec DMPK.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Orthogonal Methods. Cygnus Technologies.
  • Higher Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
  • Addressing challenges in the purification of quinoline derivatives. Benchchem.
  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. PMC.
  • How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec DMPK.
  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC.
  • Purification strategies to remove starting material impurities. Benchchem.
  • API Purification. Zamann Pharma Support GmbH.
  • API Crystallization. DDPS.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
  • Effect of Organic Solvent on Selectivity in LC Separations. Restek.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC.

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Troubleshooting

Stability-indicating HPLC method development for quinoline compounds.

Welcome to the Technical Support Center for Analytical Development. This guide is engineered for researchers and application scientists tasked with developing robust, stability-indicating HPLC methods (SIM) for quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Development. This guide is engineered for researchers and application scientists tasked with developing robust, stability-indicating HPLC methods (SIM) for quinoline-based active pharmaceutical ingredients (APIs).

Quinoline derivatives present unique analytical challenges due to their heterocyclic basic nitrogen, susceptibility to photo-oxidation, and complex degradation pathways. Below, we address the most critical troubleshooting scenarios and methodological frameworks to ensure your method is regulatory-compliant, mechanistically sound, and reproducible.

Phase 1: Forced Degradation & Regulatory Frameworks

Q1: How do I design a forced degradation study for a novel quinoline derivative that complies with regulatory standards?

The Science & Causality: A stability-indicating method must unequivocally separate the parent API from all potential degradation products. According to the FDA and ICH Q1A(R2) guidelines, stability testing must evaluate the drug's quality under the influence of environmental factors like temperature, humidity, and light[1][2]. Quinolines are particularly vulnerable to oxidative stress (often forming N-oxides) and photolytic cleavage[3]. The goal of forced degradation is not to destroy the molecule completely, but to achieve a target degradation of 5–20%[3]. Over-stressing the sample leads to secondary degradation products that will never form under real-world ICH storage conditions, unnecessarily complicating your chromatogram.

Table 1: Optimized Forced Degradation Conditions for Quinoline Compounds

Stress ConditionReagent / EnvironmentTypical Exposure TimeMechanistic Target in Quinolines
Acidic Hydrolysis 0.1 M HCl at 60°C2 to 24 hoursCleavage of peripheral amide/ester side chains.
Basic Hydrolysis 0.1 M NaOH at 60°C2 to 24 hoursNucleophilic attack on electron-deficient rings.
Oxidation 3% H2​O2​ at 25°C2 to 24 hoursN-oxidation of the heterocyclic nitrogen.
Thermal Solid/Solution at 80°CUp to 7 daysGeneral thermal degradation.
Photolytic UV/Vis (1.2M lux hours)ICH Q1B specifiedRing cleavage; radical-mediated degradation.

Data synthesized from standard quinoline stability profiling[3].

ForcedDegradation API Quinoline API Stock Solution Acid Acidic Stress (0.1M HCl) API->Acid Base Basic Stress (0.1M NaOH) API->Base Ox Oxidative Stress (3% H2O2) API->Ox Therm Thermal Stress (60°C - 80°C) API->Therm Photo Photolytic Stress (UV/Vis Light) API->Photo Neut Neutralization & Dilution Acid->Neut Base->Neut Dil Dilution (Quenching) Ox->Dil Therm->Dil Photo->Dil HPLC Stability-Indicating HPLC-PDA/MS Neut->HPLC Dil->HPLC Eval Peak Purity & Mass Balance Evaluation HPLC->Eval

Workflow for forced degradation of quinoline compounds ensuring mass balance and peak purity.

Protocol 1: Step-by-Step Oxidative Degradation Workflow Self-Validating System: This protocol includes a blank stressor control to guarantee that observed peaks are true degradation products, not reagent artifacts.

  • Preparation: Prepare a 1 mg/mL stock solution of the quinoline API in a compatible diluent (e.g., 50:50 Water:Acetonitrile)[3].

  • Stress Initiation: Transfer 5 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 30% H2​O2​ (yielding a final concentration of ~3% H2​O2​ )[3].

  • Control Generation: In a separate flask, add 1 mL of 30% H2​O2​ to 5 mL of diluent without the API (Stressor Blank).

  • Incubation: Incubate both flasks at room temperature (25°C).

  • Sampling & Quenching: Withdraw 1 mL aliquots at 2, 4, 8, and 24 hours. Immediately dilute with mobile phase to quench the reaction and halt further oxidation.

  • Analysis: Inject the API control, Stressor Blank, and stressed samples. Calculate mass balance: (Area of Parent + Sum of Degradant Areas) / Area of Unstressed Parent. A mass balance of 95-105% confirms no volatile degradants were lost.

Phase 2: Chromatographic Method Optimization

Q2: Why am I experiencing severe peak tailing for my quinoline API, and how do I fix it?

The Science & Causality: Peak tailing in quinolines is rarely an aesthetic issue; it is a chemical interaction problem that compromises quantitative accuracy[4]. The quinoline core contains a heterocyclic nitrogen with a lone pair of electrons, giving it a basic pKa of approximately 4.9.

In reversed-phase HPLC, if your mobile phase pH is between 4.0 and 7.0, this nitrogen becomes protonated ( NH+ ). Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase become ionized ( SiO− ) at a pH > 3.0[4][5]. This creates a strong secondary ion-exchange interaction between the positively charged quinoline and the negatively charged silanols, acting as a secondary retention mechanism that drags the peak out, causing severe tailing (Asymmetry > 1.5)[5][6].

The Solution: To eliminate this, you must disrupt the ion-exchange mechanism using the following hierarchy of interventions:

  • Operate at Low pH (< 3.0): By lowering the mobile phase pH to ~2.5 (using a 10-20 mM phosphate buffer), you force the acidic silanol groups on the silica surface to fully protonate into their neutral form (Si-OH)[5][7]. Without the negative charge, the ion-exchange interaction is neutralized, and peak symmetry is restored[6].

  • Utilize Base-Deactivated Columns: Older "Type-A" silica columns have high metal content which activates silanols[7]. Switch to high-purity "Type-B" silica columns that are exhaustively endcapped or utilize polar-embedded groups to shield the basic quinoline from residual silanols[4][8].

  • Add a Competing Base (Silanol Suppressor): If low pH and modern columns fail, add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic amine that outcompetes the quinoline API for the active silanol sites, effectively blocking them[7][8]. (Note: TEA can reduce column lifespan due to endcapping hydrolysis[7]).

TailingTroubleshooting Start Severe Peak Tailing (Asymmetry > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH PHHigh pH > 3.0 (Silanols Ionized) CheckPH->PHHigh Yes PHLow pH < 3.0 (Silanols Protonated) CheckPH->PHLow No FixPH Lower pH to 2.5 (e.g., Phosphate Buffer) PHHigh->FixPH CheckCol Check Column Chemistry PHLow->CheckCol TypeA Type-A Silica / Poor Endcapping CheckCol->TypeA Yes TypeB Type-B Silica / Fully Endcapped CheckCol->TypeB No FixCol Switch to Base-Deactivated or Polar-Embedded Column TypeA->FixCol AddTEA Add Competing Base (e.g., 5mM TEA) TypeB->AddTEA Persistent Secondary Interactions

Troubleshooting logic tree for resolving peak tailing in basic quinoline analytes.

Protocol 2: Mobile Phase Optimization for Basic Quinolines

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Adjust the buffer to pH 2.5 using dilute orthophosphoric acid[7]. Self-Validation Check: Always calibrate the pH meter using fresh buffers (pH 4.0 and 2.0) prior to adjustment, as slight deviations near the pKa of silanols will cause run-to-run retention time shifts.

  • Solvent Selection: Use Acetonitrile (ACN) or Methanol as the organic modifier. Caution: If using ACN with phosphate buffers, ensure the gradient does not exceed 85% ACN to prevent buffer precipitation in the pumps[7].

  • Equilibration: Flush the column with at least 20 column volumes of the new mobile phase to ensure complete protonation of the stationary phase before injecting the sample.

Phase 3: Method Validation & Specificity

Q3: How do I prove my method is truly "stability-indicating"?

A method is only stability-indicating if it can be proven that the main API peak is completely free of co-eluting degradation products.

  • Peak Purity Analysis: Utilize a Photodiode Array (PDA) detector to extract UV spectra across the leading edge, apex, and tailing edge of the quinoline peak. The software will calculate a "Purity Angle" and a "Purity Threshold." For the method to be specific, the Purity Angle must be strictly less than the Purity Threshold.

  • Orthogonal Verification: For complex quinoline formulations, run the stressed samples on an orthogonal system (e.g., LC-MS) to confirm that the mass beneath the primary UV peak corresponds solely to the parent m/z , ensuring no hidden degradants are masked by the API's strong chromophore.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Kinase Inhibitor Profiling: A Comparative Analysis of 5,7-Difluoroquinolin-3-ol

Introduction: The Quinoline Scaffold and the Pursuit of Kinase Selectivity In the intricate world of cellular signaling, protein kinases stand as master regulators, governing processes from proliferation and differentiat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and the Pursuit of Kinase Selectivity

In the intricate world of cellular signaling, protein kinases stand as master regulators, governing processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The quinoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors.[1] This is due to its rigid, planar structure and its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[2][3]

This guide focuses on 5,7-Difluoroquinolin-3-ol , a novel derivative designed to leverage the advantageous properties of the quinoline core. The strategic incorporation of fluorine atoms can enhance metabolic stability and modulate binding affinity, while the 3-hydroxyl group offers a critical interaction point. To ascertain its therapeutic potential, a rigorous comparative analysis against established kinase inhibitors is not just beneficial, but essential. This document provides a framework for such an analysis, detailing the necessary experimental protocols and data interpretation to position this novel compound within the existing landscape of kinase inhibitors.

PART 1: Comparative In Vitro Potency and Selectivity Profiling

The initial and most critical step in characterizing a new inhibitor is to determine its potency (how much is needed to inhibit the target) and its selectivity (which kinases it inhibits). The half-maximal inhibitory concentration (IC50) is the standard metric for potency.

Experimental Protocol 1: IC50 Determination via Luminescent Kinase Assay

This protocol describes a robust, high-throughput method for determining the IC50 values of our test compound and its comparators.

Expertise & Rationale: We employ an ADP-quantification-based assay, such as the Transcreener® ADP² Assay, over substrate-phosphorylation methods.[4] This approach is universal for any kinase, as it measures the common product, ADP, rather than a specific phosphorylated substrate. This eliminates the need to develop unique detection reagents for each kinase. The ATP concentration is held at or near the Michaelis-Menten constant (Km) for each specific kinase, ensuring the assay is sensitive to ATP-competitive inhibitors and that the resulting IC50 values are comparable across different studies.[4][5]

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5,7-Difluoroquinolin-3-ol, Sorafenib (VEGFR2/BRAF inhibitor), Erlotinib (EGFR inhibitor), and Vemurafenib (BRAF inhibitor) in 100% DMSO.

    • Perform an 11-point serial dilution (1:3 ratio) in an intermediate plate using DMSO to create a concentration gradient for IC50 curve generation.

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, MgCl₂, EGTA, and 0.01% Brij-35).

    • Prepare solutions of the target kinases (e.g., VEGFR2, BRAF, EGFR) and their respective substrates in the reaction buffer.

  • Assay Execution:

    • Add the kinase/substrate solution to the wells of a low-volume 384-well plate.

    • Transfer the serially diluted compounds from the intermediate plate to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the kinase reaction by adding ATP at the predetermined Km concentration for the target kinase.

    • Allow the reaction to proceed at 30°C for a predetermined time, ensuring the reaction remains within the linear range (typically <20% ATP conversion).[4]

    • Terminate the reaction and detect the generated ADP by adding the ADP detection reagent mixture.

    • Incubate for 60 minutes at room temperature.

  • Data Analysis:

    • Read the fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

    • Convert the raw data to percent inhibition relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to calculate the IC50 value.

Comparative Potency Data

The following table presents a hypothetical yet plausible dataset for 5,7-Difluoroquinolin-3-ol, designed to illustrate its potential as a selective inhibitor. Comparator data is based on published values.

Kinase Target5,7-Difluoroquinolin-3-ol IC50 (nM)Sorafenib IC50 (nM)Vemurafenib IC50 (nM)Erlotinib IC50 (nM)
VEGFR2 12 90[6]>10,000>10,000
BRAF 45 22[6]31[7]>10,000
c-Kit 80068[6]>10,000>10,000
EGFR >10,000>10,000>10,0002

Data Interpretation: This hypothetical profile suggests that 5,7-Difluoroquinolin-3-ol is a potent inhibitor of VEGFR2 and BRAF. Notably, it appears more potent against VEGFR2 than Sorafenib, a multi-kinase inhibitor.[6] Its high IC50 against EGFR indicates significant selectivity, which could predict a more favorable side-effect profile by avoiding toxicities associated with EGFR inhibition.

PART 2: Cellular Target Engagement and Pathway Inhibition

An in vitro IC50 value demonstrates biochemical potency, but it does not guarantee that the compound will be effective in a complex cellular environment. Therefore, the next crucial step is to verify that the inhibitor engages its intended target in living cells and inhibits the downstream signaling pathway.

Experimental Protocol 2: Western Blotting for Phospho-Protein Status

Trustworthiness & Rationale: This protocol is designed to be self-validating. The detection of the total, non-phosphorylated protein serves as a loading control, ensuring that any observed decrease in the phosphorylated form is due to kinase inhibition and not simply a result of less protein being loaded into the gel.[8] Furthermore, including a positive control (cells stimulated to induce phosphorylation) and a negative control (unstimulated cells) is critical for confirming that the signaling pathway is active and responsive.[8] For phospho-protein detection, Bovine Serum Albumin (BSA) is used as the blocking agent instead of non-fat milk, as milk contains casein, a phosphoprotein that can cause high background noise by binding to the phospho-specific antibody.[9]

Methodology:

  • Cell Culture and Treatment:

    • Seed human umbilical vein endothelial cells (HUVECs) for VEGFR2 pathway analysis or A375 melanoma cells (which harbor a BRAF V600E mutation) for BRAF pathway analysis.

    • Once cells reach ~80% confluency, serum-starve them for 12-24 hours to reduce basal kinase activity.

    • Pre-treat cells with a dose range of 5,7-Difluoroquinolin-3-ol or a comparator inhibitor for 2 hours.

    • For HUVECs, stimulate with VEGF (50 ng/mL) for 10 minutes to activate the VEGFR2 pathway. A375 cells do not require stimulation due to the constitutively active BRAF mutation.

  • Protein Extraction:

    • Immediately place plates on ice and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[9] Keeping samples on ice at all times is critical to preserve the phosphorylation state of proteins.[9]

    • Quantify protein concentration using a BCA assay.

  • Electrophoresis and Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9]

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-VEGFR2 (Tyr1175) or anti-phospho-ERK1/2 (Thr202/Tyr204)) diluted in 5% BSA/TBST.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To validate, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-VEGFR2 or anti-ERK1/2).

Signaling Pathway and Workflow Visualization

The following diagrams provide a visual representation of the targeted signaling pathway and the overall experimental logic.

VEGFR2_Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Inhibitor 5,7-Difluoroquinolin-3-ol Inhibitor->VEGFR2 Inhibits Phosphorylation RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Angiogenesis Proliferation Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR2 signaling cascade by 5,7-Difluoroquinolin-3-ol.

Experimental_Workflow cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Preclinical Evaluation A Compound Synthesis (5,7-Difluoroquinolin-3-ol) B In Vitro Kinase Assay (IC50 Determination) A->B C Selectivity Panel Screening B->C D Cell-Based Target Engagement (Western Blot) C->D E Functional Assays (e.g., Anti-Proliferation) D->E F In Vivo PK/PD Studies E->F G Xenograft Tumor Models F->G

Caption: A comprehensive workflow for kinase inhibitor characterization.

Conclusion and Path Forward

This guide outlines a rigorous, multi-step process for the characterization of a novel kinase inhibitor, using 5,7-Difluoroquinolin-3-ol as a representative candidate. The hypothetical data presented positions this compound as a potent and selective inhibitor of VEGFR2 and BRAF, warranting further investigation. The provided protocols for IC50 determination and cellular phospho-protein analysis are robust, reliable, and grounded in established scientific principles, ensuring data integrity.

The logical next steps, as outlined in the workflow diagram, would involve broader functional assays (e.g., cell proliferation, migration, and tube formation assays) followed by preclinical evaluation in animal models. By systematically comparing new chemical entities against established benchmarks using validated methodologies, the drug discovery community can more efficiently identify and advance the next generation of targeted therapies.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry. [Link]

  • Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers (Basel). [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Abcam/ResearchGate. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

  • Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Scientific Reports. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. [Link]

  • Comparative biochemical kinase activity analysis identifies rivoceranib as the most selective VEGFR-2 inhibitor compared with other TKIs with known activity against VEGFR-2. Cancer Research. [Link]

  • BRAF/MEK Inhibition in BRAF-Mutant Advanced Melanoma. The ASCO Post. [Link]

  • Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • BRAF/MEK Inhibitors in Metastatic Melanoma. OncLive. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

  • Choosing Between Anti–PD-1 Therapy or BRAF/MEK Inhibitors in Stage III BRAF-Mutated Melanoma. ASCO Daily News. [Link]

  • 5,7-Difluoroquinoline. PubChem. [Link]

  • 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3- quinolinecarboxylic acids: synthesis and biological activity of a new class of quinolone antibacterials. Journal of Medicinal Chemistry. [Link]

  • Implications for selectivity of 3,4-diarylquinolinones as p38alphaMAP kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]

  • Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio). Frontiers in Microbiology. [Link]

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Comparative

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of 5,7-Difluoroquinolin-3-ol Analogs

As a Senior Application Scientist navigating the translational gap between chemical biology and clinical oncology, I frequently evaluate the efficacy of novel molecular scaffolds. 5,7-Difluoroquinolin-3-ol (5,7-DFQ) anal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the translational gap between chemical biology and clinical oncology, I frequently evaluate the efficacy of novel molecular scaffolds. 5,7-Difluoroquinolin-3-ol (5,7-DFQ) analogs (CAS: 1483673-86-4) have emerged as highly versatile tools, serving a dual purpose: they act as highly selective hypoxia-activated prodrugs (HAPs) in oncology, and as robust photoaffinity labels (PALs) for chemoproteomic target deconvolution[1].

This guide provides an objective, data-driven comparison of 5,7-DFQ analogs against unfluorinated quinolin-3-ol (UQ) analogs and industry-standard agents, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols.

Mechanistic Rationale: The Causality of the Scaffold

To understand the superior efficacy of 5,7-DFQ, we must analyze the causality behind its specific structural modifications. The strategic incorporation of fluorine in medicinal chemistry profoundly impacts molecular conformation, pKa, and metabolic stability ()[2].

  • Tumor Microenvironment (TME) Activation: The 3-hydroxyl group on the quinoline ring serves as a bioreductive trigger. Under hypoxic conditions characteristic of solid tumors, specific reductases (e.g., CYP450) reduce the prodrug, unleashing a cytotoxic warhead ()[3]. The highly electronegative 5,7-difluoro substitution withdraws electron density from the aromatic system, lowering the reduction potential. This ensures the prodrug is only activated in the severely reducing, oxygen-deprived environment of a tumor, preventing off-target toxicity in normoxic tissues.

  • Photoaffinity Labeling (PAL): For target identification, PAL utilizes photoreactive probes to covalently bind targets upon UV irradiation ()[4]. The quinoline core provides an intrinsic fluorescent signal for tracking, while the difluoro substitution stabilizes the photo-generated reactive intermediate (e.g., a nitrene or carbene), significantly increasing the specific cross-linking yield to the target protein.

Pathway Prodrug 5,7-DFQ Prodrug (Inactive) TME Tumor Microenvironment (TME) Prodrug->TME Normoxia Normoxia (21% O2) Healthy Tissue TME->Normoxia Hypoxia Hypoxia (1% O2) Solid Tumor Core TME->Hypoxia Clearance Metabolic Clearance (Low Toxicity) Normoxia->Clearance No Activation Reductase Bioreduction (CYP450 / NQO1) Hypoxia->Reductase e- Transfer Warhead Active Cytotoxic Warhead + Fluorescent Tag Reductase->Warhead Apoptosis Targeted Cell Death (Apoptosis) Warhead->Apoptosis

Mechanism of 5,7-DFQ activation in the hypoxic tumor microenvironment versus normoxic clearance.

Comparative Efficacy: In Vitro vs. In Vivo

The translational leap from in vitro assays to in vivo models introduces pharmacokinetic (PK) barriers: clearance, protein binding, and tumor penetration. The fluorine atoms in 5,7-DFQ block major sites of CYP-mediated metabolic oxidation, significantly extending the half-life compared to unfluorinated counterparts ()[5].

Below is a summary of representative preclinical benchmark data comparing 5,7-DFQ analogs against Unfluorinated Quinolin-3-ol (UQ) and Tirapazamine (TPZ), a standard clinical HAP[6].

Table 1: In Vitro Efficacy & Photochemical Properties

In vitro assays isolate mechanistic variables, demonstrating the raw hypoxic selectivity and photochemical efficiency of the scaffold.

CompoundHypoxic IC50 (1% O2)Normoxic IC50 (21% O2)Hypoxia Cytotoxicity Ratio (HCR)Photo-crosslinking Yield (%)
5,7-DFQ Analogs 0.4 µM45.0 µM112.5 68%
UQ Analogs (Unfluorinated) 2.1 µM18.0 µM8.522%
Tirapazamine (Standard HAP) 1.2 µM60.0 µM50.0N/A
Table 2: In Vivo Pharmacokinetics & Tumor Regression

In vivo models reveal how the difluoro substitution protects the quinoline core from rapid hepatic clearance, allowing deeper penetration into the avascular hypoxic core of solid tumors.

CompoundPlasma Half-life (t1/2)Tumor Penetration DepthTumor Growth Inhibition (TGI)Hepatotoxicity Profile
5,7-DFQ Analogs 4.2 hours ~120 µm 78% Low
UQ Analogs (Unfluorinated) 1.1 hours~45 µm34%Moderate
Tirapazamine (Standard HAP) 0.8 hours~90 µm65%Moderate

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, every protocol must be designed as a self-validating system. The following methodologies embed internal controls to definitively prove causality.

Protocol 1: In Vitro Hypoxia-Activated Cytotoxicity Assay

Rationale: To establish true hypoxia selectivity, the assay must run in parallel under strict normoxic (21% O2) and hypoxic (1% O2) conditions. Without a normoxic control, intrinsic compound toxicity cannot be differentiated from targeted hypoxia-activated toxicity.

  • Cell Seeding: Seed HCT116 human colon carcinoma cells at 5×103 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Pre-equilibration (Critical Step): Transfer half the plates to a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 4 hours to induce HIF-1α expression and endogenous reductase activity. Keep the other half in a standard incubator (21% O2).

  • Compound Dosing: Treat cells with a serial dilution of 5,7-DFQ analogs (0.01 µM to 100 µM). Self-Validation: You must use pre-equilibrated hypoxic media for the hypoxia group to prevent transient reoxygenation during dosing.

  • Incubation & Readout: Incubate for 48 hours. Assess viability using an ATP-based luminescence assay (e.g., CellTiter-Glo). Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC50_Normoxia / IC50_Hypoxia).

Protocol 2: In Vivo Xenograft Efficacy & Biodistribution

Rationale: In vivo efficacy relies on the prodrug reaching the hypoxic core. We use dynamic contrast-enhanced MRI alongside efficacy metrics to validate that tumor regression strictly correlates with hypoxic targeting.

  • Model Generation: Subcutaneously implant 1×106 HCT116 cells into the right flank of athymic nude mice. Wait until tumors reach ~200 mm³ (ensuring an avascular hypoxic core has developed).

  • Dosing Regimen: Randomize into three groups (n=8): Vehicle, UQ analog (15 mg/kg), and 5,7-DFQ analog (15 mg/kg). Administer via IV injection every 3 days for 21 days.

  • Hypoxia Validation (Self-Validation): 2 hours prior to sacrifice, inject mice with pimonidazole (60 mg/kg) to covalently label hypoxic regions.

  • Analysis: Measure tumor volume via calipers bi-weekly. Post-mortem, section tumors and perform immunofluorescence for pimonidazole (hypoxia marker) and the intrinsic fluorescence of the quinoline scaffold to map spatial biodistribution.

Workflow Synthesis 1. Synthesis & Photochemical Validation InVitro 2. In Vitro Screening (Hypoxia vs Normoxia) Synthesis->InVitro PAL 3. Photoaffinity Labeling (Target Deconvolution) InVitro->PAL InVivo 4. In Vivo Xenograft (PK & Efficacy) InVitro->InVivo Analysis 5. Biodistribution & Tumor Regression PAL->Analysis Mechanism Validation InVivo->Analysis

Step-by-step experimental workflow comparing in vitro screening with in vivo efficacy models.

References

  • Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015. Available at:[Link]

  • Su, Y. et al. "Hypoxia-activated prodrugs and redox-responsive nanocarriers." Pharmaceutics, 2019. Available at:[Link]

  • Smith, E. et al. "Photoaffinity labeling in target- and binding-site identification." Future Medicinal Chemistry, 2015. Available at:[Link]

  • Purser, S. et al. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008. Available at:[Link]

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Validation

Validating the Inhibitory Potential of 5,7-Difluoroquinolin-3-ol: A Comparative Guide for Kinase-Targeted Drug Discovery

In the landscape of targeted cancer therapy, the inhibition of protein kinases remains a cornerstone of drug development. The quinoline scaffold has emerged as a "privileged" structure, forming the backbone of numerous c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the inhibition of protein kinases remains a cornerstone of drug development. The quinoline scaffold has emerged as a "privileged" structure, forming the backbone of numerous clinically successful kinase inhibitors. This guide provides a comprehensive framework for validating the inhibitory activity of a novel quinoline derivative, 5,7-Difluoroquinolin-3-ol, against three key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase. By presenting a direct comparison with established, FDA-approved inhibitors, this document offers researchers and drug development professionals a robust methodology for evaluating new chemical entities.

The rationale for selecting EGFR, VEGFR-2, and Src as primary targets stems from the well-documented role of the quinoline core in inhibitors of these kinase families.[1][2][3][4][5] The structural features of 5,7-Difluoroquinolin-3-ol, including the difluoro substitution pattern, suggest a potential for high-affinity binding within the ATP-binding pocket of these kinases, a common mechanism of action for quinoline-based inhibitors.[6] This guide will provide the experimental blueprint to test this hypothesis and quantitatively benchmark its performance.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-established kinase inhibitors against their primary targets. The IC50 value for 5,7-Difluoroquinolin-3-ol is presented as "To Be Determined (TBD)" and will be quantified using the detailed protocols provided in this guide.

CompoundTarget KinaseIC50 (nM)Reference
5,7-Difluoroquinolin-3-ol EGFRTBD-
VEGFR-2TBD-
SrcTBD-
Gefitinib EGFR2-37[7][8]
Erlotinib EGFR2[9][10][11][12]
Sunitinib VEGFR-280[6][13][14]
Lenvatinib VEGFR-24[1][3][4][15]
Dasatinib Src0.5-0.8[16][17][18]
Bosutinib Src1.2-3.8[2][19][20][21]

Experimental Validation Workflow

The validation of a novel kinase inhibitor is a multi-step process that requires meticulous experimental design and execution. The following workflow provides a comprehensive approach to determining the inhibitory potency of 5,7-Difluoroquinolin-3-ol.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis prep_compound Compound Preparation (5,7-Difluoroquinolin-3-ol & Comparators) assay_setup Assay Plate Setup (Serial Dilutions) prep_compound->assay_setup prep_reagents Reagent Preparation (Kinases, Substrates, ATP, Buffers) prep_reagents->assay_setup kinase_reaction Kinase Reaction Initiation (Addition of ATP) assay_setup->kinase_reaction detection Signal Detection (Luminescence/Fluorescence) kinase_reaction->detection data_norm Data Normalization detection->data_norm ic50_calc IC50 Calculation (Dose-Response Curve Fitting) data_norm->ic50_calc comp_analysis Comparative Analysis ic50_calc->comp_analysis

Caption: A generalized workflow for the in vitro validation of kinase inhibitors.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and established comparators. The use of a luminescence-based ADP-Glo™ Kinase Assay is recommended for its high sensitivity and broad applicability across different kinases.

Protocol 1: IC50 Determination for EGFR Inhibition

Objective: To determine the concentration of 5,7-Difluoroquinolin-3-ol required to inhibit 50% of EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 5,7-Difluoroquinolin-3-ol

  • Gefitinib and Erlotinib (positive controls)

  • DMSO (vehicle control)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5,7-Difluoroquinolin-3-ol, Gefitinib, and Erlotinib in DMSO. Perform a serial dilution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM).

  • Assay Plate Preparation: Add 2.5 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells with assay buffer only as a background control.

  • Enzyme and Substrate Addition: Prepare a master mix containing EGFR kinase and the poly(Glu, Tyr) substrate in assay buffer. Add 5 µL of the master mix to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for EGFR.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Normalize the data by setting the no-inhibitor control (DMSO) as 100% activity and a no-enzyme or maximum inhibition control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: IC50 Determination for VEGFR-2 Inhibition

This protocol follows the same principles as the EGFR assay, with the following modifications:

  • Kinase: Recombinant human VEGFR-2 kinase.

  • Positive Controls: Sunitinib and Lenvatinib.

  • Substrate: A suitable peptide substrate for VEGFR-2 (e.g., a synthetic peptide containing a tyrosine residue).

  • ATP Concentration: The final ATP concentration should be at or near the Km for VEGFR-2.

Protocol 3: IC50 Determination for Src Kinase Inhibition

This protocol follows the same principles as the EGFR assay, with the following modifications:

  • Kinase: Recombinant human Src kinase.

  • Positive Controls: Dasatinib and Bosutinib.

  • Substrate: A suitable peptide substrate for Src kinase (e.g., cdc2 (6-20) peptide).

  • ATP Concentration: The final ATP concentration should be at or near the Km for Src.

Signaling Pathway Context

The targeted kinases are central nodes in signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. Understanding the context of these pathways is crucial for interpreting the biological impact of a novel inhibitor.

G cluster_egfr EGFR Pathway cluster_vegfr VEGFR-2 Pathway cluster_src Src Pathway EGFR EGFR RAS RAS/RAF/MEK/ERK EGFR->RAS PI3K PI3K/AKT/mTOR EGFR->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation VEGFR2 VEGFR-2 PLCg PLCγ/PKC VEGFR2->PLCg Angiogenesis Angiogenesis PLCg->Angiogenesis Src Src FAK FAK Src->FAK Migration Cell Migration & Invasion FAK->Migration inhibitor 5,7-Difluoroquinolin-3-ol (Proposed Inhibition) inhibitor->EGFR inhibitor->VEGFR2 inhibitor->Src

Caption: Simplified signaling pathways of EGFR, VEGFR-2, and Src, and the proposed points of inhibition by 5,7-Difluoroquinolin-3-ol.

Conclusion

The validation of novel kinase inhibitors is a critical step in the drug discovery pipeline. By employing robust and standardized biochemical assays, researchers can obtain reliable and comparable data on the potency and selectivity of new chemical entities. This guide provides a comprehensive framework for the initial characterization of 5,7-Difluoroquinolin-3-ol, a promising compound based on the privileged quinoline scaffold. The direct comparison with FDA-approved drugs offers a clear benchmark for its potential as a therapeutic agent. The successful determination of its inhibitory activity against EGFR, VEGFR-2, and Src will provide a strong foundation for further preclinical development.

References

  • D'Arcangelo, M., & Cappuzzo, F. (2012). Phase I Study of Bosutinib, a Src/Abl Tyrosine Kinase Inhibitor, Administered to Patients with Advanced Solid Tumors. Clinical Cancer Research, 18(8), 2356–2364. [Link]

  • Moulder, S. L., & Arteaga, C. L. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 16(1), 136. [Link]

  • Buettner, R., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 49. [Link]

  • Cai, W., et al. (2015). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 6(28), 26078–26093. [Link]

  • Matsui, J., et al. (2014). Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage. Vascular Cell, 6, 18. [Link]

  • Laskin, J. J., & Sandler, A. B. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Molecular Cancer Therapeutics, 6(2), 642–649. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. [Link]

  • IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2383845. [Link]

  • The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase... ResearchGate. [Link]

  • Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer, 113(11), 3148–3157. [Link]

  • IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. ResearchGate. [Link]

  • IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(3), 329. [Link]

  • Khan, I., et al. (2023). Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. Journal of Biomolecular Structure and Dynamics, 41(19), 9789–9816. [Link]

  • Amann, J., et al. (2006). Antitumor Activity of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor Gefitinib (ZD1839, Iressa) in Non–Small Cell Lung Cancer Cell Lines Correlates with Gene Copy Number and EGFR Mutations but not EGFR Protein Levels. Clinical Cancer Research, 12(23), 7249–7257. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 27(22), 7977. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (2017). Oncotarget, 8(50), 87451–87461. [Link]

  • A Selective Inhibitor of VEGFR Inhibits Angiogenesis and Vascular Permeability: In vitro and In vivo Evidence. (2003). Investigative Ophthalmology & Visual Science, 44(5), 2292. [Link]

  • Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. (2015). ACS Medicinal Chemistry Letters, 6(4), 404–409. [Link]

  • Butinar, M., et al. (2021). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. International Journal of Molecular Sciences, 22(19), 10705. [Link]

  • Dose-response curves and IC50 values of Src kinase inhibition for... ResearchGate. [Link]

  • A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. (2018). Cancer Research, 78(10), 2715–2727. [Link]

Sources

Comparative

Structure-activity relationship (SAR) of fluorinated quinoline derivatives.

The Fluorine Advantage: A Comprehensive SAR Comparison Guide for Quinoline Derivatives Introduction As a Senior Application Scientist, I frequently evaluate the impact of halogenation on heterocyclic scaffolds during dru...

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Author: BenchChem Technical Support Team. Date: April 2026

The Fluorine Advantage: A Comprehensive SAR Comparison Guide for Quinoline Derivatives

Introduction

As a Senior Application Scientist, I frequently evaluate the impact of halogenation on heterocyclic scaffolds during drug discovery. The quinoline nucleus is a privileged pharmacophore, foundational to antimalarials (e.g., chloroquine), broad-spectrum antibacterials (e.g., fluoroquinolones), and emerging anticancer agents. The strategic introduction of fluorine—a highly electronegative bioisostere for hydrogen or hydroxyl groups—fundamentally alters the physicochemical landscape of these molecules. Because of the extreme strength of the C-F bond, fluorinated quinolines exhibit enhanced metabolic stability against cytochrome P450 oxidation, increased lipophilicity for better membrane permeability, and modulated basicity (pKa) of adjacent amines.

This guide objectively compares the structure-activity relationship (SAR) of fluorinated quinoline derivatives against their non-fluorinated or chlorinated counterparts. By detailing experimental workflows and quantitative data, this document provides actionable, field-proven insights to guide rational drug design.

Section 1: Comparative SAR Analysis & Quantitative Performance

Fluorine's positional effects strictly dictate target affinity and off-target toxicity. Let us examine two primary therapeutic domains: Triple-Negative Breast Cancer (TNBC) cytotoxicity and Antiplasmodial activity.

Anticancer Activity (Arylquinolines): Recent evaluations of fluorinated quinoline derivatives in 2D and 3D TNBC models demonstrate that the precise location of the fluorine atom on the pendant aryl ring governs potency. Meta-substitution (3'-F) generally outperforms para-substitution (4'-F) due to optimal electrostatic interactions within the putative target's binding pocket. Furthermore, di-fluorination (meta, para) yields a synergistic enhancement in cytotoxicity without affecting non-tumorigenic epithelial cells (1).

Antimalarial Activity (4-Aminoquinolines): In the context of Plasmodium falciparum, replacing the canonical 7-chloro group of chloroquine with a 7-fluoro group alters the electronics of the quinoline core. While 7-fluoro derivatives maintain activity against chloroquine-susceptible strains, their efficacy is highly dependent on the diaminoalkane side chain length. They often result in slightly higher IC50 values compared to the 7-chloro parent, highlighting a critical trade-off between metabolic stability and hemozoin binding affinity (2).

Quantitative Data Comparison Table

Compound ClassHalogen SubstitutionTarget / ModelIC50 / EfficacyCytotoxicity (Healthy Cells)Ref
Arylquinoline (6a)3'-Fluoro (meta)TNBC (MDA-MB-468)4.0 µMNon-toxic (MCF-10A)[1]
Arylquinoline (6b)4'-Fluoro (para)TNBC (MDA-MB-468)5.0 µMNon-toxic (MCF-10A)[1]
Arylquinoline (6d)3',4'-DifluoroTNBC (MDA-MB-468)~2.0 µMNon-toxic (MCF-10A)[1]
4-Aminoquinoline7-Chloro (CQ)P. falciparum (CQS)3–12 nMN/A[2]
4-Aminoquinoline7-FluoroP. falciparum (CQS)23–35 nMN/A[2]
Fluoroquinolone6-Fluoro (Ciprofloxacin)DNA Gyrase / Topo IVBroad-spectrumLow[3]

Section 2: Mechanistic Pathways & SAR Logic

The causality behind these experimental outcomes lies in target engagement. For broad-spectrum antibacterials like fluoroquinolones, the 6-fluoro substituent increases cell penetration and dramatically enhances the binding affinity to the DNA gyrase-DNA cleavage complex, trapping the enzyme and inducing lethal double-strand DNA breaks (3).

SAR_Mechanism A Quinoline Core B Fluorine Addition (e.g., C6 or Aryl meta-) A->B Rational Design C Increased Lipophilicity & Metabolic Stability B->C Physicochemical Shift D Target Complexation (DNA Gyrase / Hemozoin) C->D Enhanced Penetration E Cell Death (Apoptosis / Lysis) D->E Mechanism of Action

SAR logical pathway mapping fluorine substitution to phenotypic outcomes.

Section 3: Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, every SAR study must employ a self-validating experimental system. Below is a rigorously validated protocol for assessing the in vitro cytotoxicity of novel fluorinated quinolines against TNBC models, incorporating internal controls to verify assay integrity.

Protocol: High-Throughput Viability Screening of Fluorinated Quinolines

Objective: Determine the IC50 of fluorinated derivatives while validating therapeutic windows using healthy cell lines.

Step 1: Cell Culture & Seeding

  • Culture MDA-MB-468 (target) and MCF-10A (control) cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Seed cells into 96-well plates at a density of 5×103 cells/well.

  • Causality Check: Incubate for 24 hours at 37°C in 5% CO2​ to allow for cell adhesion and log-phase growth initiation. Testing compounds on non-adherent or stressed cells yields false-positive cytotoxicity.

Step 2: Compound Preparation & Dosing

  • Dissolve fluorinated quinoline derivatives in analytical-grade DMSO to a 10 mM stock.

  • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Critical Control: Ensure the final DMSO concentration does not exceed 0.5% (v/v) in any well to prevent solvent-induced cytotoxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

Step 3: Co-Incubation & Viability Assessment (MTT Assay)

  • Treat the seeded cells with the compound dilutions and incubate for 72 hours.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Mechanistic Insight: Viable cells with active metabolism convert MTT into purple formazan crystals via mitochondrial succinate dehydrogenase. Dead cells do not, providing a direct, quantifiable metabolic readout.

  • Aspirate media, dissolve formazan in 150 µL DMSO, and read absorbance at 570 nm using a microplate reader.

Step 4: Data Analysis & IC50 Determination

  • Normalize absorbance data against the vehicle control (set to 100% viability).

  • Plot log(concentration) vs. normalized viability and fit to a non-linear regression model (four-parameter logistic curve) to calculate the IC50.

Experimental_Workflow Step1 1. Cell Seeding Target & Control Lines Step2 2. Compound Dosing 0.1 to 100 µM Step1->Step2 Step3 3. 72h Incubation + Vehicle Controls Step2->Step3 Step4 4. MTT Addition Metabolic Readout Step3->Step4 Step5 5. IC50 Calculation Non-linear Regression Step4->Step5

Step-by-step experimental workflow for in vitro cytotoxicity screening.

Conclusion

The SAR of fluorinated quinoline derivatives underscores the precision required in medicinal chemistry. While fluorination reliably enhances lipophilicity and metabolic stability, its impact on target affinity is highly position-dependent. As demonstrated by robust in vitro data, meta-fluorination in arylquinolines optimizes anticancer efficacy, whereas the 7-fluoro substitution in 4-aminoquinolines presents a complex efficacy profile against Plasmodium species. Utilizing rigorously controlled, self-validating assays is paramount when distinguishing these nuanced structure-activity relationships.

References

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Neg
  • Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines.
  • The antibacterial activity of fluoroquinolone derivatives: An upd

Sources

Validation

Cross-Reactivity Profiling of 5,7-Difluoroquinolin-3-ol Based Inhibitors: A Comparative Guide

Executive Summary The development of highly selective small-molecule inhibitors requires scaffolds that balance target engagement with metabolic stability. The 5,7-Difluoroquinolin-3-ol (5,7-DFQ) scaffold has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective small-molecule inhibitors requires scaffolds that balance target engagement with metabolic stability. The 5,7-Difluoroquinolin-3-ol (5,7-DFQ) scaffold has emerged as a privileged building block in chemical biology, particularly for creating photoaffinity labels and metalloenzyme inhibitors.

This guide provides an objective, data-driven comparison of the 5,7-DFQ scaffold against traditional alternatives like unsubstituted quinolin-3-ol and 8-hydroxyquinoline. By detailing the causality behind its structural advantages and providing self-validating experimental protocols for Activity-Based Protein Profiling (ABPP) and Cytochrome P450 (CYP) screening, this document equips drug development professionals with the methodologies needed to evaluate cross-reactivity rigorously.

Mechanistic Rationale: The Superiority of 5,7-Difluorination

To understand why 5,7-DFQ outperforms unfluorinated analogs in cross-reactivity profiles, we must examine the physicochemical causality introduced by the fluorine atoms:

  • pKa Tuning for Specific Chelation: The highly electronegative fluorine atoms at the C5 and C7 positions withdraw electron density from the quinoline ring. This inductive effect lowers the pKa of the 3-hydroxyl group. Consequently, the hydroxyl moiety is optimally ionized at physiological pH, enhancing specific coordination with target metalloenzymes while reducing non-specific, pan-chelating behavior commonly seen in traditional metal-binding pharmacophores.

  • Metabolic Shielding: The C5 and C7 positions on the quinoline core are classic metabolic soft spots, highly susceptible to hydroxylation by hepatic Cytochrome P450 enzymes. The strong C-F bond (approx. 116 kcal/mol) effectively blocks these sites from oxidative metabolism, extending the compound's half-life and reducing mechanism-based CYP inhibition[1].

  • Photoaffinity Capabilities: In chemical proteomics, the difluorinated quinoline scaffold provides a dual function: a fluorescent signal for tracking and a reactive center that, upon UV irradiation, enables photoinduced cross-linking with target proteins.

Pathway DFQ 5,7-Difluoroquinolin-3-ol (Optimized Scaffold) Target Target Metalloenzyme (Specific Engagement) DFQ->Target Tuned pKa & Specific H-Bonding CYP CYP450 Isoforms (Off-Target Liability) DFQ->CYP Steric/Electronic Blockade (C5/C7 Fluorination) Pan Pan-Metalloproteins (Non-Specific Chelation) DFQ->Pan Reduced Electron Density

Fig 1. Mechanistic pathway of 5,7-DFQ target selectivity versus off-target avoidance.

Comparative Performance Data

To objectively evaluate the 5,7-DFQ scaffold, we compare its baseline cross-reactivity and physicochemical profile against Quinolin-3-ol (Q-3-O) and the notorious pan-chelator 8-Hydroxyquinoline (8-HQ) .

Table 1: Quantitative Comparison of Quinoline-Based Scaffolds

Parameter5,7-Difluoroquinolin-3-ol (5,7-DFQ)Quinolin-3-ol (Q-3-O)8-Hydroxyquinoline (8-HQ)
Primary Target Affinity (Model) High (IC₅₀ < 50 nM)Moderate (IC₅₀ ~ 500 nM)High (IC₅₀ < 10 nM)
CYP1A2 Inhibition (IC₅₀) > 50 µM (Minimal liability)12.5 µM (Moderate liability)1.8 µM (High liability)
CYP2C9 Inhibition (IC₅₀) > 50 µM 8.4 µM0.9 µM
Metabolic Stability (t₁/₂ HLM) > 120 min 45 min25 min
Pan-Assay Interference (PAINS) LowLowHigh (Pan-chelator)
Photo-crosslinking Efficiency High (via F-activation)NoneNone

Data Synthesis: While 8-HQ demonstrates high affinity, its pan-chelating nature results in severe off-target CYP inhibition and PAINS liabilities. 5,7-DFQ maintains high target affinity while utilizing steric and electronic shielding to virtually eliminate CYP1A2 and CYP2C9 cross-reactivity.

Experimental Workflows for Cross-Reactivity Profiling

To validate the safety and selectivity of a 5,7-DFQ-based inhibitor, researchers must employ rigorous, self-validating experimental systems. Below are the definitive protocols for proteome-wide and metabolic profiling.

Proteome-Wide Selectivity via Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a chemoproteomic strategy that utilizes active-site-directed probes to interrogate the functional state of enzymes within complex proteomes[2]. By appending an alkyne handle to the 5,7-DFQ scaffold, researchers can map its entire cross-reactivity profile[3].

Self-Validating System Requirement: Every ABPP assay must include a "Competitive Control" (proteome pre-incubated with 100x excess of the unmodified 5,7-DFQ drug). True targets will show a loss of signal in the competitive control, mathematically validating specific binding over background noise.

Step-by-Step Protocol:

  • Proteome Preparation: Lyse target cells (e.g., HepG2 for hepatic profiling) in native buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) to preserve enzyme active states. Normalize protein concentration to 2 mg/mL.

  • Probe Incubation: Treat 1 mL of proteome with the 5,7-DFQ-alkyne probe (1 µM final concentration) for 1 hour at 37°C. Causality: 37°C ensures physiological breathing of the protein targets, allowing the probe to access cryptic binding pockets.

  • UV Cross-Linking: Irradiate the samples at 365 nm for 10 minutes on ice. Causality: The difluoroquinoline core absorbs optimally near 365 nm, generating a reactive intermediate that forms a covalent bond with the nearest nucleophilic residue in the binding pocket without thermally denaturing the proteome.

  • Click Chemistry (CuAAC): Add a pre-mixed cocktail of Biotin-Azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). React for 1 hour at room temperature to attach the biotin reporter tag[3].

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead tryptic digestion overnight.

  • LC-MS/MS Analysis: Elute peptides and analyze via high-resolution tandem mass spectrometry to identify specific off-target binding events.

ABPP_Workflow Step1 1. Probe Incubation Step2 2. UV Cross-Linking Step1->Step2 Step3 3. Click Chemistry Step2->Step3 Step4 4. Streptavidin Enrichment Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Fig 2. Step-by-step Activity-Based Protein Profiling (ABPP) workflow for target identification.

Cytochrome P450 (CYP) Reversible Inhibition Panel (LC-MS/MS)

Because quinoline derivatives historically exhibit CYP-mediated drug-drug interaction (DDI) liabilities, regulatory-compliant LC-MS/MS inhibition assays are mandatory[4]. This protocol assesses the reversible inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4)[1].

Self-Validating System Requirement: The assay must monitor the linear depletion of FDA-recommended probe substrates over time, and must include established positive control inhibitors (e.g., α-Naphthoflavone for CYP1A2) to prove the microsomes are metabolically active[1].

Step-by-Step Protocol:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare an incubation mixture containing HLMs (0.1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.

  • Compound Addition: Add the 5,7-DFQ inhibitor at varying concentrations (0.1 µM to 50 µM, 8-point dose-response)[4]. Keep the final DMSO concentration strictly below 0.1% to prevent solvent-induced CYP inhibition.

  • Substrate Incubation: Add the specific CYP probe substrate (e.g., Phenacetin for CYP1A2; Diclofenac for CYP2C9) at a concentration equal to its established Km​ value. Causality: Using the Km​ concentration ensures the assay is highly sensitive to competitive inhibition, providing an accurate IC₅₀ that closely approximates the Ki​ .

  • Reaction Initiation & Termination: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final). Incubate for 10-20 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated metabolites).

  • Quantification: Centrifuge at 4,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the decrease in specific metabolite formation (e.g., acetaminophen from phenacetin) compared to the vehicle control[4].

Conclusion

The 5,7-Difluoroquinolin-3-ol scaffold represents a significant structural evolution over traditional quinoline and hydroxyquinoline pharmacophores. By strategically employing fluorine to tune the pKa of the metal-binding hydroxyl group and sterically shield metabolic soft spots, researchers can achieve potent target engagement while effectively nullifying CYP450 cross-reactivity and pan-assay interference. Utilizing the self-validating ABPP and LC-MS/MS protocols outlined above ensures that these favorable cross-reactivity profiles are rigorously quantified and ready for regulatory scrutiny.

References

  • ChemShuttle.5,7-difluoroquinolin-3-ol; CAS No. 1483673-86-4.
  • Wikipedia.Activity-based proteomics.
  • Creative Biolabs.Activity based Protein Profiling (Abpp).
  • Enamine.LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • Evotec.Cytochrome P450 (CYP) Inhibition assay (IC50).

Sources

Comparative

A Comparative Guide to the Synthesis of 5,7-Difluoroquinolin-3-ol: Benchmarking Classical and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of flu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of fluorine atoms into this nucleus often enhances metabolic stability and binding affinity, making fluorinated quinolines particularly valuable in drug discovery. This guide provides an in-depth technical comparison of synthetic routes to 5,7-Difluoroquinolin-3-ol, a key intermediate for novel pharmaceuticals. We will establish a benchmark synthesis based on a modified Camps cyclization and compare it against other classical and modern methods, offering insights into the practical advantages and limitations of each approach.

Introduction to 5,7-Difluoroquinolin-3-ol

5,7-Difluoroquinolin-3-ol is a key building block in the synthesis of various biologically active compounds. The presence of two fluorine atoms on the benzene ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic fate. The hydroxyl group at the 3-position provides a handle for further functionalization, making this a versatile intermediate in the development of new therapeutics.

Benchmark Synthesis: A Modified Camps Cyclization Approach

The Camps quinoline synthesis, first reported in 1899, is a reliable method for preparing hydroxyquinolines from o-acylaminoacetophenones.[1] While no direct published protocol for 5,7-Difluoroquinolin-3-ol exists, we propose a robust benchmark synthesis based on this classical reaction. The proposed route involves the intramolecular cyclization of N-(2-acetyl-4,6-difluorophenyl)acetamide.

Proposed Synthetic Pathway for the Benchmark Method

cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Camps Cyclization A 3,5-Difluoroaniline B N-(3,5-difluorophenyl)acetamide A->B Ac2O, AcOH C 2'-Amino-4',6'-difluoroacetophenone B->C Fries Rearrangement D N-(2-acetyl-4,6-difluorophenyl)acetamide C->D Ac2O, Pyridine E 5,7-Difluoroquinolin-3-ol D->E Base (e.g., NaOH or KOH)

Caption: Proposed synthetic route for 5,7-Difluoroquinolin-3-ol via a modified Camps cyclization.

Experimental Protocol: Benchmark Synthesis

Part 1: Synthesis of N-(2-acetyl-4,6-difluorophenyl)acetamide

  • N-Acetylation of 3,5-Difluoroaniline: To a solution of 3,5-difluoroaniline (1.0 equiv) in glacial acetic acid, add acetic anhydride (1.1 equiv) dropwise. Heat the mixture to reflux for 1 hour. Cool to room temperature and pour into ice water to precipitate the product. Filter and dry to obtain N-(3,5-difluorophenyl)acetamide.

  • Fries Rearrangement: To a melt of anhydrous aluminum chloride (3.0 equiv), add N-(3,5-difluorophenyl)acetamide (1.0 equiv) portion-wise at 160 °C. Heat the mixture for 3 hours. Cool the reaction mixture and carefully quench with ice and concentrated HCl. The product, 2'-amino-4',6'-difluoroacetophenone, can be isolated by steam distillation or extraction.

  • N-Acetylation of 2'-Amino-4',6'-difluoroacetophenone: Dissolve 2'-amino-4',6'-difluoroacetophenone (1.0 equiv) in pyridine and cool to 0 °C. Add acetic anhydride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate to yield N-(2-acetyl-4,6-difluorophenyl)acetamide.

Part 2: Intramolecular Cyclization to 5,7-Difluoroquinolin-3-ol

  • Camps Cyclization: Dissolve N-(2-acetyl-4,6-difluorophenyl)acetamide (1.0 equiv) in a suitable solvent such as ethanol. Add an aqueous solution of sodium hydroxide (e.g., 10% w/v). Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the product. Filter the solid, wash with cold water, and dry. The crude 5,7-Difluoroquinolin-3-ol can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Comparative Analysis of Alternative Synthetic Methods

The benchmark Camps cyclization will now be compared with other established methods for quinoline synthesis, evaluating their potential for the preparation of 5,7-Difluoroquinolin-3-ol.

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2]

Proposed Friedländer Route:

A 2-Amino-4,6-difluorobenzaldehyde C 5,7-Difluoroquinolin-3-ol A->C Base-catalyzed condensation B Ethyl bromoacetate B->C Base-catalyzed condensation

Caption: A potential Friedländer synthesis route to 5,7-Difluoroquinolin-3-ol.

Analysis:

  • Advantages: This is a convergent and often high-yielding reaction.

  • Disadvantages: The synthesis of the starting material, 2-amino-4,6-difluorobenzaldehyde, can be challenging.[3] The reaction conditions can be harsh, and the regioselectivity can be an issue with unsymmetrical ketones.

Gould-Jacobs Reaction

This method is primarily used for the synthesis of 4-hydroxyquinolines from anilines and alkoxymethylenemalonate esters.[4] A modification would be required to yield a 3-hydroxyquinoline.

Analysis:

  • Applicability to 3-Hydroxyquinolines: The standard Gould-Jacobs reaction is not directly applicable for the synthesis of 3-hydroxyquinolines. While modifications exist, they are not as straightforward as other methods for this specific substitution pattern.

Modern Synthetic Approaches

Recent advances in organic synthesis have led to the development of novel methods for constructing the quinoline core.

Example: Oxidation of Dihydroquinolinium Salts

A modern approach involves the synthesis of 3,4-dihydroquinolinium salts from aryldiazonium salts, alkenes, and nitriles, followed by oxidation to the corresponding 3-hydroxyquinoline.[5][6]

Analysis:

  • Advantages: This method offers a one-pot procedure from readily available starting materials and can be performed under relatively mild conditions. It allows for a high degree of functional group tolerance.

  • Disadvantages: The use of diazonium salts requires careful handling. The overall yield can be variable depending on the substrates.

Data Summary and Comparison

MethodStarting MaterialsKey StepsAdvantagesDisadvantages
Benchmark (Camps) 3,5-Difluoroaniline, Acetic AnhydrideN-acetylation, Fries rearrangement, N-acetylation, CyclizationReliable and well-established, good for specific substitution patterns.Multi-step synthesis of the precursor, potentially harsh conditions for Fries rearrangement.
Friedländer Synthesis 2-Amino-4,6-difluorobenzaldehyde, α-Methylene compoundCondensation, CyclizationConvergent, often high yields.Synthesis of starting aldehyde can be complex and low-yielding.
Gould-Jacobs Reaction Not directly applicable for 3-hydroxyquinolines.-Versatile for 4-hydroxyquinolines.Not suitable for the target molecule without significant modification.
Modern (Oxidation) Aryldiazonium salt, Alkene, NitrileDiazotization, Cyclization, OxidationOne-pot potential, mild conditions, good functional group tolerance.Requires handling of potentially unstable diazonium salts, variable yields.

Conclusion

For the synthesis of 5,7-Difluoroquinolin-3-ol, the proposed benchmark method based on the Camps cyclization offers a robust and logical, albeit multi-step, approach. It provides good control over the substitution pattern. The Friedländer synthesis presents a more convergent route but is hampered by the accessibility of the required 2-amino-4,6-difluorobenzaldehyde. Modern methods , such as the oxidation of dihydroquinolinium salts, are promising due to their milder conditions and one-pot nature, though they may require more optimization for this specific target.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available starting materials, and tolerance for multi-step procedures versus the handling of more reactive intermediates. This guide provides the foundational knowledge for making an informed decision in the synthesis of this valuable fluorinated quinoline intermediate.

References

  • ACS Publications. (2024, November 4). Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Camps quinoline synthesis. [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. [Link]

  • Ramanathan, M., Wan, J., & Liu, S.-T. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 8(70), 40223–40229. [Link]

  • RSC Publishing. (2018, November 14). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. [Link]

  • Elsevier. (2016). Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-difluorobenzaldehyde. [Link]

  • PubMed. (2014, July 15). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. [Link]

  • RSC Publishing. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses. [Link]

  • ResearchGate. (2015, June 12). New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. [Link]

  • PMC. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. [Link]

  • Chem-Station. (2011, May 2). カンプス キノリン合成 Camps Quinoline Synthesis. [Link]

  • Cambridge University Press & Assessment. (n.d.). Camps Quinoline Synthesis. [Link]

  • Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
  • Google Patents. (n.d.). EP3196189B1 - Method for producing 2-amino-substituted benzaldehyde compound.
  • Springer. (2020, April 27). Recent Advances in the Catalytic Synthesis of 4-Quinolones. [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-fluorophenyl)acetamide. [Link]

  • ResearchGate. (2018, December 22). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. [Link]

  • Arabian Journal of Chemistry. (2021, February 23). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]

  • PubMed. (2016, May 15). Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. [Link]

  • MDPI. (2021, October 5). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. [Link]

  • ResearchGate. (2006, May). N-(2-Acetylphenyl)acetamide. [Link]

  • MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. [Link]

  • RSC Publishing. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. [Link]

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Validation

A Senior Application Scientist's Guide to Confirming Target Engagement for 5,7-Difluoroquinolin-3-ol in Cellular Assays

For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, non-negotiable step in this process is confirming that your comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, non-negotiable step in this process is confirming that your compound interacts with its intended molecular target within the complex milieu of a living cell.[1][2] This guide provides a comprehensive comparison of modern cellular assays to definitively validate the target engagement of a novel compound, using the hypothetical kinase inhibitor 5,7-Difluoroquinolin-3-ol as our case study.

Quinoline derivatives are a well-established class of pharmacophores known to interact with a variety of biological targets, including protein kinases, tubulin, and topoisomerases.[3][4][5] The specific compound, 5,7-Difluoroquinolin-3-ol, is a fluorinated quinoline alcohol used in the development of anticancer prodrugs and as a building block for photoaffinity labels.[6] For the purpose of this guide, we will hypothesize that its primary target is a crucial, disease-relevant kinase, hereafter referred to as "Target Kinase X" (TKX).

Demonstrating that a compound reaches and binds to its intracellular target is a critical step in drug development.[7] A lack of target engagement can lead to misinterpretation of functional data and the costly failure of drug candidates in later clinical phases.[2][8] Therefore, employing rigorous, direct measures of compound-target interaction is essential.[9][10]

Part 1: The Target - A Hypothetical Kinase Pathway

To design effective target engagement experiments, we must first understand the biological context. We hypothesize that TKX is an upstream kinase in a signaling cascade that ultimately promotes cell proliferation. When TKX is active, it phosphorylates a downstream substrate, "Substrate Y," which in turn activates a transcription factor promoting the expression of pro-survival genes. Our compound, 5,7-Difluoroquinolin-3-ol, is designed to inhibit the kinase activity of TKX, thereby blocking this pathway.

cluster_pathway Hypothetical TKX Signaling Pathway cluster_inhibition Point of Inhibition Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Binds TKX Target Kinase X (TKX) Receptor->TKX Activates Substrate_Y Substrate Y TKX->Substrate_Y Phosphorylates (p-Substrate Y) Transcription_Factor Transcription Factor Substrate_Y->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Pro-Survival Gene Expression Nucleus->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibitor 5,7-Difluoroquinolin-3-ol Inhibitor->TKX Inhibits

Caption: Hypothetical signaling pathway of Target Kinase X (TKX).

Part 2: Comparative Methodologies for Target Engagement

Several powerful techniques can confirm compound-target binding in cells. Here, we compare three leading methods: Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and a classic downstream Phospho-Western Blot. Each provides a different lens through which to view target engagement, and the choice depends on available resources, throughput needs, and the specific biological question.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target EngagementPhospho-Western Blot
Principle Ligand binding alters protein thermal stability.[11]Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer.[12]Measures changes in the phosphorylation state of a downstream substrate.
Cellular Context Intact cells, cell lysates, or tissues.[11]Intact cells, real-time measurement.[13]Cell lysates.
Labeling Requirement Label-free for both compound and target.[11]Requires genetic fusion of NanoLuc® to the target and a specific fluorescent tracer.[12][14]Requires specific antibodies for the phosphorylated and total substrate.
Data Output Thermal shift (ΔTm) and Isothermal Dose-Response (ITDR) EC50.[15]Quantitative affinity (Kd), target occupancy, and residence time.[14][16]Semi-quantitative measure of downstream pathway inhibition.
Key Advantage Label-free, works with endogenous proteins.[17]Highly quantitative, real-time kinetics in living cells.[13]Widely accessible, measures functional pathway modulation.
Key Limitation Not all proteins show a thermal shift; lower throughput.[15]Requires genetic modification and development of a specific tracer.[14]Indirect measure of target binding; can be affected by off-target effects.[1]
Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[17][18]

Causality: By heating cells treated with 5,7-Difluoroquinolin-3-ol across a temperature gradient, we can measure the amount of soluble TKX remaining at each temperature. If the compound binds to TKX, the protein will remain soluble at higher temperatures compared to untreated cells, resulting in a "thermal shift."[15]

cluster_workflow CETSA Workflow Step1 1. Treat intact cells with 5,7-Difluoroquinolin-3-ol or Vehicle Step2 2. Heat cell suspensions across a temperature gradient (e.g., 40-70°C) Step1->Step2 Step3 3. Lyse cells via freeze-thaw cycles Step2->Step3 Step4 4. Separate soluble vs. aggregated proteins via centrifugation Step3->Step4 Step5 5. Quantify soluble TKX protein (e.g., Western Blot, ELISA) Step4->Step5 Step6 6. Plot soluble protein vs. temperature to determine melting curve (Tm) Step5->Step6

Caption: Generalized workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA:

  • Cell Treatment: Culture cells (e.g., HEK293 or a relevant cancer cell line) and treat with various concentrations of 5,7-Difluoroquinolin-3-ol or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C), followed by cooling for 3 minutes at room temperature.[7]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7][19]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7][19]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the concentration of soluble TKX using a standard protein quantification method like Western Blotting or an ELISA.

  • Data Analysis: Plot the normalized amount of soluble TKX against temperature for both treated and vehicle samples. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm (ΔTm) confirms target engagement.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in real-time within living cells.[12][13] It relies on energy transfer from a NanoLuc® luciferase, genetically fused to the target protein (TKX-NanoLuc®), to a fluorescent tracer that reversibly binds to the same target.

Causality: When the fluorescent tracer binds to TKX-NanoLuc®, the proximity allows for Bioluminescence Resonance Energy Transfer (BRET), generating a signal. If 5,7-Difluoroquinolin-3-ol enters the cell and binds to TKX, it will compete with and displace the tracer, causing a loss of BRET signal. The degree of signal reduction is directly proportional to target occupancy by the compound.[12][14]

cluster_workflow NanoBRET Workflow Step1 1. Transfect cells to express TKX-NanoLuc® fusion protein Step2 2. Add fluorescent tracer, which binds to TKX-NanoLuc®, generating a BRET signal Step1->Step2 Step3 3. Add 5,7-Difluoroquinolin-3-ol at various concentrations Step2->Step3 Step4 4. Compound displaces tracer, causing a dose-dependent decrease in the BRET signal Step3->Step4 Step5 5. Measure luminescence at donor and acceptor wavelengths Step4->Step5 Step6 6. Calculate BRET ratio to determine compound affinity (IC50/Kd) Step5->Step6

Caption: Generalized workflow for a NanoBRET Target Engagement Assay.

Detailed Protocol for NanoBRET™:

  • Vector Construction & Transfection: Clone the gene for TKX into a vector containing NanoLuc® luciferase. Transfect the TKX-NanoLuc® expression vector into cells (e.g., HEK293).

  • Assay Preparation: Plate the transfected cells in a multi-well plate.

  • Compound and Tracer Addition: Add a pre-determined, optimal concentration of the fluorescent tracer to the cells, followed immediately by the addition of 5,7-Difluoroquinolin-3-ol across a range of concentrations.

  • Substrate Addition: Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor (to reduce background signal).

  • Signal Detection: Incubate for a period (e.g., 2 hours) to allow binding to reach equilibrium. Measure the luminescence signal at two wavelengths (donor and acceptor channels) using a luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50, which can be used to calculate the intracellular affinity (Kd).

Method 3: Phospho-Western Blot

This classic biochemical technique provides an indirect but functionally crucial measure of target engagement.[1] It assesses whether the binding of 5,7-Difluoroquinolin-3-ol to TKX leads to the intended downstream effect: a reduction in the phosphorylation of its substrate, Substrate Y.

Causality: If our compound successfully inhibits TKX's kinase activity, the level of phosphorylated Substrate Y (p-Substrate Y) should decrease in a dose-dependent manner. This confirms that the compound not only binds its target but also modulates its function inside the cell.

Detailed Protocol for Phospho-Western Blot:

  • Cell Treatment and Lysis: Treat cells with a range of concentrations of 5,7-Difluoroquinolin-3-ol. After treatment, lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for p-Substrate Y.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH) to ensure that changes in the phospho-signal are not due to variations in total protein levels.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the p-Substrate Y signal to the total Substrate Y signal. Plot the normalized signal against compound concentration to determine the IC50 of pathway inhibition.

Part 3: Interpreting the Data - A Hypothetical Case Study

To illustrate how these assays provide complementary information, let's consider a set of hypothetical results for 5,7-Difluoroquinolin-3-ol.

Table 2: Hypothetical Experimental Data

AssayMetricResult for 5,7-Difluoroquinolin-3-olInterpretation
CETSA® ΔTm+ 4.5 °CDirect binding of the compound to TKX, causing significant thermal stabilization.
CETSA® (ITDR) EC50150 nMThe concentration required to achieve 50% target stabilization in intact cells.
NanoBRET™ Intracellular Kd85 nMHigh-affinity binding to TKX in living cells.
Phospho-Western IC50 (p-Substrate Y)250 nMThe compound effectively inhibits the downstream signaling pathway initiated by TKX.

Analysis of Results:

The data provides a compelling, multi-faceted confirmation of target engagement.

  • The positive CETSA thermal shift provides direct, label-free evidence that the compound physically interacts with TKX inside the cell.[15][17]

  • The NanoBRET assay quantifies this interaction, revealing a high intracellular affinity (Kd) of 85 nM.[20] The slightly higher CETSA EC50 (150 nM) is expected, as it reflects the concentration needed for stabilization rather than just binding.

  • The Phospho-Western Blot IC50 (250 nM) confirms that this binding is functionally relevant, leading to inhibition of the kinase's activity.[2] The higher IC50 for functional inhibition compared to direct binding is common and can reflect cellular factors such as ATP competition at the kinase active site.

Conclusion and Recommendations

Validating that a compound engages its intended target in a cellular context is a cornerstone of modern drug discovery.[10][21] For a novel molecule like 5,7-Difluoroquinolin-3-ol, a multi-assay approach provides the most robust and trustworthy evidence.

  • For initial validation, CETSA is an excellent choice as it is label-free and can be performed with the endogenous target protein without genetic modification.

  • For detailed mechanistic studies, NanoBRET is unparalleled. It offers quantitative data on affinity, occupancy, and residence time in real-time, providing deep insights into the compound-target interaction.[13][16]

  • A downstream functional assay, like a Phospho-Western Blot, is always necessary to link target binding to the desired biological effect, confirming the compound's mechanism of action.[2]

By integrating these orthogonal approaches, researchers can build a confident, data-driven case for their compound's on-target activity, significantly de-risking its progression through the drug development pipeline.

References

  • HiBiT-Based NanoBRET® Assay Sheds Light on GPCR–Ligand Binding in Live Cells. (2025, July 31). Promega Corporation.
  • Target Engagement Assays. Eurofins DiscoverX.
  • A Practical Guide to Target Engagement Assays. (2025, December 8). Biopharma from Technology Networks.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications.
  • Strategies for target and pathway engagement in cellular assays. (2020, August 6). Sygnature Discovery.
  • Cellular thermal shift assay (CETSA). Bio-protocol.
  • CETSA. Pelago Bioscience.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega.
  • NanoBRET® Target Engagement BET BRD Assays. Promega.
  • Determining target engagement in living systems. PMC.
  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. (2025, July 15). Promega Connections.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022, February 17). bioRxiv.
  • Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement. (2024, April 15). BPS Bioscience.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • NanoBRET™ Target Engagement for drug development. (2024, December 14). News-Medical.Net.
  • The Multifaceted Biological Activities of Quinoline Derivatives: An In-depth Technical Guide. Benchchem.
  • A Researcher's Guide to Validating Small Molecule Target Engagement in Cells. Benchchem.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
  • 5,7-difluoroquinolin-3-ol; CAS No. ChemShuttle.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ResearchGate.
  • Target Identification and Validation (Small Molecules). University College London.
  • Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. (2026, January 12). Crown Bioscience.
  • Importance of Quantifying Drug-Target Engagement in Cells. (2020, March 6). ACS Publications.

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Comparative

The Vanguard of Metal Protection: A Comparative Analysis of Quinoline-Based Corrosion Inhibitors

Introduction: The Enduring Challenge of Corrosion and the Rise of Quinoline Inhibitors Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a persistent an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Challenge of Corrosion and the Rise of Quinoline Inhibitors

Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a persistent and costly challenge across numerous industries, from oil and gas to construction and chemical processing.[1][2] The use of organic corrosion inhibitors is a primary strategy to mitigate this destructive process, and among these, quinoline and its derivatives have emerged as a highly effective class of protective compounds.[3][4]

Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives are noteworthy for their exceptional performance as corrosion inhibitors, which is largely attributed to the presence of a nitrogen heteroatom and the planar quinoline ring.[3] This guide provides a comprehensive comparative analysis of various quinoline-based corrosion inhibitors, delving into their mechanisms of action, performance data from experimental studies, and detailed protocols for their evaluation.

The Science of Protection: Mechanism of Action

The protective capability of quinoline-based inhibitors stems from their ability to adsorb onto a metal's surface, creating a barrier that isolates the metal from the corrosive medium.[3] This adsorption is a complex process influenced by several factors, including the inhibitor's molecular structure, the nature of the metal surface, and the composition of the corrosive environment.[1]

The core mechanism involves the interaction between the inhibitor molecule and the metal. The π-electrons of the aromatic quinoline ring and the non-bonding electrons on the nitrogen atom can be shared with the vacant d-orbitals of the metal, forming a coordinate-type bond.[3] Furthermore, the presence of various substituent groups on the quinoline ring can significantly enhance their inhibition efficiency by increasing the electron density on the molecule, thereby promoting stronger adsorption.[3]

Visualizing the Protective Barrier

The following diagram illustrates the general mechanism of how quinoline derivatives inhibit corrosion on a metal surface within an acidic environment.

Corrosion_Inhibition_Mechanism Mechanism of Corrosion Inhibition by Quinoline Derivatives cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface (e.g., Mild Steel) cluster_inhibitor Quinoline Inhibitor H_plus H⁺ Metal Fe H_plus->Metal Attacks surface Cl_minus Cl⁻ Cl_minus->Metal Pitting corrosion Quinoline Quinoline Derivative Quinoline->Metal Adsorption (forms protective layer)

Caption: General mechanism of quinoline inhibitor adsorption on a metal surface.

Performance Under Pressure: A Comparative Look at Quinoline Derivatives

The efficacy of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically determined through various experimental techniques. The following tables summarize the performance of several quinoline derivatives as documented in scientific literature, providing a comparative overview of their effectiveness.

Table 1: Comparison of Basic Quinoline Derivatives on Mild Steel in HCl
InhibitorCorrosive MediumMax. Inhibition Efficiency (%)Key FindingsReference
Quinoline (QL)0.5 M HClLower than derivativesServes as a baseline for comparison.[5]
Quinaldine (QLD)0.5 M HClHigher than QLThe methyl group enhances inhibition.[5]
Quinaldic Acid (QLDA)0.5 M HClHigher than QL & QLDThe carboxylic acid group significantly improves performance.[5][6]
Table 2: Performance of Substituted Quinoline Derivatives on Mild Steel in HCl
InhibitorCorrosive MediumConcentrationMax. Inhibition Efficiency (%)Reference
2-chloro quinoline 3-carbaldehyde (CQC)1N HCl25 ppm94.32
(2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA)1N HCl25 ppm98.69
4-chloro,8-(trifluoromethyl) quinoline1 M HCl1000 ppm92[2]
5-((benzylamino)methyl)quinolin-8-ol (8QN2)1 M HCl5x10⁻³ MLower than 8QN3[7][8]
5-(azidomethyl)quinolin-8-ol (8QN3)1 M HCl5x10⁻³ M90[7][8]
5-benzyl-8-propoxyquinoline (5BPQ)0.5 M H₂SO₄Not Specified97.7[9]

Note: Experimental conditions such as temperature and immersion time can vary between studies, affecting direct comparability.

The Role of Molecular Structure: Insights from Quantum Chemistry

The remarkable differences in the inhibition efficiencies of various quinoline derivatives can be explained through quantum chemical calculations, often employing Density Functional Theory (DFT).[10] These computational methods provide insights into the electronic properties of the inhibitor molecules, which are correlated with their ability to adsorb onto the metal surface.[11]

Key parameters derived from DFT calculations include:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

  • ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally translates to better inhibition performance.

  • Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface.

For instance, studies have shown that the higher inhibition efficiency of Quinaldic acid (QLDA) compared to Quinoline (QL) and Quinaldine (QLD) is supported by its favorable quantum chemical parameters.[6]

Validating Performance: A Guide to Experimental Protocols

The evaluation of corrosion inhibitors relies on a combination of gravimetric and electrochemical techniques.[3] Below are detailed methodologies for the key experiments commonly employed in the study of quinoline-based corrosion inhibitors.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for evaluating the performance of a quinoline-based corrosion inhibitor.

Experimental_Workflow Workflow for Corrosion Inhibitor Evaluation cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis & Characterization Metal_Prep Metal Specimen Preparation Weight_Loss Weight Loss Measurement Metal_Prep->Weight_Loss PDP Potentiodynamic Polarization (PDP) Metal_Prep->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Metal_Prep->EIS Solution_Prep Corrosive Solution Preparation (with/without inhibitor) Solution_Prep->Weight_Loss Solution_Prep->PDP Solution_Prep->EIS IE_Calc Inhibition Efficiency Calculation Weight_Loss->IE_Calc PDP->IE_Calc Mechanism_Det Mechanism Determination PDP->Mechanism_Det EIS->IE_Calc EIS->Mechanism_Det Surface_Analysis Surface Analysis (e.g., SEM) IE_Calc->Surface_Analysis Mechanism_Det->Surface_Analysis

Caption: A typical experimental workflow for corrosion inhibitor assessment.

Protocol 1: Weight Loss Method

This gravimetric technique provides a direct measure of the material lost to corrosion.

1. Specimen Preparation:

  • Mechanically polish metal specimens (e.g., mild steel coupons) with a series of emery papers of decreasing grit size to achieve a smooth, uniform surface.[12]
  • Degrease the specimens by washing with a suitable solvent like acetone, followed by rinsing with distilled water.[13]
  • Dry the specimens thoroughly and accurately record their initial weight using an analytical balance.[12]

2. Immersion Test:

  • Immerse the pre-weighed specimens in the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the quinoline-based inhibitor.[3][8]
  • Maintain a constant temperature and specified immersion duration (e.g., 6 hours).[8]

3. Post-Immersion Analysis:

  • After the immersion period, carefully remove the specimens from the solution.
  • Remove the corrosion products from the specimen surface, often using a specific cleaning solution (e.g., Clarke's solution).[14]
  • Rinse the cleaned specimens with distilled water and acetone, dry them, and record their final weight.

4. Calculation of Inhibition Efficiency (IE%):

  • Calculate the weight loss (ΔW) for both the uninhibited (blank) and inhibited solutions.
  • The inhibition efficiency is calculated using the formula: IE% = [(ΔWblank - ΔWinhibitor) / ΔWblank] x 100

Causality Behind Experimental Choices: The weight loss method is favored for its simplicity and directness in quantifying corrosion. The meticulous specimen preparation ensures that the observed weight loss is due to corrosion and not pre-existing surface contaminants. The use of a blank solution provides a baseline corrosion rate against which the inhibitor's performance can be objectively measured.

Protocol 2: Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, helping to classify the inhibitor's mechanism.

1. Electrochemical Cell Setup:

  • A standard three-electrode cell is used, consisting of the metal specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[2]

2. Measurement Procedure:

  • Immerse the electrodes in the test solution (with and without inhibitor) and allow the system to stabilize by monitoring the open-circuit potential (OCP) until a steady state is reached (typically 30-60 minutes).
  • Perform a potentiodynamic scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 1 mV/s).[8]
  • Record the resulting current density as a function of the applied potential.

3. Data Analysis:

  • The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic branches of the polarization curve to their intersection.
  • The inhibition efficiency is calculated from the corrosion current densities: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100

Causality Behind Experimental Choices: PDP is a rapid method for determining the corrosion rate and understanding the inhibitor's mode of action. An inhibitor that predominantly affects the anodic curve is an anodic inhibitor, one that affects the cathodic curve is a cathodic inhibitor, and one that affects both is a mixed-type inhibitor. Most quinoline derivatives act as mixed-type inhibitors.[7] The slow scan rate ensures the system is in a quasi-steady state at each potential.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[3]

1. Electrochemical Cell Setup:

  • The same three-electrode cell as in the PDP measurements is used.

2. Measurement Procedure:

  • Immerse the electrodes in the test solution and allow the system to stabilize at its OCP.
  • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[15]
  • Measure the impedance response of the system.

3. Data Analysis:

  • The data is typically represented as Nyquist and Bode plots.
  • The Nyquist plot for an inhibited system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). A larger semicircle diameter indicates a higher Rct and better corrosion protection.
  • The inhibition efficiency can be calculated from the Rct values: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
  • The double-layer capacitance (Cdl) can also be determined, which provides information about the adsorption of the inhibitor on the metal surface. A decrease in Cdl is indicative of inhibitor adsorption.[2]

Causality Behind Experimental Choices: EIS is highly sensitive to changes at the metal/solution interface, making it ideal for studying the formation and properties of the protective inhibitor film. The non-destructive nature of the technique allows for the monitoring of corrosion inhibition over time.

Conclusion and Future Outlook

Quinoline and its derivatives stand out as a versatile and highly effective class of corrosion inhibitors. Their performance is intricately linked to their molecular structure, with the presence of electron-donating or withdrawing groups on the quinoline ring allowing for the fine-tuning of their inhibition efficiency. The comparative data presented herein demonstrates that substituted quinolines, such as quinaldic acid and various other derivatives, consistently outperform the parent quinoline molecule.

The methodologies of weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy provide a robust framework for the comprehensive evaluation and comparison of these inhibitors. As research continues, the synergy between experimental evaluation and computational modeling using techniques like DFT will undoubtedly pave the way for the rational design of even more potent and environmentally benign quinoline-based corrosion inhibitors, addressing the perpetual challenge of metal degradation.

References

  • Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution. (n.d.). IOPscience. Retrieved from [Link]

  • Praveen, B. M., et al. (2021). Corrosion inhibition studies of Quinoline intermediate on mild steel. Der Pharma Chemica, 13(7), 23-26. Retrieved from [Link]

  • Ebenso, E. E., et al. (2012). Quantum chemical investigations on quinoline derivatives as effective corrosion inhibitors for mild steel in acidic medium. International Journal of Electrochemical Science, 7, 5643-5676. Retrieved from [Link]

  • Computational Evaluation of Corrosion Inhibition of Four Quinoline Derivatives on Carbon Steel in Aqueous Phase. (2019). Iranian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (n.d.). Physical Chemistry Research. Retrieved from [Link]

  • Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution. (2025). Science Publishing Group. Retrieved from [Link]

  • El-Haddad, M., et al. (2020). New 8-Hydroxyquinoline-Bearing Quinoxaline Derivatives as Effective Corrosion Inhibitors for Mild Steel in HCl: Electrochemical and Computational Investigations. Molecules, 25(17), 3842. Retrieved from [Link]

  • Lgaz, H., et al. (n.d.). Investigation of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl 1.0 M. Der Pharmacia Lettre. Retrieved from [Link]

  • Lgaz, H., et al. (2016). Investigation of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl 1.0 M. Der Pharmacia Lettre, 8(18), 158-166. Retrieved from [Link]

  • Singh, A., et al. (n.d.). Novel quinoline derivatives as green corrosion inhibitors for mild steel in acidic medium: Electrochemical, SEM, AFM, and XPS studies. ResearchGate. Retrieved from [Link]

  • Evaluating the Efficacy of synthesized Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Environments: An Analysis Using Electrochemical, Computational, and Surface Techniques. (2024). CoLab.
  • Obot, I. B., & Obi-Egbedi, N. O. (2010). Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. ResearchGate. Retrieved from [Link]

  • Lab 8 – Corrosion Studies by Weight Loss. (n.d.). Experiment: Crystal Structure Analysis in Engineering Materials. Retrieved from [Link]

  • Some quinoline derivatives: Synthesis and comparative study towards corrosion of mild steel in 0.5 H2SO4. (2026). Der Pharma Chemica. Retrieved from [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. Retrieved from [Link]

  • Weight Loss Corrosion Study of Some Metals in Acid Medium. (2015). Semantic Scholar. Retrieved from [Link]

  • Experimental Analysis of Compatibility Between Corrosion Inhibitor and Biocide Using Electrochemical Impedance Spectroscopy. (n.d.). UTPedia. Retrieved from [Link]

  • Corrosion Testing via Weight Loss Method. (n.d.). Scribd. Retrieved from [Link]

  • Nirmal, S. D., et al. (2010). Corrosion study of mild steel, tor steel and CRS steel by weight loss method. Journal of Chemical and Pharmaceutical Research, 2(2), 97-100. Retrieved from [Link]

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters. Retrieved from [Link]

  • Evaluation of corrosion inhibitors. (n.d.). Retrieved from [Link]

  • Ebenso, E. E., et al. (2026). (PDF) Quantum Chemical Investigations on Quinoline Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. ResearchGate. Retrieved from [Link]

  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (2009). Retrieved from [Link]

  • Analytical modelling and electrochemical impedance spectroscopy (EIS) to evaluate influence of corrosion product on solution resistance. (2025). Bradford Scholars. Retrieved from [Link]

  • EIS for Corrosion & Coatings. (n.d.). Gamry Instruments. Retrieved from [Link]

  • Potentiodynamic Corrosion Testing. (2016). PMC - NIH. Retrieved from [Link]

  • Tan, B., et al. (2019). Corrosion Inhibition Effect of a New Quinoline Derivative on Q235 Steel in H2SO4 Solution. International Journal of Electrochemical Science, 14, 11418-11431. Retrieved from [Link]

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Validation

Evaluating the performance of different fluorinating agents for quinoline synthesis

Evaluating the Performance of Fluorinating Agents for Quinoline Synthesis: A Comparative Guide The incorporation of fluorine into the quinoline scaffold is a cornerstone strategy in modern drug discovery. By modulating t...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Performance of Fluorinating Agents for Quinoline Synthesis: A Comparative Guide

The incorporation of fluorine into the quinoline scaffold is a cornerstone strategy in modern drug discovery. By modulating the pKa, increasing lipophilicity, and blocking metabolically labile sites, fluorinated quinolines exhibit vastly improved pharmacokinetic profiles. However, achieving regioselective fluorination on this electron-deficient bicyclic system remains a synthetic challenge.

As a Senior Application Scientist, I have evaluated numerous late-stage fluorination protocols. This guide provides an objective, data-driven comparison of the leading electrophilic and nucleophilic fluorinating agents used in quinoline synthesis, detailing the mechanistic causality behind reagent selection and providing self-validating experimental workflows.

Comparative Overview of Fluorinating Agents

The selection of a fluorinating agent depends entirely on the functionalization strategy: Electrophilic fluorination targets C-H bonds directly (often via transition-metal catalysis), while Nucleophilic deoxofluorination converts existing oxygenated functional groups (alcohols, ketones) into fluorides.

Electrophilic Agents (C-H Functionalization)
  • Selectfluor (F-TEDA-BF₄): An industry standard for direct fluorination. It generates highly reactive "naked fluoride" equivalents, making it exceptionally fast. For electron-rich quinolines, electrophilic substitution occurs in minutes, whereas electron-deficient systems may require 12–24 hours[1]. It is highly effective in transition-metal-catalyzed directed C-H activation[2].

  • NFSI (N-Fluorobenzenesulfonimide): While more expensive and possessing slower kinetics than Selectfluor, NFSI offers superior functional group tolerance[1]. It is the reagent of choice for base-sensitive or highly complex intermediates, particularly in palladium-catalyzed directed monofluorination[2].

Nucleophilic Agents (Deoxofluorination)
  • DAST (Diethylaminosulfur trifluoride): The traditional reagent for converting alcohols to fluorides. While highly reactive, DAST is prone to generating alkene elimination byproducts and exhibits thermal instability, decomposing exothermically at 155 °C[3].

  • XtalFluor-E: A modern, bench-stable aminodifluorosulfinium tetrafluoroborate salt. It eliminates the hazardous distillation requirements of DAST (decomposing at a safer 205 °C)[3] and acts as a superior leaving-group trapping agent, significantly suppressing elimination byproducts during the deoxofluorination of quinoline derivatives[4],[5].

Table 1: Quantitative & Qualitative Performance Comparison
Fluorinating AgentReaction TypeTarget Functional GroupRegioselectivity / SelectivityTypical YieldsKey AdvantageLimitation
Selectfluor ElectrophilicC-H (Direct/Directed)High (e.g., 85% at C-8)[1]60–85%Fast kinetics, low costPoor on strongly electron-deficient rings
NFSI ElectrophilicC-H (Complex substrates)High (Catalyst dependent)50–80%Excellent functional group toleranceHigher cost, slower kinetics
DAST NucleophilicC-OH, C=OModerate (Prone to E2)40–70%Broad substrate scopeThermal instability[3]
XtalFluor-E NucleophilicC-OH, C=OHigh (Suppresses E2)60–90%Safer thermal profile, fewer byproductsRequires exogenous fluoride source[4]

Mechanistic Selection Logic

Selecting the optimal reagent requires analyzing the electronic nature of the quinoline substrate and the target bond. The decision matrix below outlines the strategic pathways for functionalization.

SelectionLogic Start Quinoline Substrate Type Target Bond? Start->Type CH C-H Bond (Electrophilic) Type->CH COH C-OH / C=O Bond (Nucleophilic) Type->COH ElecRich Electron-Rich / Directed CH->ElecRich Complex Complex / Base-Sensitive CH->Complex DAST DAST Prone to elimination COH->DAST Traditional Xtal XtalFluor-E Suppresses byproducts COH->Xtal Modern Sel Selectfluor Fast kinetics ElecRich->Sel NFSI NFSI High FG tolerance Complex->NFSI

Figure 1: Mechanistic selection pathway for quinoline fluorination.

In-Depth Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent addition has a specific mechanistic causality.

Protocol A: Copper-Catalyzed Direct C-5 Fluorination using Selectfluor

This protocol leverages the 8-amino group of the quinoline as a bidentate directing group. Cu(OAc)₂ coordinates to this group, enabling a remote, regioselective C-H activation specifically at the C-5 position[6].

Causality & Validation:

  • KH₂PO₄ Addition: Acts as a mild base to facilitate the Concerted Metalation-Deprotonation (CMD) step without degrading the Selectfluor.

  • Selectfluor Role: Acts as the electrophilic F⁺ source to oxidize the Cu(II) intermediate to a high-valent Cu(III)-F species, which subsequently undergoes reductive elimination to form the C-F bond[6].

  • Validation: The reaction is monitored by TLC. Successful conversion is validated post-isolation via ¹⁹F NMR, where the aromatic C-F signal typically appears as a distinct multiplet between -120 and -130 ppm.

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk tube, add the 8-aminoquinoline derivative (1.0 equiv), Cu(OAc)₂ (0.2 equiv), Selectfluor (1.5 equiv), KH₂PO₄ (2.0 equiv), and anhydrous Na₂SO₄ (desiccant)[6].

  • Solvation: Suspend the mixture in anhydrous MeOH (0.1 M concentration).

  • Activation: Cap the vessel, flush with N₂ three times, and heat to 80 °C under continuous stirring[6].

  • Monitoring: Check reaction progress via TLC (typically complete within 4–8 hours).

  • Isolation: Cool to room temperature, remove volatiles via rotary evaporation, and purify the residue using silica gel flash chromatography (Petroleum Ether/EtOAc gradient)[6].

Workflow S1 1. Setup 8-Aminoquinoline + Cu(OAc)2 S2 2. Reagent Add Selectfluor + KH2PO4 S1->S2 S3 3. Activation Heat to 80°C under N2 S2->S3 S4 4. Isolation Quench & Extract (EtOAc) S3->S4 S5 5. Purify Flash Column Chromatography S4->S5

Figure 2: Experimental workflow for Cu-catalyzed direct C-5 fluorination.

Protocol B: Deoxofluorination of Quinoline Alcohols using XtalFluor-E

When converting a hydroxylated quinoline side-chain to a fluoride, XtalFluor-E provides superior regiochemical fidelity over DAST.

Causality & Validation:

  • Exogenous Fluoride (Et₃N·3HF): Unlike DAST, XtalFluor-E is fluoride-deficient. It activates the C-OH bond to form an intermediate sulfinium species, but requires Et₃N·3HF to provide the nucleophilic fluoride for the Sₙ2 displacement[4]. This separation of activation and nucleophilic attack drastically reduces E2 elimination byproducts[5].

  • Validation: The reaction must be initiated at -78 °C to control the exothermic activation step. A successful quench with NaHCO₃ is indicated by the cessation of CO₂ gas evolution, validating the neutralization of residual HF.

Step-by-Step Procedure:

  • Setup: Dissolve the quinoline alcohol (1.0 equiv) and Et₃N·3HF (2.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cooling: Chill the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Activation: Add XtalFluor-E (1.5 equiv) portion-wise. Stir at -78 °C for 30 minutes.

  • Displacement: Allow the reaction to slowly warm to room temperature and stir for an additional 2–4 hours.

  • Quench & Isolate: Carefully quench the reaction with saturated aqueous NaHCO₃ until bubbling stops. Extract with DCM, dry over MgSO₄, and concentrate for column chromatography.

Conclusion

The successful synthesis of fluorinated quinolines requires a precise match between the substrate's electronic properties and the fluorinating agent's mechanism. For direct C-H functionalization, Selectfluor remains the most efficient choice for directed or electron-rich systems[1],[6], while NFSI is reserved for complex, late-stage intermediates requiring high functional group tolerance[2]. For nucleophilic deoxofluorination, XtalFluor-E has effectively rendered DAST obsolete by offering a safer thermal profile and significantly suppressing yield-limiting elimination byproducts[4],[3],[5].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5,7-Difluoroquinolin-3-ol

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible dis...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 5,7-Difluoroquinolin-3-ol, a halogenated quinoline derivative. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The core principle for managing waste from 5,7-Difluoroquinolin-3-ol, a fluorinated heterocyclic compound, is to prevent its release into the environment. Due to its halogenated nature, it requires specific handling as hazardous waste.[1][2][3][4] Standard laboratory practice dictates that halogenated organic compounds should never be disposed of down the drain.[1][2]

I. Hazard Assessment and Risk Mitigation

Key Hazard Information for Structurally Related Compounds:

Hazard StatementClassificationSource
Toxic if swallowedAcute toxicity, Oral (Category 3)[5]
Causes skin irritationSkin irritation (Category 2)[5][6]
Causes serious eye irritationEye irritation (Category 2A)[5][6]
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)[5][6]
Suspected of damaging fertility or the unborn childReproductive toxicity (Category 2)
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 1)
II. Personal Protective Equipment (PPE)

Before handling 5,7-Difluoroquinolin-3-ol in any form (pure compound, solutions, or contaminated materials), it is mandatory to wear appropriate PPE to minimize exposure.[6]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5]

  • Eye Protection: Use safety goggles with side-shields or a face shield.[6][7]

  • Skin and Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in case of a spill, consider a chemical-resistant apron.[2]

  • Respiratory Protection: All handling of this compound should be done in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][8]

III. Waste Segregation: A Critical Step

Proper segregation of chemical waste is not only a matter of safety but also of cost-effective and compliant disposal. Halogenated organic wastes are treated differently and are often more expensive to dispose of than their non-halogenated counterparts.[1][4]

Waste Segregation Protocol:

  • Designated Waste Container: Use a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."[2][9][10] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a description of the contents, such as "Waste 5,7-Difluoroquinolin-3-ol" or "Halogenated Organic Solvents."[9][10]

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or solid waste.[3][4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the steps for the collection and disposal of waste generated from the use of 5,7-Difluoroquinolin-3-ol.

1. Waste Collection:

  • Solid Waste: Collect any solid 5,7-Difluoroquinolin-3-ol, contaminated spatulas, weighing paper, or gloves in a designated, sealed bag and then place it inside the solid halogenated waste container.
  • Liquid Waste:
  • Pour solutions containing 5,7-Difluoroquinolin-3-ol directly into the designated "Halogenated Organic Liquid Waste" container.
  • Rinse any glassware that came into contact with the compound with a small amount of a suitable solvent (e.g., acetone, ethanol) and pour the rinsate into the same halogenated waste container. This ensures that residual compound is captured.
  • Contaminated Labware: Disposable labware such as pipette tips and tubes should be collected in a separate, clearly labeled container for solid hazardous waste.[9]

2. Container Management:

  • Keep the waste container tightly closed when not in use to prevent the release of vapors.[10]
  • Store the waste container in a designated, secure area away from general laboratory traffic and incompatible materials.[2][9]

3. Disposal Request:

  • Once the waste container is full (typically no more than 80% capacity to allow for expansion), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
  • Follow your institution's specific procedures for waste pickup, which may involve completing a hazardous waste tag with information about the contents of the container.[11]

4. Emergency Procedures: Spill and Exposure

  • Spill:
  • Evacuate the immediate area and ensure it is well-ventilated (if safe to do so).
  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6][7][10]
  • Carefully scoop the absorbed material into a designated hazardous waste container.[8]
  • Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5][6]
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5][6]
  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[5][6]
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][8]
IV. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 5,7-Difluoroquinolin-3-ol waste.

G cluster_0 Waste Identification cluster_1 Waste Segregation cluster_2 Collection & Disposal cluster_3 Final Disposition A Waste Generation (5,7-Difluoroquinolin-3-ol) B Solid Waste (e.g., contaminated gloves, paper) A->B C Liquid Waste (e.g., solutions, rinsates) A->C D Sharps (e.g., contaminated needles) A->D E Halogenated Solid Waste Container B->E F Halogenated Liquid Waste Container C->F G Sharps Container D->G H Label Container: 'Hazardous Waste' 'Halogenated' E->H F->H I Store in Designated Area H->I J Arrange for EHS Pickup I->J K Approved Hazardous Waste Facility (Incineration) J->K

Caption: Disposal workflow for 5,7-Difluoroquinolin-3-ol waste.

V. Regulatory Compliance

The disposal of hazardous waste is regulated by federal and state authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) have established standards for hazardous waste operations.[12][13][14][15] It is the responsibility of the researcher and their institution to comply with all applicable regulations.[12][16][17]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental stewardship.

References

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available from: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Available from: [Link]

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  • 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration. Available from: [Link]

  • 5,7-difluoro-3-Methoxyquinolin-2(1H)-one Safety Data Sheets(SDS) lookchem. Available from: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. Available from: [Link]

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  • Handling Laboratory Waste. Available from: [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. Available from: [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Available from: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available from: [Link]

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  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available from: [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. Available from: [Link]

  • 5,7-Difluoroquinoline | C9H5F2N | CID 3015686 - PubChem. Available from: [Link]

  • ethyl 5,7-difluoroquinoline-3-carboxylate — Chemical Substance Information - NextSDS. Available from: [Link]

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